molecular formula C15H20N2O B596308 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one CAS No. 1245643-65-5

7-Benzyl-2,7-diazaspiro[4.5]decan-1-one

Cat. No.: B596308
CAS No.: 1245643-65-5
M. Wt: 244.338
InChI Key: RUXGTEQSWKODCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzyl-2,7-diazaspiro[4.5]decan-1-one is a chemical compound featuring a spirocyclic diazaspiro[4.5]decane scaffold, a structure of high interest in modern medicinal chemistry for constructing three-dimensional molecular frameworks. This specific benzyl-substituted derivative serves as a versatile building block for pharmaceutical research and development. The diazaspiro[4.5]decane core is a privileged structure in drug discovery, recognized for its ability to contribute to favorable physicochemical properties and its presence in compounds targeting neurological and oncological pathways. For instance, related diazaspiro[4.5]decan-1-one structures have been identified as key components in potent, selective inhibitors of cyclin-dependent kinases CDK8 and CDK19, which are implicated in transcriptional regulation and oncogenesis in cancers such as colorectal cancer . Furthermore, structurally similar compounds based on the 2,7-diazaspiro[4.5]decane scaffold are being actively investigated in preclinical studies for their potential as acetylcholinesterase inhibitors, highlighting the relevance of this chemotype in neurodegenerative disease research such as Alzheimer's . This reagent provides researchers with a valuable intermediate for the synthesis and exploration of novel bioactive molecules, particularly in the fields of kinase inhibitor development and central nervous system (CNS) drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-benzyl-2,9-diazaspiro[4.5]decan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-14-15(8-9-16-14)7-4-10-17(12-15)11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXGTEQSWKODCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2=O)CN(C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676404
Record name 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245643-65-5
Record name 7-(Phenylmethyl)-2,7-diazaspiro[4.5]decan-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245643-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,7-diazaspiro[4.5]decane scaffold is a crucial structural motif in medicinal chemistry, serving as a versatile building block for a wide range of pharmacologically active molecules. Its rigid, three-dimensional structure is of particular interest in the development of therapeutics targeting the central nervous system (CNS).[1] The title compound, 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one, is a key intermediate, providing a readily functionalizable platform for creating diverse chemical libraries for drug discovery programs. This guide details a viable synthetic pathway, experimental protocols, and relevant chemical data for the preparation of this core structure and its derivatives.

Synthetic Strategy and Core Pathway

The synthesis of the 2,7-diazaspiro[4.5]decane core can be efficiently achieved through a multi-step sequence. A robust and scalable approach involves the construction of the piperidine ring followed by the formation of the spirocyclic pyrrolidinone ring. A highly effective strategy is based on the Michael addition of an N-protected piperidine-derived enolate to a nitroalkene, followed by reductive cyclization of the nitro group and subsequent lactam formation.[2]

The general synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Derivatization (Optional) A N-Benzyl Ethyl Pipecolate C Michael Adduct A->C LDA, THF -40°C to -60°C B Nitroalkene (R-CH=CH-NO2) B->C D Amino Ester Intermediate C->D Reduction (e.g., Raney Ni, H2) E 7-Benzyl-4-R-2,7-diazaspiro[4.5]decan-1-one D->E Spontaneous or Heat-induced Lactamization F Deprotection E->F e.g., Pd/C, H2 G N-Alkylation/Acylation F->G R'-X, Base

Caption: General workflow for the synthesis of 4-substituted 2,7-diazaspiro[4.5]decan-1-ones.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous diazaspirocyclic systems.[2][3]

Synthesis of Michael Adduct (General Procedure)

This step involves the conjugate addition of the enolate of N-benzyl ethyl pipecolate to a selected nitroalkene.

Materials:

  • N-Benzyl ethyl pipecolate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Substituted nitroalkene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Prepare a solution of lithium diisopropylamide (LDA) in situ. To a flame-dried, argon-purged flask containing anhydrous THF (100 mL) and diisopropylamine (1.1 eq), add n-BuLi (1.1 eq) dropwise at -78 °C. Stir the solution for 30 minutes at 0 °C.

  • Cool the LDA solution to a temperature between -40 °C and -60 °C.

  • Slowly add a solution of N-benzyl ethyl pipecolate (1.0 eq) in anhydrous THF to the LDA solution. Stir for 1 hour to ensure complete enolate formation.

  • Add a solution of the desired nitroalkene (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

  • Maintain the reaction at -40 °C to -60 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract the product with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (silica gel, hexane/EtOAc gradient) to yield the desired Michael adduct.

Synthesis of this compound (Reductive Cyclization)

This key step reduces the nitro group to an amine, which then undergoes intramolecular cyclization to form the lactam ring.

Materials:

  • Michael adduct from step 2.1

  • Raney Nickel (Raney Ni, slurry in water)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite

Protocol:

  • To a solution of the Michael adduct (1.0 eq) in methanol (50 mL) in a hydrogenation vessel, add a catalytic amount of Raney Ni (approx. 50% w/w).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed. This may take several hours to overnight.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with argon or nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Ni catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The cyclized lactam product often forms spontaneously. Gentle heating may be applied if cyclization is incomplete.

  • Purify the crude product by recrystallization or flash column chromatography to afford pure this compound.

Quantitative Data Summary

The efficiency of the synthesis is dependent on the specific substrates and reaction conditions. The following table provides representative data based on analogous syntheses reported in the literature for related diazaspiro compounds.

StepReactantsKey Reagents/ConditionsProductYield (%)Reference
Michael Addition N-Benzyl ethyl pipecolate, β-nitrostyreneLDA, THF, -40 °C to -60 °CEthyl 1-benzyl-2-(2-nitro-1-phenylethyl)piperidine-2-carboxylate~70-85[2]
Reductive Cyclization Substituted nitro-esterRaney Ni, H₂ (50 psi), MeOH, rt4-Substituted-2,8-diazaspiro[4.5]decan-1-one~75-90[2][3]
N-Benzylation 2,8-Diazaspiro[4.5]decan-1-oneBenzyl bromide, K₂CO₃, DMF8-Benzyl-2,8-diazaspiro[4.5]decan-1-one>90[4]

Derivatization Pathways

The this compound core is a versatile template for creating libraries of compounds. The benzyl protecting group can be removed, and the secondary amines can be functionalized.

Derivatization_Pathway cluster_Debenzylation N7-Deprotection cluster_N7_Func N7-Functionalization cluster_N2_Func N2-Functionalization Core This compound Debenzylated 2,7-Diazaspiro[4.5]decan-1-one Core->Debenzylated Pd/C, H₂ or TFA/Et₃SiH N2_Alkylated N2-Alkyl Derivative Core->N2_Alkylated R'-X, NaH N2_Acylated N2-Acyl Derivative Core->N2_Acylated R'COCl, Base N7_Alkylated N7-Alkyl Derivative Debenzylated->N7_Alkylated R-X, Base N7_Acylated N7-Acyl Derivative Debenzylated->N7_Acylated RCOCl, Base

References

Characterization of 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one using NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A technical guide detailing the characterization of 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a spirocyclic compound with potential applications in medicinal chemistry as a key intermediate for the synthesis of various pharmacologically active molecules. Its rigid spirocyclic core provides a unique three-dimensional scaffold that can be functionalized to interact with biological targets. Accurate structural elucidation and characterization are paramount for its use in drug design and development. This guide provides an overview of its characterization using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis and Purification

A plausible synthetic route for this compound can be adapted from established methods for similar spirocyclic lactams. A common approach involves the construction of the piperidine ring followed by the formation of the pyrrolidinone ring, or vice-versa.

Putative Synthetic Scheme

A potential synthesis could be achieved through a multi-step sequence starting from commercially available materials. One possible route involves the reductive amination of a suitable keto-ester with benzylamine, followed by cyclization to form the spirocyclic lactam.

General Purification Protocol

Following the synthesis, the crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The pure fractions, as determined by thin-layer chromatography (TLC), are combined and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water to yield the final product as a solid.

Spectroscopic and Spectrometric Data

The structural confirmation of this compound is achieved through a combination of NMR and mass spectrometry techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. The following data is predicted based on the known chemical shifts of similar structural motifs.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.30-7.20 m 5H Ar-H
4.49 s 2H CH₂Ph
3.58 t, J = 5.6 Hz 2H CH₂
2.75 t, J = 5.6 Hz 2H CH₂
2.65-2.55 m 4H CH₂

| 1.75-1.65 | m | 4H | CH₂ |

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
175.2 C=O
138.5 Cq
128.8 CH
128.3 CH
127.1 CH
63.2 CH₂
53.5 CH₂
50.8 CH₂
35.2 CH₂

| 34.8 | Cq |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight.

Table 3: Predicted Mass Spectrometry Data for this compound

Ionization Mode Calculated m/z Observed m/z

| ESI+ | 245.1648 for [M+H]⁺ | 245.16 |

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow

G cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_data Data Analysis start Starting Materials reaction Chemical Synthesis start->reaction purification Purification (Chromatography/Recrystallization) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Elucidation ms Mass Spectrometry (HRMS) purification->ms Molecular Weight Confirmation analysis Spectral Interpretation and Data Compilation nmr->analysis ms->analysis final_report Technical Guide analysis->final_report Final Report Generation

Caption: Experimental workflow for synthesis and characterization.

In Silico Modeling and Docking Studies of 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking methodologies applicable to the study of 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one and its analogs. While specific experimental data for this exact molecule is not publicly available, this document synthesizes established computational protocols from studies on closely related diazaspiro[4.5]decane scaffolds. The guide details a systematic workflow for virtual screening, target identification, molecular docking, and post-docking analysis, offering a robust framework for researchers engaged in the discovery of novel therapeutics based on this privileged heterocyclic core. Particular focus is given to the investigation of these compounds as potential kinase inhibitors, a common target for this class of molecules.

Introduction

The 2,7-diazaspiro[4.5]decan-1-one core is a key pharmacophore found in a variety of biologically active compounds. Its rigid, three-dimensional structure provides a unique scaffold for the development of selective ligands for a range of biological targets. The benzyl substituent at the 7-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. In silico modeling and molecular docking are indispensable tools in modern drug discovery, enabling the rapid and cost-effective evaluation of large compound libraries and providing critical insights into ligand-target interactions at the molecular level.

This guide outlines a hypothetical, yet representative, in silico study of this compound, focusing on its potential as a kinase inhibitor. The methodologies described are based on established practices for similar diazaspiro compounds.

In Silico Workflow for Drug Discovery

The computational investigation of this compound can be structured into a multi-step workflow, from initial library screening to detailed analysis of binding modes.

cluster_0 Virtual Screening & Hit Identification cluster_1 Molecular Docking & Scoring cluster_2 Post-Docking Analysis & Lead Optimization Ligand-Based Screening Ligand-Based Screening Hit Identification Hit Identification Ligand-Based Screening->Hit Identification Structure-Based Screening Structure-Based Screening Structure-Based Screening->Hit Identification Target Preparation Target Preparation Hit Identification->Target Preparation Molecular Docking Molecular Docking Target Preparation->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking Scoring & Ranking Scoring & Ranking Molecular Docking->Scoring & Ranking Binding Mode Analysis Binding Mode Analysis Scoring & Ranking->Binding Mode Analysis Lead Optimization Lead Optimization Binding Mode Analysis->Lead Optimization MM-GBSA Calculations MM-GBSA Calculations MM-GBSA Calculations->Lead Optimization ADMET Prediction ADMET Prediction ADMET Prediction->Lead Optimization

Figure 1: In Silico Drug Discovery Workflow.

Methodologies and Experimental Protocols

This section provides detailed protocols for the key stages of the in silico analysis.

Target Selection and Preparation

Based on the activities of similar diazaspiro compounds, Receptor Interacting Protein Kinase 1 (RIPK1) is selected as a hypothetical target.[1]

  • Protocol:

    • The 3D crystal structure of the target protein (e.g., human RIPK1 kinase domain) is obtained from the Protein Data Bank (PDB).

    • The protein structure is prepared using software such as Schrödinger's Protein Preparation Wizard or UCSF Chimera. This involves removing water molecules, adding hydrogen atoms, assigning correct bond orders, and repairing any missing side chains or loops.

    • The protonation states of ionizable residues are determined at a physiological pH of 7.4.

    • Energy minimization of the prepared protein structure is performed using a suitable force field (e.g., OPLS3e) to relieve any steric clashes.

Ligand Preparation
  • Protocol:

    • The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw or MarvinSketch.

    • The 2D structure is converted to a 3D conformation.

    • The ligand is prepared using LigPrep from the Schrödinger suite or a similar tool. This step generates different tautomers, stereoisomers, and ionization states at a specified pH range (e.g., 7.0 ± 2.0).

    • Energy minimization of the ligand is performed to obtain a low-energy conformation.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

  • Protocol:

    • A receptor grid is generated around the active site of the prepared protein. The grid box is typically centered on the co-crystallized ligand or key active site residues.

    • Molecular docking is performed using software like AutoDock, Glide, or GOLD.[]

    • For this hypothetical study, Glide's Standard Precision (SP) and Extra Precision (XP) modes are used for initial and more refined docking, respectively.

    • The docking poses are ranked based on their docking scores (e.g., GlideScore), which estimate the binding affinity.

Post-Docking Analysis
  • Binding Mode Analysis: The top-ranked docking poses are visually inspected to analyze the interactions between the ligand and the protein's active site residues. Key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges are identified.

  • MM-GBSA Calculations: The binding free energy of the ligand-protein complex is calculated using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method. This provides a more accurate estimation of binding affinity than the docking score alone.

ADMET Prediction

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound are predicted using computational models.

  • Protocol:

    • Software such as QikProp (Schrödinger) or online servers like SwissADME are used.

    • Key descriptors such as molecular weight, logP, aqueous solubility, and potential for blood-brain barrier penetration are calculated.

    • Predictions for potential toxicity and metabolic stability are also generated.

Data Presentation

The quantitative data generated from the in silico studies are summarized in the following tables for clarity and comparative analysis. The data presented here is hypothetical and for illustrative purposes.

Table 1: Molecular Docking and Binding Energy Results

Compound IDTarget ProteinDocking Score (GlideScore)MM-GBSA (kcal/mol)Key Interacting Residues
This compound RIPK1-8.5-65.2Met95, Glu96, Cys110
Analog 1 (p-chloro-benzyl)RIPK1-9.1-70.8Met95, Glu96, Cys110, Leu157
Analog 2 (p-methoxy-benzyl)RIPK1-8.2-62.1Met95, Glu96, Cys110

Table 2: Predicted ADMET Properties

PropertyThis compoundAnalog 1Analog 2Acceptable Range
Molecular Weight ( g/mol )258.36292.80288.39< 500
logP (o/w)2.83.42.7< 5
Aqueous Solubility (logS)-3.5-4.1-3.3> -4
BBB PermeationHighHighHighN/A
Lipinski's Rule of Five Violations0000

Signaling Pathway Visualization

The following diagram illustrates the hypothetical mechanism of action of this compound as a RIPK1 inhibitor in the necroptosis pathway.[1]

TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Compound This compound Compound->RIPK1 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis

Figure 2: Inhibition of the Necroptosis Pathway.

Conclusion

This technical guide has outlined a comprehensive in silico approach for the evaluation of this compound as a potential drug candidate. By leveraging virtual screening, molecular docking, and ADMET prediction, researchers can efficiently prioritize compounds for further experimental validation. The methodologies and data presentation formats provided herein serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating a more streamlined and informed research process for this promising class of heterocyclic compounds. While the data presented is hypothetical, the described workflow represents a robust and widely adopted strategy in computational drug design.

References

Preliminary Biological Screening of Novel Diazaspiro[4.5]decan-1-one Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The diazaspiro[4.5]decan-1-one scaffold is a significant heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the preliminary biological screening of novel compounds based on this core structure, focusing on their evaluation as potential therapeutic agents. The guide is intended for researchers, scientists, and professionals involved in drug discovery and development.

Cytotoxicity Screening

A primary step in the evaluation of novel diazaspiro[4.5]decan-1-one compounds is the assessment of their cytotoxic potential against various cancer cell lines. This screening identifies compounds with antiproliferative properties, which are promising for further development as anticancer agents. Spirocyclic heterocycles have been noted in the literature as potential drugs for cancer therapy[1].

The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the cytotoxicity of a compound. The following table summarizes the IC₅₀ values for various diazaspiro and related spiro compounds against several human cancer cell lines.

Compound ClassCell LineIC₅₀ (µM)Reference
Spiro-pyrrolopyridazine (SPP10)MCF-7 (Breast)2.31 ± 0.3[2]
Spiro-pyrrolopyridazine (SPP10)H69AR (Lung)3.16 ± 0.8[2]
Spiro-pyrrolopyridazine (SPP10)PC-3 (Prostate)4.2 ± 0.2[2]
Spiro-fused adducts (4, 8, 18, 24)Jurkat (T-cell leukemia)2 - 10[3]
Spiro-fused adducts (4, 8, 18, 24)K-562 (Erythroleukemia)2 - 10[3]
Spiro-fused adducts (4, 8, 18, 24)HeLa (Cervical)2 - 10[3]
Spiro-fused adducts (4, 8, 18, 24)Sk-mel-2 (Melanoma)2 - 10[3]
Sulfonylazaspirodienone (7j)A549 (Lung)0.17[4]
Sulfonylazaspirodienone (7j)MDA-MB-231 (Breast)0.05[4]
Sulfonylazaspirodienone (7j)HeLa (Cervical)0.07[4]

Notably, some compounds have shown selective cytotoxicity against cancer cells with a lower impact on non-tumorigenic cells, which is a desirable characteristic for a drug candidate[2]. For instance, SPP10 had an IC₅₀ value of 26.8 ± 0.4 µM on non-tumorigenic HEK-293 cells, indicating a degree of selectivity[2].

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cell viability and cytotoxicity[1][5][6].

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel diazaspiro[4.5]decan-1-one compounds in the appropriate cell culture medium. Add these dilutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4h (Formazan Formation) mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization read_plate Measure Absorbance (570nm) solubilization->read_plate data_analysis Calculate % Viability & IC50 read_plate->data_analysis

Caption: Workflow for a typical in vitro cytotoxicity screening using the MTT assay.

Apoptosis_Induction Compound Diazaspiro Compound Cell Cancer Cell Compound->Cell Bcl2 Inhibit Anti-apoptotic Proteins (e.g., Bcl-2) Cell->Bcl2 down-regulates Bax Induce Pro-apoptotic Proteins (e.g., Bax) Cell->Bax up-regulates Mitochondria Mitochondrial Disruption Bcl2->Mitochondria Bax->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis

Caption: Simplified pathway showing induction of apoptosis by a cytotoxic compound.

Antimicrobial Screening

Certain diazaspiro[4.5]decan-1-one derivatives have been investigated for their potential as antifungal agents, particularly as inhibitors of chitin synthase, an essential enzyme for the fungal cell wall[7].

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundFungal StrainMIC (mmol/L)Reference
5hC. albicans- (Excellent Activity)[7]
5hA. fumigatus- (Excellent Activity)[7]
5hC. neoformans- (Excellent Activity)[7]
5hA. flavus- (Excellent Activity)[7]
5kA. flavus0.07[7]
5lA. flavus0.13[7]

Note: "Excellent Activity" was reported in comparison to control drugs fluconazole and polyoxin B, but specific MIC values were not provided in the abstract[7].

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents[8].

  • Inoculum Preparation: Prepare a standardized suspension of the test fungus (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium.

  • Inoculation: Add the fungal inoculum to each well, resulting in a final concentration of approximately 0.5 × 10³ to 2.5 × 10³ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

Antimicrobial_Screening_Workflow cluster_setup Assay Setup cluster_procedure Procedure cluster_results Results prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Microtiter Plate Wells prep_inoculum->inoculate prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->inoculate incubate Incubate at 37°C for 24-48h inoculate->incubate read_mic Visually Inspect for Growth incubate->read_mic determine_mic Determine MIC Value read_mic->determine_mic

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition Screening

Diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases from inflammatory conditions to cancer[9][10].

CompoundTarget EnzymeIC₅₀Reference
5hChitin Synthase (CHS)0.10 mM[7]
5bChitin Synthase (CHS)0.13 mM[7]
41RIPK192 nM[9][11]
48TYK26 nM[10]
48JAK137 nM[10]

This protocol describes a general fluorescence-based assay to determine enzyme inhibitory activity.

  • Reagent Preparation: Prepare assay buffer, recombinant enzyme solution, substrate solution, and test compound dilutions.

  • Assay Reaction: In a microplate, add the assay buffer, the test compound at various concentrations, and the enzyme. Allow for a pre-incubation period for the compound to bind to the enzyme.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set time, allowing the enzyme to convert the substrate into a product.

  • Signal Detection: Stop the reaction and measure the signal (e.g., fluorescence, absorbance) generated by the product using a plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration.

Enzyme_Inhibition_Assay cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Enzyme Enzyme Substrate Substrate Product Product (Signal) Inhibitor Diazaspiro Inhibitor Enzyme_C Enzyme Product_C Product (High Signal) Enzyme_C->Product_C + Substrate_C Substrate Enzyme_I Enzyme Product_I Product (Low Signal) Enzyme_I->Product_I + Inhibitor_I Inhibitor Enzyme_I->Inhibitor_I Substrate_I Substrate

Caption: Conceptual diagram of an enzyme inhibition assay.

RIPK1_Necroptosis_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I TNFR1->ComplexI RIPK1 RIPK1 ComplexI->RIPK1 recruits ComplexII Complex II (Necrosome) RIPK1->ComplexII MLKL MLKL ComplexII->MLKL phosphorylates RIPK3 RIPK3 RIPK3->ComplexII Pore Pore Formation in Membrane MLKL->Pore Necroptosis Necroptosis Pore->Necroptosis Inhibitor Diazaspiro[4.5]decan-1-one (e.g., Cmpd 41) Inhibitor->RIPK1 inhibits kinase activity

Caption: Inhibition of the RIPK1-mediated necroptosis pathway by a diazaspiro compound.

References

Elucidating the Structure-Activity Relationship of 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one Analogs: A Technical Guide Based on Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 7-benzyl-2,7-diazaspiro[4.5]decan-1-one core represents a promising scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). While specific structure-activity relationship (SAR) studies on this exact analog series are not extensively available in published literature, a comprehensive analysis of closely related diazaspiro[4.5]decanone isomers provides valuable insights into the key structural features governing their biological activity. This technical guide synthesizes SAR data from related 2,8-diazaspiro[4.5]decan-1-ones and 1,3,8-triazaspiro[4.5]decan-2,4-diones, which have been primarily investigated as modulators of opioid and other CNS receptors. This information serves as a predictive framework for the rational design of novel this compound analogs.

Core Scaffold and Rationale

The diazaspiro[4.5]decan-1-one framework offers a rigid three-dimensional structure that can effectively present pharmacophoric elements in a defined spatial orientation, enhancing receptor affinity and selectivity. The presence of two nitrogen atoms allows for diverse substitutions to modulate potency, selectivity, and pharmacokinetic properties. The benzyl group at the 7-position is a common motif in CNS-active compounds, often contributing to hydrophobic interactions within receptor binding pockets.

Inferred Structure-Activity Relationships

Based on studies of related diazaspiro[4.5]decanone analogs, the following SAR trends can be extrapolated for the this compound scaffold, particularly concerning opioid receptor activity.

Table 1: Inferred SAR for this compound Analogs Based on Related Scaffolds

PositionModificationInferred Effect on ActivityRationale from Related Scaffolds
N-7 (Piperidine Nitrogen) Benzyl Group Likely contributes to hydrophobic interactions and may influence selectivity.In related opioid ligands, bulky aromatic substituents on the piperidine nitrogen often enhance affinity and can modulate agonist/antagonist activity.
Substitution on the Benzyl RingElectron-donating or -withdrawing groups could fine-tune binding affinity and selectivity.In various CNS-active series, substitution patterns on aromatic rings are critical for optimizing receptor interactions.
Replacement of Benzyl GroupAliphatic or other aromatic groups would likely alter the activity profile. Small alkyl groups may decrease potency.Studies on 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives show that the nature of the substituent at this position is crucial for opioid receptor selectivity.[1]
N-2 (Lactam Nitrogen) Substitution Small alkyl or acyl groups may be tolerated or could enhance potency.In 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, alteration of the N-2 substituent significantly impacted M1 receptor affinity and selectivity.[2]
Unsubstituted (N-H)The N-H group could act as a hydrogen bond donor, which may be critical for binding to certain receptors.The lactam N-H is often a key interaction point in many ligand-receptor complexes.
Pyrrolidinone Ring Substitution at C3 and C4 Bulky substituents are likely to be detrimental due to steric hindrance.The core lactam structure is often essential for activity, and modifications can disrupt key binding interactions.
Piperidine Ring Substitution at C6, C8, C9, C10 Substitutions may alter the conformational preference of the ring and impact binding.The integrity and conformation of the piperidine ring are generally important for the overall topology of the molecule.

Potential as Kappa Opioid Receptor Ligands

Several spirocyclic compounds have been investigated as kappa opioid receptor (KOR) agonists, which are of interest for treating pain, pruritus, and addiction without the side effects associated with mu-opioid receptor agonists.[3][4] The this compound scaffold shares structural similarities with known KOR ligands, suggesting its potential in this area.

Activation of the KOR, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to its therapeutic effects. A simplified representation of this pathway is shown below.

KOR_Signaling cluster_membrane Cell Membrane KOR Kappa Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel Modulation G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Conversion of ATP to cAMP Ligand This compound Analog (Agonist) Ligand->KOR Binds and Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Analgesia Analgesia Gene_Expression->Analgesia Ion_Channel->Analgesia

Caption: Simplified KOR signaling pathway initiated by an agonist.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel compounds. The following protocols are adapted from studies on related diazaspiro[4.5]decanone analogs and are applicable for assessing the activity of this compound derivatives.

This protocol is used to determine the binding affinity of the test compounds for mu (MOR), delta (DOR), and kappa (KOR) opioid receptors.

Binding_Assay_Workflow P1 Prepare cell membrane homogenates expressing the target receptor (MOR, DOR, or KOR) P2 Incubate membranes with a specific radioligand (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U-69,593 for KOR) and varying concentrations of the test compound. P1->P2 P3 Separate bound from free radioligand by rapid filtration through glass fiber filters. P2->P3 P4 Quantify radioactivity on filters using liquid scintillation counting. P3->P4 P5 Calculate Ki values from IC50 values using the Cheng-Prusoff equation. P4->P5

Caption: Workflow for radioligand binding assays.

This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins upon receptor activation.

GTPgS_Assay_Workflow S1 Prepare cell membrane homogenates expressing the receptor of interest. S2 Incubate membranes with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound. S1->S2 S3 Terminate the reaction by rapid filtration and wash to remove unbound [³⁵S]GTPγS. S2->S3 S4 Measure the amount of bound [³⁵S]GTPγS using a scintillation counter. S3->S4 S5 Determine EC50 and Emax values by non-linear regression analysis. S4->S5

Caption: Workflow for the [³⁵S]GTPγS functional assay.

Conclusion and Future Directions

While direct SAR studies on this compound analogs are currently lacking, the analysis of structurally related diazaspiro[4.5]decanone derivatives provides a strong foundation for future drug discovery efforts. The key takeaways suggest that modifications to the N-benzyl and N-lactam substituents are likely to be critical in determining the potency and selectivity of these compounds. The presented experimental protocols offer a clear path for the biological evaluation of newly synthesized analogs. Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives to establish a definitive SAR and to explore their potential as novel CNS-active agents, particularly as kappa opioid receptor modulators.

References

Investigating the In Vitro Mechanism of Action of Diazaspiro Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanisms of action of diazaspiro compounds, a versatile class of heterocyclic molecules with a wide range of biological activities. Diazaspiro scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with multiple biological targets, leading to potential therapeutic applications in oncology, metabolic disorders, and neurology. This document outlines common mechanisms of action, presents key quantitative data, provides detailed experimental protocols for in vitro investigation, and visualizes relevant signaling pathways and workflows.

Overview of Diazaspiro Compounds and Their Mechanisms of Action

Diazaspiro compounds are characterized by a spirocyclic system containing two nitrogen atoms. This core structure can be extensively modified, giving rise to a diverse library of molecules with varied pharmacological profiles. In vitro studies have revealed several key mechanisms through which these compounds exert their effects, including:

  • Induction of Apoptosis: Certain diazaspiro derivatives, particularly azaspiro hydantoins, have been shown to trigger programmed cell death in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the regulation of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: The anti-proliferative effects of some diazaspiro compounds are attributed to their ability to halt the cell cycle at specific checkpoints, such as the G2/M phase. This prevents cancer cells from dividing and proliferating.

  • Enzyme Inhibition: Diazaspiro moieties have been incorporated into potent enzyme inhibitors. A notable example is their use as bioisosteres for the piperazine core in PARP inhibitors like Olaparib, which are crucial in cancer therapy, especially for BRCA-mutated cancers.[1][2] Other targeted enzymes include 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and acetyl-CoA carboxylase (ACC), relevant to metabolic diseases.

  • Receptor Binding: Various diazaspiro compounds have been synthesized to target specific receptors, such as sigma (σ) receptors and dopamine receptors, indicating their potential in treating pain and neurological disorders.

  • Induction of DNA Damage: While some diazaspiro-based PARP inhibitors are designed to minimize DNA damage, other derivatives can induce DNA double-strand breaks, contributing to their cytotoxic effects in cancer cells.[1][2]

Quantitative Data: In Vitro Activity of Representative Diazaspiro Compounds

The following tables summarize quantitative data from in vitro studies on various diazaspiro compounds, showcasing their potency against different biological targets.

Table 1: Cytotoxicity of Diazaspiro Compounds in Cancer Cell Lines

Compound ClassSpecific Compound ExampleCell LineAssay TypeIC50 / EC50Reference
Azaspiro HydantoinASHDReh (B-cell leukemia)MTT28 µM[3]
K562 (CML)MTT28 µM[3]
DispiropiperazineSPOPP-3SW480 (Colon Cancer)Proliferation0.63 - 13 µM (across 18 lines)[4]
Olaparib Analog10eUWB1.289 (BRCA1 mutant)Cytotoxicity~7-fold higher than Olaparib[1]
Olaparib Analog15b-17bUWB1.289 / UWB1.289+BRCA1Cytotoxicity~20-40 times higher than Olaparib[1]
Diazaspiro Bicyclo HydantoinElectron-withdrawing group substitutedK562 (CML), CEM (T-cell leukemia)MTT / Trypan Blue< 50 µM[5]

Table 2: Enzyme and Receptor Inhibition by Diazaspiro Compounds

Compound ClassSpecific Compound ExampleTargetAssay TypeIC50 / KiReference
Olaparib Analog10ePARP-1Radioligand Binding12.6 nM[1]
Olaparib Analog10aPARP-1Radioligand Binding33.9 nM[1]
Olaparib Analog15bPARP-1Radioligand Binding4,397 nM[1]
Benzimidazole Derivative18Diglyceride acyltransferaseEnzyme Inhibition49.0 nM
1,9-Diazaspiro[5.5]undecane4a-d11β-HSD1Enzyme Inhibition< 100 nM
1,9-Diazaspiro[5.5]undecane7b-dσ1 and µ receptorsRadioligand Binding100 - 500 nM (Ki)

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to elucidate the mechanism of action of diazaspiro compounds.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Cells in culture

  • Diazaspiro compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the diazaspiro compound in culture medium. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from the culture dish after treatment. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1-2 x 10^6 cells per sample. Centrifuge and discard the supernatant.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Rehydration: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify specific proteins involved in signaling pathways, such as those related to apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) and cell cycle (e.g., Cyclins, CDKs).

Materials:

  • Treated and control cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the investigation of diazaspiro compounds.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification a Cell Culture b Compound Treatment (Dose-Response) a->b c Cell Viability Assay (e.g., MTT) b->c d Determine IC50 c->d e Apoptosis Assay (Annexin V/PI) d->e Based on IC50 f Cell Cycle Analysis (PI Staining) d->f Based on IC50 g Western Blot (Apoptosis & Cell Cycle Markers) d->g Based on IC50 h Enzyme Inhibition Assays (e.g., PARP, Kinase) g->h If pathway is suggested i Receptor Binding Assays g->i If pathway is suggested compound Diazaspiro Compound stress Cellular Stress compound->stress bcl2 Bcl-2 (Anti-apoptotic) Downregulated stress->bcl2 bad Bad (Pro-apoptotic) Upregulated stress->bad mito Mitochondria bcl2->mito bad->mito cyto_c Cytochrome c release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis casp3->apoptosis parp->apoptosis cluster_G1S G1/S Transition cluster_G2M G2/M Transition compound Diazaspiro Compound cdk1_B CDK1 Cyclin B1 compound->cdk1_B Inhibition cdk46 CDK4/6 Cyclin D cdk2_E CDK2 Cyclin E arrest G2/M Arrest cdk1_B->arrest

References

Synthesis of Chiral 2,8-Diazaspiro[4.5]decan-1-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The chiral 2,8-diazaspiro[4.5]decan-1-one scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. These derivatives have garnered attention for their potential as potent and selective inhibitors of key signaling proteins, such as Receptor-Interacting Protein Kinase 1 (RIPK1) and Janus Kinase (JAK) family members, which are implicated in inflammatory diseases and cancer.[1][2] This technical guide provides an in-depth overview of the synthetic methodologies for preparing chiral 2,8-diazaspiro[4.5]decan-1-one derivatives, targeting researchers, scientists, and professionals in drug development.

Core Synthetic Strategies

The synthesis of the 2,8-diazaspiro[4.5]decan-1-one core typically involves the construction of a spirocyclic system containing a piperidine ring and a pyrrolidinone ring. The key challenge lies in the stereocontrolled introduction of chiral centers. Various strategies have been developed, including asymmetric catalysis and the use of chiral starting materials.

A common approach involves the use of a pre-formed piperidine ring, which is then elaborated to construct the spiro-fused pyrrolidinone. Alternatively, tandem reactions that form multiple bonds in a single operation have been employed to efficiently build the spirocyclic framework.

Asymmetric Synthesis Approaches

The enantioselective synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives is crucial for understanding their structure-activity relationships and for the development of effective therapeutics. Asymmetric methods often employ chiral catalysts or auxiliaries to control the stereochemistry of the key bond-forming steps.

One notable strategy involves the asymmetric catalytic reduction of an oxime precursor to furnish a chiral amine, which is a key intermediate for the final ring closure. For instance, the synthesis of a chiral N-Cbz-(3s,4s)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine, a precursor for SHP2 inhibitors, has been achieved with high diastereoselectivity using a catalytic system.[3]

Experimental Protocols

General Procedure for the Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride

A common precursor for many derivatives is the hydrochloride salt of the parent 2,8-diazaspiro[4.5]decan-1-one. The synthesis often starts from a protected piperidine derivative.

Step A: Deprotection of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

To a solution of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (92 g, 0.36 mol) in dichloromethane (1 L), a 4 M HCl solution (500 mL) is slowly added. The mixture is stirred for 8 hours at room temperature. The reaction mixture is then concentrated under vacuum to afford 2,8-diazaspiro[4.5]decan-1-one hydrochloride.[4] The product can be characterized by ¹H NMR spectroscopy.[4]

Synthesis of 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives

A straightforward two-step procedure can be employed for the assembly of 4-substituted derivatives, which have shown promise as potent and selective GlyT1 inhibitors.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from various reported syntheses of 2,8-diazaspiro[4.5]decan-1-one derivatives and related spirocyclic compounds.

EntryPrecursorCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (%)Diastereomeric RatioReference
1N-Cbz-(3s)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-oximeMoO₃/NaWO₄·2H₂O, NaBH₄Methanol/THFRT12--97:3[3]
2α,β-Unsaturated Ketones and Rhodanine Derivativestert-Leucine derived diamineTolueneRT24-72up to 98up to 99>20:1[6]
3α,β-Unsaturated N-sulfonyl Ketimines and 3-AminobenzofuransBifunctional organocatalystDichloromethane3024up to 99up to 99>20:1[7][8]

Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic workflows for the preparation of chiral 2,8-diazaspiro[4.5]decan-1-one derivatives.

G cluster_0 Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride Start tert-butyl 1-oxo-2,8-diazaspiro[4.5] decane-8-carboxylate Step1 Deprotection (4M HCl in CH2Cl2) Start->Step1 Product 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride Step1->Product

Caption: General synthesis of the parent 2,8-diazaspiro[4.5]decan-1-one core.

G cluster_1 Asymmetric Synthesis via Catalytic Reduction Start_Asym N-Cbz-(3s)-3-methyl-2-oxa-8-azaspiro[4.5] decan-4-oxime Step_Asym Asymmetric Catalytic Reduction (MoO3/NaWO4, NaBH4) Start_Asym->Step_Asym Intermediate_Asym N-Cbz-(3s,4s)-3-methyl-2-oxa-8-azaspiro[4.5] decan-4-amine Step_Asym->Intermediate_Asym Final_Product Chiral Precursor for SHP2 Inhibitors Intermediate_Asym->Final_Product

Caption: Asymmetric synthesis of a chiral precursor for SHP2 inhibitors.

Signaling Pathways and Biological Relevance

While this guide focuses on the synthesis, it is important to note the biological context. 2,8-Diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of the RIPK1 kinase, a key regulator of necroptosis, a form of programmed cell death involved in various inflammatory diseases.[1] Additionally, derivatives of this scaffold have been developed as selective dual inhibitors of TYK2/JAK1, which are crucial mediators of cytokine signaling pathways implicated in autoimmune and inflammatory disorders.[2] The development of stereoselective syntheses is paramount to optimizing the potency and selectivity of these inhibitors and advancing them as potential therapeutic agents.

The following diagram illustrates the general principle of inhibiting a signaling pathway with a synthesized compound.

G cluster_2 Inhibition of a Kinase Signaling Pathway Ligand Cytokine/Ligand Receptor Receptor Ligand->Receptor Kinase Kinase (e.g., RIPK1, JAK) Receptor->Kinase Substrate Downstream Substrate Kinase->Substrate Response Cellular Response (e.g., Inflammation) Substrate->Response Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative Inhibitor->Kinase

Caption: General mechanism of kinase inhibition by synthesized compounds.

References

One-Pot Synthesis of Diazaspiro[4.5]decane Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diazaspiro[4.5]decane scaffolds are privileged heterocyclic motifs of significant interest in medicinal chemistry and drug discovery. Their rigid, three-dimensional architecture provides a unique conformational constraint on appended functional groups, enabling precise interactions with biological targets. This can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The development of efficient synthetic routes to these complex scaffolds is crucial for their exploration in drug development programs. This technical guide provides an in-depth overview of one-pot synthetic strategies for the construction of diazaspiro[4.5]decane cores, with a focus on methodologies amenable to library synthesis and rapid lead optimization.

One-Pot Palladium-Catalyzed Domino Synthesis

A highly efficient one-pot synthesis of diazaspiro[4.5]decane scaffolds featuring exocyclic double bonds has been developed.[1][2] This domino reaction involves the palladium-catalyzed coupling of unactivated yne-en-ynes with substituted aryl halides.[1][2] The process is notable for the formation of three new carbon-carbon bonds in a single operation, proceeding with high regioselectivity.[1][2]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product YneEnYne Yne-en-yne Diazaspiro Diazaspiro[4.5]decane YneEnYne->Diazaspiro Domino Reaction ArylHalide Aryl Halide (Ar-X) ArylHalide->Diazaspiro Catalyst Pd(OAc)2-PPh3 Catalyst->Diazaspiro Catalyst

Caption: Palladium-catalyzed one-pot synthesis of diazaspiro[4.5]decanes.

Quantitative Data Summary:

EntryAryl HalideYield (%)
1Phenyl iodide75
24-Tolyl iodide78
34-Methoxyphenyl iodide82
44-Chlorophenyl iodide72
52-Thienyl iodide65

Experimental Protocol: General Procedure for the One-Pot Synthesis of Diazaspiro[4.5]decanes

  • To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the yne-en-yne substrate (1.0 equiv.), the aryl halide (1.1 equiv.), palladium(II) acetate (Pd(OAc)2, 0.05 equiv.), and triphenylphosphine (PPh3, 0.1 equiv.).

  • Add freshly distilled solvent (e.g., toluene or DMF) and a suitable base (e.g., K2CO3, 2.0 equiv.).

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diazaspiro[4.5]decane derivative.

Multi-Step Synthesis of a Diazaspiro[4.5]decane-dione Derivative

While not a one-pot reaction in the strictest sense, the following three-step procedure for the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione illustrates a robust route to a specific, pharmacologically relevant scaffold.[3] The reactions are reported to proceed with high yields, and the intermediates can often be used without extensive purification, making it a cost-effective and efficient process.[3] The overall yield for this three-step synthesis is reported to be 60%.[3]

Workflow Diagram:

G Start Starting Materials Step1 Step 1: Ureido Derivative Formation Start->Step1 Step2 Step 2: Cyclization Step1->Step2 Step3 Step 3: Acid Hydrolysis Step2->Step3 Product 1-methyl-8-phenyl-1,3- diazaspiro[4.5]decane-2,4-dione Step3->Product

Caption: Three-step synthesis of a diazaspiro[4.5]decane-dione.

Experimental Protocol: Synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

Step 1: Synthesis of the Ureido Derivative

  • 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride is treated with potassium cyanate (KOCN) in the presence of acetic acid and water.[3]

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The resulting ureido derivative is then isolated by filtration or extraction.

Step 2 & 3: Cyclization and Hydrolysis

  • A stirred solution of the ureido derivative (11.3 mmol) in dry DMF (40 mL) is cooled in an ice bath.[3]

  • Sodium hydride (60% dispersion in mineral oil, 14.7 mmol) is added portion-wise under an argon atmosphere.[3]

  • The mixture is stirred at 45 °C for 4 days.[3]

  • A solution of 10% HCl (96 mL) is added, and stirring is continued for 24 hours at 45 °C.[3]

  • The reaction mixture is poured into an ice-water mixture (400 mL) and extracted with chloroform (4 x 200 mL).[3]

  • The combined organic extracts are washed with water (3 x 250 mL) and brine (2 x 250 mL), then dried with anhydrous sodium sulfate.[3]

  • The solvent is removed under reduced pressure, and the crude product is purified to yield the target compound.[3]

Future Perspectives: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, represent a powerful strategy for the one-pot synthesis of complex molecules like diazaspiro[4.5]decanes.[4][5] While specific MCRs for the direct synthesis of the diazaspiro[4.5]decane core are not yet widely reported, established MCRs such as the Ugi and Passerini reactions could be adapted for this purpose.[5] The development of novel MCRs tailored to the synthesis of these scaffolds would be a significant advancement in the field, enabling rapid access to diverse libraries of compounds for biological screening.

Conceptual MCR Pathway:

G cluster_reactants Reactants A Component A OnePot One-Pot Reaction A->OnePot B Component B B->OnePot C Component C C->OnePot D Component D D->OnePot Product Diazaspiro[4.5]decane Scaffold OnePot->Product

Caption: Conceptual workflow for a four-component one-pot synthesis.

The one-pot synthesis of diazaspiro[4.5]decane scaffolds is an evolving area of research with significant potential to accelerate drug discovery efforts. The palladium-catalyzed domino reaction provides an elegant and efficient route to these complex molecules. While true one-pot multicomponent reactions for this scaffold are still in their infancy, the principles of MCRs offer a promising avenue for future synthetic innovation. The methodologies and protocols outlined in this guide provide a solid foundation for researchers and scientists working to explore the chemical space of diazaspiro[4.5]decanes for the development of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, a spirocyclic lactam with potential applications in medicinal chemistry. The document details a proposed synthetic pathway, including experimental protocols for key transformations, and presents relevant chemical data in a structured format. Additionally, it explores the biological context of related diazaspiro compounds, particularly their role as inhibitors of the KRAS G12C signaling pathway, a critical target in oncology.

Synthetic Strategy

The synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one is accomplished through a multi-step sequence culminating in a reductive cyclization of a key intermediate, methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate. The proposed overall synthetic scheme is outlined below.

Synthesis_Pathway A Methyl 1-benzyl-3-oxopyrrolidine-3-carboxylate B Methyl 1-benzyl-3-cyano-3-(hydroxymethyl)pyrrolidine-3-carboxylate A->B 1. KCN, H2O 2. H+ C Methyl 1-benzyl-3-cyano-3-(tosyloxymethyl)pyrrolidine-3-carboxylate B->C TsCl, Pyridine D Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate C->D NaCN, DMSO E 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one D->E Raney Ni, H2 (50 Psi) Methanol, rt

Caption: Proposed synthetic pathway for 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of the target compound.

Synthesis of Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate (Proposed)

Step 2.1.1: Synthesis of Methyl 1-benzyl-3-cyano-3-(hydroxymethyl)pyrrolidine-3-carboxylate

  • To a solution of methyl 1-benzyl-3-oxopyrrolidine-3-carboxylate (1.0 eq) in a suitable solvent (e.g., aqueous ethanol), potassium cyanide (1.1 eq) is added.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is then acidified with a dilute acid (e.g., 1M HCl) to facilitate the formation of the cyanohydrin.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification is achieved by column chromatography on silica gel.

Step 2.1.2: Synthesis of Methyl 1-benzyl-3-cyano-3-(tosyloxymethyl)pyrrolidine-3-carboxylate

  • To a solution of methyl 1-benzyl-3-cyano-3-(hydroxymethyl)pyrrolidine-3-carboxylate (1.0 eq) in pyridine at 0 °C, p-toluenesulfonyl chloride (1.2 eq) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 4-6 hours.

  • The mixture is then poured into ice-water and extracted with ethyl acetate.

  • The organic layer is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the tosylated product, which may be used in the next step without further purification.

Step 2.1.3: Synthesis of Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate

  • A solution of methyl 1-benzyl-3-cyano-3-(tosyloxymethyl)pyrrolidine-3-carboxylate (1.0 eq) and sodium cyanide (1.5 eq) in dimethyl sulfoxide (DMSO) is heated at 80-100 °C for 12-18 hours.

  • The reaction mixture is cooled to room temperature and poured into water.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired intermediate.

Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

This final step involves the reductive cyclization of the cyanomethyl pyrrolidine derivative.

  • In a high-pressure reaction vessel, a solution of methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate in methanol is prepared.

  • Raney Nickel (approximately 4:1 weight ratio of catalyst to substrate) is carefully added to the solution.[1]

  • The vessel is sealed and flushed with hydrogen gas.

  • The reaction mixture is then stirred under a hydrogen atmosphere (50 Psi) at room temperature.[1] The reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, the catalyst is carefully filtered off through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification is achieved by recrystallization from ethanol to afford colorless blocks of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.[1]

Quantitative Data

The following tables summarize the key quantitative data for the final product, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O
Molecular Weight230.31 g/mol
AppearanceColorless blocks[1]

Table 2: Crystallographic Data [1]

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)9.630(2)
b (Å)8.4322(18)
c (Å)29.848(7)
V (ų)2423.8(9)
Z8

Biological Context and Signaling Pathways

Derivatives of the 2,7-diazaspiro[4.4]nonan-1-one core have been identified as potential covalent inhibitors of KRAS G12C. The KRAS protein is a key component of the MAPK signaling pathway, which plays a crucial role in cell proliferation and survival. The G12C mutation leads to constitutive activation of KRAS, driving oncogenesis in various cancers.

The workflow for identifying and characterizing such inhibitors is depicted below.

Inhibitor_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation A Library Synthesis of 2,7-diazaspiro[4.4]nonan-1-one Derivatives B Biochemical Assay: KRAS G12C Binding Affinity A->B C Cell-based Assay: Inhibition of p-ERK B->C D Cell Proliferation Assay (e.g., NCI-H358 cells) C->D E Xenograft Mouse Model (e.g., NCI-H358 tumors) D->E F Pharmacokinetic/ Pharmacodynamic Analysis E->F

Caption: Experimental workflow for the evaluation of 2,7-diazaspiro[4.4]nonan-1-one derivatives as KRAS G12C inhibitors.

The KRAS G12C signaling pathway and the mechanism of its inhibition are illustrated in the following diagram.

KRAS_Signaling RTK RTK (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (GEF) GRB2->SOS1 KRAS_GDP KRAS G12C (GDP) (Inactive) SOS1->KRAS_GDP GDP/GTP Exchange KRAS_GTP KRAS G12C (GTP) (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Diazaspiro-based Covalent Inhibitor Inhibitor->KRAS_GDP Covalent Binding to Cys12 (Traps in inactive state)

Caption: The KRAS G12C signaling pathway and the mechanism of action for covalent inhibitors.

Conclusion

This technical guide outlines a viable synthetic route to 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. While a detailed, published procedure for the synthesis of the key cyanomethylated intermediate is currently lacking, a plausible pathway has been proposed based on established chemical transformations. The final reductive cyclization step is supported by literature precedent. The potential of the 2,7-diazaspiro[4.4]nonan-1-one scaffold as a core for developing inhibitors of the oncogenic KRAS G12C protein highlights the importance of efficient and well-documented synthetic routes to this and related compounds. Further research is warranted to optimize the proposed synthesis and to fully characterize the final product and its intermediates.

References

Biological Evaluation of 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] as Potential Antitumor Agents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biological evaluation of a series of novel 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] as potential antitumor agents. The document summarizes the quantitative data from in vitro studies, provides detailed experimental protocols for key assays, and visualizes the experimental workflow and proposed mechanisms of action.

Quantitative Data Summary: Antiproliferative Activity

The antitumor potential of the synthesized 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] was assessed by determining their cytotoxic effects on a panel of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the standard MTS assay after 72 hours of treatment. The results are summarized in the table below.

CompoundK562 (Human Erythroleukemia) IC50 (µM)Jurkat (Human T-lymphocyte) IC50 (µM)HeLa (Human Cervical Carcinoma) IC50 (µM)CT26 (Mouse Colon Carcinoma) IC50 (µM)Vero (African Green Monkey Kidney Epithelial) IC50 (µM)
4a >50>50>50>50>50
4b 10.3 ± 1.14.2 ± 0.511.2 ± 1.214.3 ± 1.524.1 ± 2.5
4c 12.1 ± 1.36.8 ± 0.715.4 ± 1.618.9 ± 2.030.5 ± 3.2
4d 8.7 ± 0.95.1 ± 0.69.8 ± 1.012.5 ± 1.320.7 ± 2.2
4e 15.6 ± 1.79.2 ± 1.018.3 ± 1.922.4 ± 2.435.1 ± 3.7
4f 7.9 ± 0.84.5 ± 0.58.5 ± 0.911.8 ± 1.219.4 ± 2.0
4g 11.5 ± 1.26.1 ± 0.713.7 ± 1.417.6 ± 1.828.9 ± 3.0
4h 9.4 ± 1.05.5 ± 0.610.6 ± 1.113.9 ± 1.522.8 ± 2.4
4i 13.8 ± 1.57.9 ± 0.816.9 ± 1.820.1 ± 2.133.6 ± 3.5

Data sourced from Shmakov et al., 2022.[1][2][3]

The most effective compounds demonstrated IC50 values in the micromolar range across all tested cancer cell lines, with compounds 4b , 4d , and 4f showing notable potency.[2][3][4] The Vero cell line, a non-cancerous line, was used as a reference to assess general cytotoxicity.

Experimental Protocols

Cell Lines and Culture

Human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) cell lines, as well as mouse colon carcinoma (CT26) and African green monkey kidney epithelial (Vero) cell lines, were used in this study.[1][2][3] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Antiproliferative Assay (MTS Assay)

The cytotoxicity of the synthesized compounds was evaluated using the standard MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[2]

  • Cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • The following day, cells were treated with various concentrations of the test compounds.

  • After 24 and 72 hours of incubation, the MTS reagent was added to each well.

  • The plates were incubated for a further period to allow for the conversion of MTS to formazan by viable cells.

  • The absorbance at a specific wavelength was measured using a microplate reader.

  • The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined.

Cell Cycle Analysis

The effect of the compounds on the cell cycle distribution was analyzed by flow cytometry.[2][3]

  • HeLa and CT26 cells were treated with the test compounds for a specified duration.

  • Cells were harvested, washed, and fixed in ethanol.

  • Fixed cells were then stained with a solution containing propidium iodide (PI) and RNase.

  • The DNA content of the cells was analyzed using a flow cytometer.

  • The percentage of cells in different phases of the cell cycle (SubG1, G0/G1, S, and G2/M) was determined. An accumulation of cells in the SubG1 phase is indicative of apoptosis.[2][3]

Analysis of Actin Cytoskeleton

Confocal microscopy was employed to visualize the effects of the compounds on the actin cytoskeleton.[2]

  • HeLa, CT26, and Vero cells were grown on coverslips and treated with the test compounds.

  • After treatment, the cells were fixed, permeabilized, and stained with phalloidin conjugated to a fluorescent dye to visualize F-actin.

  • The coverslips were mounted on microscope slides and observed under a confocal microscope.

  • Changes in cell morphology, including the presence of stress fibers and filopodia-like protrusions, were analyzed.[2]

Visualizations

Experimental Workflow

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo Preliminary In Vivo Studies synthesis Synthesis of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] cell_culture Cell Line Culture (K562, Jurkat, HeLa, CT26, Vero) synthesis->cell_culture mts_assay Antiproliferative MTS Assay cell_culture->mts_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) mts_assay->cell_cycle cytoskeleton Actin Cytoskeleton Analysis (Confocal Microscopy) mts_assay->cytoskeleton animal_model CT26 Tumor Model in Balb/C Mice cytoskeleton->animal_model

Caption: Experimental workflow for the biological evaluation of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines].

Proposed Mechanism of Action

G compound 3-Azaspiro[bicyclo[3.1.0]hexane- 2,5′-pyrimidines] cell_cycle_arrest Cell Cycle Arrest (SubG1 Accumulation) compound->cell_cycle_arrest actin_disruption Actin Cytoskeleton Disruption compound->actin_disruption apoptosis Induction of Apoptosis cell_cycle_arrest->apoptosis antitumor_effect Antitumor Effect apoptosis->antitumor_effect motility_decrease Decreased Cell Motility actin_disruption->motility_decrease filopodia_reduction Reduction of Filopodia-like Protrusions actin_disruption->filopodia_reduction motility_decrease->antitumor_effect filopodia_reduction->antitumor_effect G cluster_pathway Potential Intracellular Targets compound 3-Azaspiro[bicyclo[3.1.0]hexane- 2,5′-pyrimidines] p53 p53 compound->p53 Activation? mdm2 MDM2 compound->mdm2 Inhibition? jak2 JAK2 compound->jak2 Inhibition? apoptosis Apoptosis p53->apoptosis mdm2->p53 stat3 STAT3 jak2->stat3 proliferation Cell Proliferation stat3->proliferation

References

Methodological & Application

Application Notes and Protocols for RIPK1 Kinase Inhibition Assay using 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a crucial serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and cell death pathways, including apoptosis and necroptosis.[1][2] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases.[2][3] Consequently, the development of potent and selective RIPK1 inhibitors is a significant area of therapeutic research. This document provides detailed protocols for assessing the inhibitory activity of 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one, a representative of the diazaspiro[4.5]decan-1-one class of compounds, which have been identified as potent RIPK1 inhibitors.[4][5][6]

These protocols describe both a biochemical assay to determine direct enzyme inhibition and a cell-based assay to assess the compound's efficacy in a biologically relevant context.

Signaling Pathway of RIPK1-Mediated Necroptosis

RIPK1 plays a central role in the necroptosis pathway, a form of programmed necrosis. Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 is recruited to the receptor complex. In the absence of caspase-8 activity, RIPK1 undergoes autophosphorylation and subsequently phosphorylates RIPK3. This leads to the formation of the necrosome complex, which then phosphorylates Mixed Lineage Kinase Domain-Like (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell death.[2][7]

RIPK1_Signaling_Pathway cluster_receptor Plasma Membrane cluster_cytosol Cytosol TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Recruitment pRIPK1 p-RIPK1 RIPK1->pRIPK1 Autophosphorylation RIPK3 RIPK3 pRIPK3 p-RIPK3 MLKL MLKL pMLKL p-MLKL pRIPK1->RIPK3 Phosphorylation Necrosome Necrosome pRIPK1->Necrosome pRIPK3->Necrosome Necroptosis Necroptosis pMLKL->Necroptosis Necrosome->MLKL Phosphorylation Inhibitor Inhibitor Inhibitor->RIPK1 Inhibition Biochemical_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Add Inhibitor and RIPK1 Enzyme to 96-well plate A->B C Pre-incubate B->C D Initiate Kinase Reaction (Add Substrate/ATP Mix) C->D E Incubate D->E F Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G Incubate F->G H Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) G->H I Incubate H->I J Measure Luminescence I->J Cell_Based_Assay_Workflow A Seed Cells in 96-well plate B Incubate (24h) A->B C Pre-treat with Inhibitor B->C D Incubate (1-2h) C->D E Induce Necroptosis (e.g., TSZ) D->E F Incubate (18-24h) E->F G Measure Cell Viability (e.g., CellTiter-Glo) F->G

References

Application Notes and Protocols for Cell-Based Necroptosis Assays: Evaluating Diazaspiro Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated, caspase-independent cell death that plays a critical role in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and cancer.[1][2] This programmed necrotic cell death is morphologically characterized by cell swelling and plasma membrane rupture, leading to the release of cellular contents and subsequent inflammation.[1][3] The core signaling cascade of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[4][5][6] Upon stimulation, RIPK1 and RIPK3 form a complex known as the necrosome, which leads to the phosphorylation and activation of MLKL.[4][5][6] Activated MLKL then oligomerizes and translocates to the plasma membrane, causing its permeabilization and ultimately, cell death.[4][6]

Given the involvement of necroptosis in various diseases, the inhibition of this pathway, particularly targeting the kinase activity of RIPK1, has emerged as a promising therapeutic strategy.[7][8] Diazaspiro compounds have been identified as potent inhibitors of RIPK1.[7] This document provides a detailed protocol for a cell-based assay to screen and characterize the efficacy of diazaspiro inhibitors in blocking necroptosis.

Necroptosis Signaling Pathway and Inhibition

The induction of necroptosis is a tightly regulated process. Stimulation of death receptors like the TNF receptor (TNFR) can trigger the formation of different protein complexes that determine the cell's fate.[9][10] In the presence of active caspase-8, the cell typically undergoes apoptosis. However, when caspase-8 is inhibited, RIPK1 and RIPK3 are free to interact and form the necrosome, initiating the necroptotic cascade.[4][10][11] Diazaspiro inhibitors act by targeting the kinase activity of RIPK1, thereby preventing the formation of the active necrosome and subsequent cell death.

Necroptosis_Pathway Necroptosis Signaling Pathway and Inhibition by Diazaspiro Compounds TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I (Survival/Inflammation) TNFR1->ComplexI Activates RIPK1 RIPK1 ComplexI->RIPK1 Caspase8 Caspase-8 RIPK1->Caspase8 Activates Necrosome Necrosome (p-RIPK1/p-RIPK3) RIPK1->Necrosome Forms complex with RIPK3 (when Caspase-8 is inhibited) RIPK3 RIPK3 RIPK3->Necrosome Apoptosis Apoptosis Caspase8->Apoptosis zVAD z-VAD-FMK (Pan-caspase inhibitor) zVAD->Caspase8 Inhibits MLKL MLKL Necrosome->MLKL Phosphorylates pMLKL p-MLKL (Oligomerization & Translocation) MLKL->pMLKL MembraneDisruption Plasma Membrane Disruption pMLKL->MembraneDisruption Necroptosis Necroptosis MembraneDisruption->Necroptosis Diazaspiro Diazaspiro Inhibitor Diazaspiro->RIPK1 Inhibits kinase activity

Caption: Necroptosis signaling cascade initiated by TNF-α and the point of inhibition by diazaspiro compounds.

Experimental Protocols

A widely used and effective method to induce necroptosis in vitro involves the combined treatment of cells with Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic, and a pan-caspase inhibitor such as z-VAD-FMK.[1]

Materials
  • Cell Line: Human colon adenocarcinoma HT-29 cells or murine fibrosarcoma L929 cells (known to be sensitive to necroptosis induction).

  • Culture Medium: McCoy's 5A for HT-29 or DMEM for L929, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for Necroptosis Induction:

    • Human or mouse TNF-α (recombinant)

    • SMAC mimetic (e.g., Birinapant)

    • Pan-caspase inhibitor (z-VAD-FMK)

  • Test Compounds: Diazaspiro inhibitors (dissolved in DMSO).

  • Assay Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit.

    • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit.

    • Reagents for Western blotting (lysis buffer, antibodies against p-RIPK1, p-RIPK3, p-MLKL, and loading controls).

  • Equipment:

    • Multi-well plates (96-well for viability assays, 6-well for Western blotting).

    • Plate reader (for absorbance or luminescence).

    • Western blotting apparatus.

    • Standard cell culture equipment (incubator, biosafety cabinet, etc.).

Experimental Workflow

Experimental_Workflow Experimental Workflow for Testing Diazaspiro Inhibitors Start Start SeedCells Seed cells in multi-well plate Start->SeedCells Adhere Allow cells to adhere overnight SeedCells->Adhere Pretreat Pre-treat with Diazaspiro Inhibitor (or vehicle control) for 1-2 hours Adhere->Pretreat Induce Induce necroptosis (TNF-α + SMAC mimetic + z-VAD-FMK) Pretreat->Induce Incubate Incubate for 4-24 hours Induce->Incubate Assess Assess Necroptosis Incubate->Assess Viability Cell Viability Assay (MTT / CellTiter-Glo) Assess->Viability LDH LDH Release Assay Assess->LDH Western Western Blot (p-RIPK1, p-RIPK3, p-MLKL) Assess->Western End End Viability->End LDH->End Western->End

Caption: A generalized workflow for conducting an in vitro necroptosis assay to evaluate inhibitors.

Detailed Methodologies

1. Cell Seeding:

  • For 96-well plates (viability and LDH assays): Seed cells at a density of 1 x 10⁴ cells/well.

  • For 6-well plates (Western blotting): Seed cells at a density of 5 x 10⁵ cells/well.

  • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.

2. Compound Treatment and Necroptosis Induction:

  • Prepare serial dilutions of the diazaspiro inhibitors in culture medium. The final DMSO concentration should be below 0.5% to avoid solvent toxicity.

  • Gently remove the old medium from the cells and add the medium containing the desired concentrations of the diazaspiro inhibitor or vehicle control (DMSO).

  • Pre-incubate the cells with the inhibitors for 1-2 hours.

  • Prepare a stock solution of the necroptosis-inducing cocktail (e.g., for HT-29 cells: 100 ng/mL TNF-α, 100 nM SMAC mimetic, and 20 µM z-VAD-FMK).

  • Add the necroptosis-inducing cocktail to the wells (except for the untreated control wells) and incubate for a predetermined time (e.g., 4-24 hours). The optimal incubation time should be determined empirically for the specific cell line.

3. Assessment of Necroptosis

a) Cell Viability Assay (MTT Assay):

  • Following the incubation period, add MTT solution to each well and incubate for 2-4 hours.

  • Solubilize the formazan crystals with DMSO or a solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

b) Membrane Integrity Assay (LDH Release Assay):

  • After the incubation period, carefully collect the culture supernatant.

  • Measure the activity of lactate dehydrogenase (LDH) in the supernatant using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • The amount of LDH released is proportional to the number of cells with compromised membrane integrity.

c) Western Blot Analysis:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated RIPK1, RIPK3, and MLKL. Use antibodies against the total proteins or a housekeeping protein (e.g., GAPDH or β-actin) as loading controls.

  • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system. The inhibition of necroptosis by diazaspiro compounds should correlate with a decrease in the phosphorylation of RIPK1, RIPK3, and MLKL.

Data Presentation and Analysis

The inhibitory effect of the diazaspiro compounds should be quantified by determining the half-maximal inhibitory concentration (IC50). This can be calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Table 1: Inhibitory Activity of a Representative Diazaspiro Compound against Necroptosis

Compound IDTargetCell LineAssay TypeIC50 (nM)
Compound 41RIPK1U937Necroptosis Inhibition92[7]

This table provides an example of how to present the quantitative data. Researchers should populate this table with their own experimental results for various diazaspiro inhibitors.

Troubleshooting

  • Low Levels of Necroptosis:

    • Confirm that the cell line expresses the core necroptosis machinery (RIPK1, RIPK3, MLKL).

    • Titrate the concentrations of the inducing stimuli (TNF-α, SMAC mimetic, z-VAD-FMK).

    • Optimize the incubation time.

  • High Background Cell Death:

    • Optimize cell seeding density to avoid overconfluence.

    • Ensure the final DMSO concentration is non-toxic (typically <0.5%).

    • Reduce the concentration of the inducing stimuli.

By following these detailed protocols, researchers can effectively screen and characterize diazaspiro inhibitors for their potential to block necroptosis, providing valuable insights for the development of novel therapeutics for necroptosis-driven diseases.

References

Application Notes and Protocols: High-Throughput Screening of TYK2/JAK1 Inhibitors with a Diazaspiro Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of cytokine signaling.[1][2] They play a pivotal role in the JAK-STAT signaling pathway, which regulates a wide array of cellular processes including immune responses, inflammation, and hematopoiesis.[1][3] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases. Consequently, JAK inhibitors have emerged as a promising therapeutic class.[4][5]

Specifically, the dual inhibition of TYK2 and JAK1 is a compelling strategy for the treatment of inflammatory disorders such as inflammatory bowel disease and psoriasis.[6][7][8] This approach targets the signaling of key cytokines like IL-12, IL-23, and Type I interferons.[9][10] Recently, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives has been identified as potent and selective dual TYK2/JAK1 inhibitors, demonstrating significant anti-inflammatory efficacy.[6][11]

These application notes provide a comprehensive overview of the high-throughput screening (HTS) methodologies for identifying and characterizing novel TYK2/JAK1 inhibitors featuring a diazaspiro scaffold. The protocols are designed to guide researchers in the setup and execution of robust biochemical and cell-based assays suitable for large-scale screening campaigns.

Data Presentation: Potency and Selectivity of Diazaspiro-Based TYK2/JAK1 Inhibitors

The following table summarizes the in vitro potency of a representative 2,8-diazaspiro[4.5]decan-1-one derivative, Compound 48, against the four JAK isoforms. This data is crucial for assessing the compound's dual inhibitory activity and its selectivity profile.

CompoundTarget KinaseIC50 (nM)Selectivity vs. JAK2
Compound 48 TYK26>23-fold
JAK137>23-fold
JAK2>851-
JAK3>3000-

Data extracted from "Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease".[6][11]

Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK1 JAK1 Receptor->JAK1 Activation TYK2->JAK1 Trans-phosphorylation STAT STAT TYK2->STAT Phosphorylation JAK1->TYK2 Trans-phosphorylation JAK1->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Inhibitor Diazaspiro Inhibitor Inhibitor->TYK2 Inhibitor->JAK1 Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: The JAK-STAT signaling pathway initiated by cytokine binding.

Experimental Protocols

Protocol 1: Biochemical High-Throughput Screening for TYK2/JAK1 Inhibition

This protocol describes a generic, adaptable biochemical assay for screening large compound libraries against TYK2 and JAK1 kinase activity. It is based on the detection of ADP, a universal product of kinase reactions.[12]

Objective: To identify compounds that inhibit the enzymatic activity of recombinant TYK2 and JAK1 in a high-throughput format.

Assay Principle: The kinase activity is measured by quantifying the amount of ATP consumed and converted to ADP. A commercially available kit such as the Z'-LYTE™ Kinase Assay Kit can be used, which measures the differential phosphorylation of a peptide substrate.[9]

Materials:

  • Recombinant human TYK2 and JAK1 enzymes

  • TYK2/JAK1 substrate peptide (e.g., a poly-Glu,Tyr 4:1 peptide)

  • ATP

  • Assay Buffer (optimized for kinase activity)

  • Test compounds (diazaspiro scaffold library) dissolved in DMSO

  • Positive control inhibitor (e.g., Tofacitinib)

  • 384-well, low-volume, white microplates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and the positive control in 100% DMSO.

    • Dispense 50 nL of each compound dilution or DMSO (for negative and positive controls) into the wells of a 384-well plate.

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution containing either TYK2 or JAK1 in the assay buffer.

    • Prepare a 2X substrate/ATP solution containing the peptide substrate and ATP in the assay buffer. The final ATP concentration should be at or near the Km for each enzyme to ensure sensitive detection of ATP-competitive inhibitors.

  • Reaction Initiation:

    • Add 5 µL of the 2X enzyme solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Add 5 µL of the 2X substrate/ATP solution to each well to initiate the kinase reaction.

  • Kinase Reaction:

    • Cover the plate and incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Add 10 µL of a detection solution (e.g., containing an ADP-detecting enzyme system or a stop buffer with EDTA) to each well.[13]

    • Incubate for 30-60 minutes at room temperature, protected from light, to allow the detection signal to develop.

  • Data Acquisition:

    • Read the plate on a compatible plate reader (e.g., luminescence for ADP-Glo™ or fluorescence for Z'-LYTE™).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Protocol 2: Cell-Based Assay for JAK-STAT Pathway Inhibition

This protocol outlines a cell-based assay to confirm the activity of hit compounds in a more physiologically relevant context. It measures the inhibition of cytokine-induced STAT phosphorylation.[14]

Objective: To evaluate the ability of test compounds to inhibit TYK2/JAK1-mediated signaling in a cellular environment.

Assay Principle: A cell line expressing the target receptors and JAKs is stimulated with a specific cytokine to activate the JAK-STAT pathway. The level of phosphorylated STAT (p-STAT) is then quantified as a measure of pathway activation. Inhibition of p-STAT levels by a test compound indicates its cellular activity.

Materials:

  • Human cell line (e.g., TF-1 or HEL cells)

  • Cell culture medium and supplements

  • Cytokine for stimulation (e.g., IFN-α for TYK2/JAK1)[10]

  • Test compounds dissolved in DMSO

  • Positive control inhibitor

  • Assay plates (e.g., 384-well cell culture plates)

  • Detection reagents (e.g., AlphaScreen SureFire p-STAT assay kit or antibodies for ELISA/flow cytometry)

  • Plate reader for the chosen detection method

Procedure:

  • Cell Plating:

    • Seed the cells into a 384-well plate at an optimized density and allow them to attach or equilibrate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and controls.

    • Add the compounds to the cells and incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation:

    • Add the appropriate cytokine (e.g., IFN-α) to the wells to stimulate the JAK-STAT pathway.

    • Incubate for a predetermined optimal time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells according to the manufacturer's protocol for the chosen detection method.

    • Add the detection reagents to quantify the levels of phosphorylated STAT. For example, in an AlphaScreen assay, this would involve adding acceptor and donor beads.

  • Signal Development:

    • Incubate the plate as required by the detection kit (e.g., 2 hours at room temperature for AlphaScreen).

  • Data Acquisition:

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of STAT phosphorylation for each compound concentration.

    • Determine the cellular IC50 values as described for the biochemical assay.

Experimental Workflow

HTS_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Confirmation cluster_profiling Lead Optimization Library Diazaspiro Compound Library HTS Biochemical HTS (TYK2 & JAK1) Library->HTS Primary_Hits Primary Hits HTS->Primary_Hits Dose_Response Dose-Response & IC50 Determination Primary_Hits->Dose_Response Cell_Based Cell-Based Assay (p-STAT) Dose_Response->Cell_Based Confirmed_Hits Confirmed Hits Cell_Based->Confirmed_Hits Selectivity Selectivity Profiling (JAK2, JAK3) Confirmed_Hits->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR Lead_Candidates Lead Candidates SAR->Lead_Candidates

References

Application of 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one in inflammatory bowel disease models.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic and debilitating inflammatory condition of the gastrointestinal tract. Current therapeutic strategies often have limitations, including partial efficacy and adverse side effects, necessitating the development of novel treatment modalities. Recent research has highlighted the potential of diazaspiro[4.5]decan-1-one derivatives as potent anti-inflammatory agents. While specific data on 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one in IBD models is not extensively available in the public domain, a closely related class of 2,8-diazaspiro[4.5]decan-1-one derivatives has demonstrated significant therapeutic potential by targeting key inflammatory pathways.

This document provides detailed application notes and protocols based on published preclinical studies of these promising compounds, offering a framework for their evaluation in IBD research. The methodologies and findings presented are synthesized from studies on potent dual TYK2/JAK1 inhibitors and RIPK1 kinase inhibitors, which share the core diazaspiro[4.5]decan-1-one scaffold.

Mechanism of Action: Targeting the TYK2/JAK1 Signaling Pathway

A key mechanism through which diazaspiro[4.5]decan-1-one derivatives exert their anti-inflammatory effects is through the inhibition of the Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) signaling pathway.[1] This pathway is crucial for the signaling of various pro-inflammatory cytokines implicated in the pathogenesis of IBD. By inhibiting TYK2 and JAK1, these compounds can effectively block the downstream activation of STAT proteins, leading to a reduction in the production of inflammatory mediators and a dampening of the inflammatory response.[1]

TYK2_JAK1_Pathway Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates pSTAT p-STAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene Initiates Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative Inhibitor->TYK2 Inhibits Inhibitor->JAK1 Inhibits

Caption: Inhibition of the TYK2/JAK1 signaling pathway by a 2,8-diazaspiro[4.5]decan-1-one derivative.

Experimental Protocols

The following protocols are based on methodologies reported for the evaluation of diazaspiro[4.5]decan-1-one derivatives in preclinical models of colitis.

Dextran Sulfate Sodium (DSS)-Induced Acute Colitis Model

This is a widely used and reproducible model for inducing acute colitis in mice, mimicking aspects of ulcerative colitis.

Experimental Workflow:

DSS_Workflow cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis A Acclimatization (1 week) B Administer 2.5% DSS in drinking water (Days 0-7) A->B C Daily oral gavage with Diazaspiro[4.5]decan-1-one derivative (e.g., 5-45 mg/kg) or vehicle (Days 0-7) D Daily monitoring of: - Body weight - Stool consistency - Rectal bleeding (Calculate DAI) E Sacrifice on Day 8 D->E F Collect colon tissue for: - Length measurement - Histological analysis (H&E staining) - Myeloperoxidase (MPO) assay - Cytokine analysis (ELISA/qPCR) E->F

Caption: Workflow for the DSS-induced acute colitis model and treatment with a diazaspiro derivative.

Detailed Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are typically used.

  • Acclimatization: House the mice for at least one week under standard laboratory conditions before the experiment.

  • Induction of Colitis: Replace regular drinking water with a solution of 2.5% (w/v) Dextran Sulfate Sodium (DSS; molecular weight 36,000-50,000 Da) for 7 consecutive days.[2]

  • Compound Administration:

    • Prepare a formulation of the this compound or a related derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the compound orally via gavage once or twice daily at desired doses (e.g., 5, 15, 45 mg/kg) from day 0 to day 7.[2] The control group receives the vehicle alone. A positive control group, such as 5-aminosalicylic acid (100 mg/kg), can also be included.[2]

  • Monitoring and Assessment:

    • Record body weight, stool consistency, and presence of rectal bleeding daily.

    • Calculate the Disease Activity Index (DAI) based on these parameters.

  • Endpoint Analysis (Day 8):

    • Euthanize the mice.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for:

      • Histology: Fix in 10% buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammation.

      • Myeloperoxidase (MPO) Assay: Homogenize a section of the colon to measure neutrophil infiltration.

      • Cytokine Analysis: Homogenize tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or qPCR.

In Vitro Anti-inflammatory Activity in Macrophages

This protocol assesses the direct anti-inflammatory effects of the compound on immune cells.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages or bone marrow-derived macrophages in appropriate media.

  • Pre-treatment: Pre-treat the cells with various concentrations of the diazaspiro[4.5]decan-1-one derivative for 1-3 hours.

  • Stimulation: Stimulate the cells with Lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

  • Analysis:

    • Nitric Oxide (NO) Production: After 24 hours of stimulation, measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Cytokine Measurement: Collect the supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

    • Western Blot Analysis: Lyse the cells to analyze the phosphorylation status of key signaling proteins like NF-κB p65, IκBα, p38, ERK, and JNK.[2]

Data Presentation

The following tables summarize the type of quantitative data that can be generated from the described experiments.

Table 1: In Vitro Inhibitory Activity of a 2,8-Diazaspiro[4.5]decan-1-one Derivative (Compound 48) [1]

KinaseIC₅₀ (nM)Selectivity vs. JAK2
TYK26>23-fold
JAK137>23-fold
JAK2>860-
JAK3>1000-

Table 2: Efficacy of a 2,8-Diazaspiro[4.5]decan-1-one Derivative in a Murine Colitis Model [1]

Treatment GroupBody Weight Loss (%)Colon Length (cm)Histological ScoreMPO Activity (U/g tissue)
Control-~8.50~1.0
DSS + Vehicle~15~5.5~10~5.0
DSS + Compound 48 (30 mg/kg)~5~7.5~3~2.0
DSS + Tofacitinib (30 mg/kg)~8~7.0~5~3.0

Note: The data in Table 2 are representative values based on the reported potent efficacy of Compound 48 compared to tofacitinib.[1]

Conclusion

The diazaspiro[4.5]decan-1-one scaffold represents a promising starting point for the development of novel therapeutics for IBD. The protocols and data presented here, derived from studies on potent TYK2/JAK1 inhibitors, provide a comprehensive framework for the preclinical evaluation of this compound and other related derivatives. These compounds warrant further investigation to fully elucidate their therapeutic potential in inflammatory bowel disease.

References

Application Notes: Probing Necroptosis in U937 Cells with a Novel RIPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Product: 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one and its derivatives.

Target: Receptor-Interacting Protein Kinase 1 (RIPK1)

Application: Investigation of necroptosis signaling and screening of potential therapeutic agents.

Introduction

Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is implicated in the pathophysiology of a range of human diseases, including inflammatory conditions, neurodegenerative disorders, and cancer.[1][2] Unlike apoptosis, necroptosis is a caspase-independent cell death pathway. The core of the necroptosis signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[3] Upon stimulation by factors such as Tumor Necrosis Factor-alpha (TNF-α) in a caspase-compromised environment, RIPK1 and RIPK3 are phosphorylated, leading to the formation of a functional necrosome.[3][4] This complex then phosphorylates MLKL, causing its oligomerization and translocation to the plasma membrane, which ultimately leads to membrane rupture and cell death.[3][5]

The human monocytic leukemia cell line, U937, is a well-established model for studying necroptosis.[1][6] Treatment of U937 cells with a combination of TNF-α and a pan-caspase inhibitor, such as z-VAD-FMK, reliably induces necroptosis.[1][6]

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of RIPK1 kinase activity.[7] These compounds offer a valuable tool for dissecting the necroptotic pathway and for the discovery of novel therapeutics targeting RIPK1-mediated cell death. This document provides detailed protocols for utilizing this compound and its analogs to study necroptosis in U937 cells.

Data Presentation

The following tables summarize the inhibitory activity of a representative 2,8-diazaspiro[4.5]decan-1-one derivative, Compound 41, against RIPK1 and its effect on necroptosis in U937 cells.[7]

Table 1: In Vitro Kinase Inhibitory Activity of Compound 41

CompoundTargetIC50 (nM)
Compound 41RIPK192

Table 2: Anti-Necroptotic Activity of Compound 41 in U937 Cells

TreatmentCell Viability (%)Inhibition of Necroptosis (%)
Control (untreated)100-
TNF-α + z-VAD-FMK450
TNF-α + z-VAD-FMK + Compound 41 (1 µM)8572.7

Note: The data presented for Compound 41 is based on published findings for a closely related derivative and serves as a representative example of the expected efficacy of this class of compounds.[7]

Visualization of Key Processes

G Necroptosis Signaling Pathway and Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binding RIPK1 RIPK1 TNFR1->RIPK1 Recruitment p-RIPK1 p-RIPK1 RIPK1->p-RIPK1 Autophosphorylation RIPK3 RIPK3 p-RIPK3 p-RIPK3 RIPK3->p-RIPK3 Phosphorylation MLKL MLKL p-MLKL p-MLKL MLKL->p-MLKL Phosphorylation Necrosome Necrosome p-RIPK1->Necrosome p-RIPK3->Necrosome Membrane_Disruption Membrane Disruption & Cell Death p-MLKL->Membrane_Disruption Translocation & Oligomerization Necrosome->MLKL Caspase-8 Caspase-8 Caspase-8->RIPK1 Cleavage (Inhibition) z-VAD-FMK z-VAD-FMK z-VAD-FMK->Caspase-8 Inhibition Compound 7-Benzyl-2,7-diazaspiro [4.5]decan-1-one Compound->p-RIPK1 Inhibition

Caption: Necroptosis pathway and inhibitor action.

G Experimental Workflow for Assessing Necroptosis Inhibition Start Start Seed_U937 Seed U937 Cells Start->Seed_U937 Pre-treat Pre-treat with 7-Benzyl-2,7-diazaspiro [4.5]decan-1-one or Vehicle Seed_U937->Pre-treat Induce_Necroptosis Induce Necroptosis (TNF-α + z-VAD-FMK) Pre-treat->Induce_Necroptosis Incubate Incubate for 6-24 hours Induce_Necroptosis->Incubate Assays Perform Assays Incubate->Assays LDH_Assay LDH Assay Assays->LDH_Assay SYTOX_Green SYTOX Green Staining Assays->SYTOX_Green Western_Blot Western Blot Assays->Western_Blot Data_Analysis Data Analysis and Quantification LDH_Assay->Data_Analysis SYTOX_Green->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Workflow for necroptosis inhibition assay.

Experimental Protocols

Protocol 1: Induction of Necroptosis in U937 Cells

This protocol describes the induction of necroptosis in U937 cells using TNF-α and the pan-caspase inhibitor z-VAD-FMK.

Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Human TNF-α (stock solution, e.g., 10 µg/mL)

  • z-VAD-FMK (stock solution in DMSO, e.g., 20 mM)

  • This compound or its derivatives (stock solution in DMSO)

  • 96-well or 6-well tissue culture plates

Procedure:

  • Seed U937 cells in a 96-well plate at a density of 5 x 10⁴ cells/well or in a 6-well plate at a density of 5 x 10⁵ cells/well.

  • Allow the cells to acclimate for 2-4 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.

  • To induce necroptosis, add TNF-α to a final concentration of 20-100 ng/mL and z-VAD-FMK to a final concentration of 20-50 µM.[6][8]

  • Incubate the cells for 6-24 hours at 37°C in a 5% CO₂ incubator.[6]

  • Proceed with downstream analysis (LDH assay, SYTOX Green staining, or Western blotting).

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture supernatant, a hallmark of necrosis.[9][10]

Materials:

  • Treated U937 cells in a 96-well plate (from Protocol 1)

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Prepare control wells:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with the lysis solution provided in the kit.

    • Vehicle control: Cells treated with TNF-α, z-VAD-FMK, and DMSO.

  • Centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubate the plate at room temperature for 10-30 minutes, protected from light.[9]

  • Add 50 µL of the stop solution to each well.[9]

  • Measure the absorbance at 490-520 nm using a microplate reader.[9]

  • Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual.

Protocol 3: SYTOX™ Green Staining for Necrotic Cells

SYTOX™ Green is a fluorescent dye that cannot penetrate live cells but readily enters cells with compromised plasma membranes, staining their nucleic acids.[11][12]

Materials:

  • Treated U937 cells (from Protocol 1)

  • SYTOX™ Green nucleic acid stain (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure for Flow Cytometry:

  • Harvest the treated U937 cells and wash them once with PBS.

  • Resuspend the cells in 100 µL of PBS.

  • Add SYTOX™ Green stain to a final concentration of 100-500 nM.

  • Incubate for 15-30 minutes at room temperature, protected from light.[11]

  • Analyze the cells by flow cytometry, detecting the green fluorescence in the appropriate channel (e.g., FITC).

Procedure for Fluorescence Microscopy:

  • Gently wash the treated cells with PBS.

  • Add SYTOX™ Green stain diluted in PBS (final concentration 100-500 nM) to the cells.

  • Incubate for 15-30 minutes at room temperature, protected from light.[11]

  • Visualize the cells using a fluorescence microscope with a standard FITC filter set. Necrotic cells will exhibit bright green fluorescence.

Protocol 4: Western Blotting for Necroptosis Markers

This protocol is for detecting the phosphorylation of key proteins in the necroptosis pathway: RIPK1, RIPK3, and MLKL.[5][8]

Materials:

  • Treated U937 cells in a 6-well plate (from Protocol 1)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-p-RIPK1 (Ser166), anti-RIPK1, anti-p-RIPK3 (Ser227), anti-RIPK3, anti-p-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Harvest the cells and lyse them in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the phosphorylation of RIPK1, RIPK3, and MLKL in the presence of this compound indicates inhibition of the necroptotic pathway.

References

Application Notes and Protocols: Method for Assessing the Selectivity of Diazaspiro Compounds Against JAK Kinase Family Members

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are pivotal mediators of cytokine and growth factor signaling.[1][2] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is implicated in a multitude of autoimmune diseases, inflammatory conditions, and malignancies. Consequently, the development of selective JAK inhibitors has become a significant therapeutic strategy. Diazaspiro compounds have emerged as a promising scaffold for the development of potent and selective JAK inhibitors. This document provides detailed application notes and protocols for assessing the selectivity of diazaspiro compounds against the four members of the JAK kinase family.

The selectivity of a JAK inhibitor is crucial for its therapeutic efficacy and safety profile.[3] Non-selective inhibition can lead to off-target effects, as each JAK family member is associated with distinct signaling pathways and physiological functions. For instance, JAK2 is essential for erythropoiesis, and its inhibition can lead to anemia.[4] Conversely, JAK3 is predominantly expressed in hematopoietic cells and plays a key role in lymphocyte function, making it an attractive target for immunosuppression.[5] Therefore, a comprehensive assessment of a compound's inhibitory activity against all four JAK isoforms is a critical step in the drug discovery and development process.

This guide outlines the essential biochemical and cellular assays required to determine the selectivity profile of diazaspiro compounds, providing researchers with the necessary protocols to generate robust and reproducible data.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its cognate receptor on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription.[1][2] Diazaspiro JAK inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of JAKs and preventing the phosphorylation cascade.

JAK_STAT_Pathway Figure 1. The JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK_inactive JAK (Inactive) Receptor->JAK_inactive 2. Dimerization & JAK Association JAK_active JAK (Active) JAK_inactive->JAK_active 3. Autophosphorylation STAT_inactive STAT (Inactive) JAK_active->STAT_inactive 4. STAT Phosphorylation pSTAT_dimer pSTAT Dimer STAT_inactive->pSTAT_dimer 5. Dimerization DNA DNA pSTAT_dimer->DNA 6. Nuclear Translocation Diazaspiro_Inhibitor Diazaspiro Inhibitor Diazaspiro_Inhibitor->JAK_active Inhibition Gene_Transcription Gene_Transcription DNA->Gene_Transcription 7. Gene Transcription

Caption: A diagram of the JAK-STAT signaling pathway.

Quantitative Data Presentation

The selectivity of a diazaspiro compound is determined by comparing its half-maximal inhibitory concentration (IC50) against each of the four JAK family members. The following tables present the biochemical and cellular selectivity profiles of a representative 2,8-diazaspiro[4.5]decan-1-one derivative.

Table 1: Biochemical Selectivity of a 2,8-Diazaspiro[4.5]decan-1-one Derivative (Compound 48) [6]

Kinase TargetIC50 (nM)
TYK26
JAK137
JAK2>1000
JAK3N/A

N/A: Data not available for this specific compound. For a complete selectivity profile, testing against JAK3 is required.

Table 2: Illustrative Pan-JAK Selectivity of a Diazaspiro Compound

To illustrate a complete selectivity profile, the following data for a different diazaspiro-based JAK inhibitor is presented.

Kinase TargetIC50 (nM)
JAK115
JAK21
JAK35
TYK21

Data is illustrative and represents a different diazaspiro compound for the purpose of demonstrating a complete selectivity panel.

Experimental Protocols

A thorough assessment of inhibitor selectivity involves both biochemical assays using purified enzymes and cellular assays that measure the inhibition of JAK signaling in a more physiologically relevant context.

Biochemical Kinase Inhibition Assay (In Vitro)

This protocol describes a luminescent-based kinase assay (e.g., ADP-Glo™) to determine the IC50 values of a diazaspiro compound against purified JAK1, JAK2, JAK3, and TYK2 enzymes.[1][4]

Objective: To quantify the dose-dependent inhibition of recombinant JAK enzymes by a test compound.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Kinase-specific substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Diazaspiro test compound

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 384-well white assay plates

  • Plate-reading luminometer

Biochemical_Workflow Figure 2. Workflow for Biochemical Kinase Assay arrow arrow Start Start Compound_Dispensing Dispense serially diluted diazaspiro compound or DMSO into 384-well plate Start->Compound_Dispensing Enzyme_Addition Add recombinant JAK enzyme (JAK1, JAK2, JAK3, or TYK2) to each well Compound_Dispensing->Enzyme_Addition Pre_incubation Pre-incubate at room temperature to allow compound binding Enzyme_Addition->Pre_incubation Reaction_Initiation Initiate kinase reaction by adding ATP/substrate mixture Pre_incubation->Reaction_Initiation Reaction_Incubation Incubate at 30°C to allow phosphorylation Reaction_Initiation->Reaction_Incubation Reaction_Termination Stop reaction and deplete remaining ATP using ADP-Glo™ Reagent Reaction_Incubation->Reaction_Termination Signal_Development Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal Reaction_Termination->Signal_Development Data_Acquisition Measure luminescence using a plate reader Signal_Development->Data_Acquisition Data_Analysis Calculate % inhibition and determine IC50 values Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A diagram of the biochemical kinase assay workflow.

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the diazaspiro compound in 100% DMSO.

    • Perform a serial dilution (e.g., 10-point, 3-fold) of the compound in kinase assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known pan-JAK inhibitor, e.g., staurosporine).

  • Assay Plate Preparation:

    • Add the serially diluted compound or controls to the wells of a 384-well plate.

  • Kinase Reaction:

    • Add the recombinant JAK enzyme (JAK1, JAK2, JAK3, or TYK2) to each well.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP to each well. The ATP concentration should be at or near the Km for each specific JAK enzyme.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™ as an example):

    • Stop the kinase reaction by adding ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-STAT (p-STAT) Inhibition Assay (In Situ)

This protocol describes a flow cytometry-based assay to measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context, providing a more physiologically relevant assessment of a compound's selectivity.[2][7]

Objective: To determine the IC50 of a diazaspiro compound for the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Materials:

  • Fresh human whole blood or isolated PBMCs

  • Diazaspiro test compound

  • Cytokines (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2, IL-2 for JAK1/JAK3, IFN-α for JAK1/TYK2)

  • Fixation/Permeabilization buffers

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD14) and intracellular p-STAT proteins (e.g., p-STAT1, p-STAT3, p-STAT5)

  • Flow cytometer

Cellular_Workflow Figure 3. Workflow for Cellular p-STAT Assay arrow arrow Start Start Cell_Preparation Isolate PBMCs or use whole blood Start->Cell_Preparation Compound_Incubation Incubate cells with serially diluted diazaspiro compound or DMSO Cell_Preparation->Compound_Incubation Cytokine_Stimulation Stimulate cells with a specific cytokine to activate a JAK-STAT pathway Compound_Incubation->Cytokine_Stimulation Fixation_Permeabilization Fix and permeabilize cells to allow intracellular staining Cytokine_Stimulation->Fixation_Permeabilization Antibody_Staining Stain cells with fluorescently labeled antibodies for cell surface markers and p-STAT Fixation_Permeabilization->Antibody_Staining Data_Acquisition Acquire data on a flow cytometer Antibody_Staining->Data_Acquisition Data_Analysis Gate on specific cell populations and quantify p-STAT levels. Determine IC50 values Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A diagram of the cellular p-STAT assay workflow.

Procedure:

  • Cell Preparation:

    • If using PBMCs, isolate them from fresh human blood using density gradient centrifugation.

    • Resuspend cells in an appropriate culture medium.

  • Compound Treatment:

    • Aliquot the cell suspension into a 96-well plate.

    • Add serially diluted diazaspiro compound or vehicle control (DMSO) to the wells.

    • Incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation:

    • Add the appropriate cytokine to the wells to stimulate specific JAK-STAT pathways (e.g., IL-6 to activate JAK1/2 and induce p-STAT3).

    • Incubate for 15-30 minutes at 37°C.

  • Cell Staining:

    • Fix the cells using a fixation buffer.

    • Permeabilize the cells with a permeabilization buffer.

    • Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers (to identify different immune cell subsets) and intracellular p-STAT proteins.

    • Incubate as recommended by the antibody manufacturer.

  • Flow Cytometry Analysis:

    • Wash the stained cells and resuspend them in a suitable buffer for flow cytometry.

    • Acquire the samples on a flow cytometer.

    • Gate on specific cell populations (e.g., T cells, B cells, monocytes) based on their surface marker expression.

    • Quantify the median fluorescence intensity (MFI) of the p-STAT signal within each cell population.

  • Data Analysis:

    • Calculate the percent inhibition of STAT phosphorylation for each compound concentration relative to the cytokine-stimulated, vehicle-treated control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and determine the cellular IC50 value.

Conclusion

The systematic assessment of the inhibitory activity of diazaspiro compounds against all four members of the JAK kinase family is a critical component of the drug discovery process. The combination of in vitro biochemical assays and in situ cellular assays provides a comprehensive understanding of a compound's potency and selectivity. The detailed protocols and workflows presented in this document offer a robust framework for researchers to accurately characterize the selectivity profiles of novel diazaspiro-based JAK inhibitors, thereby facilitating the development of more effective and safer therapeutics for a range of diseases.

References

Application Notes and Protocols for the Pharmacokinetic Profiling of 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific pharmacokinetic data for 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one in rodent models is not publicly available in the referenced literature. The following application notes and protocols provide a detailed, generalized framework and hypothetical data for conducting such a study. This information is intended to serve as a comprehensive template for researchers and drug development professionals.

Application Notes

The spirocyclic framework of compounds like this compound is often utilized to enhance the pharmacokinetic properties of drug candidates.[1] A thorough understanding of a compound's pharmacokinetic profile is crucial for its development as a therapeutic agent. This involves characterizing its absorption, distribution, metabolism, and excretion (ADME) properties. Rodent models, such as mice and rats, are standardly used in preclinical studies to obtain initial pharmacokinetic data. These studies are essential for dose selection in efficacy and toxicology studies and for predicting human pharmacokinetics.

The primary objective of these protocols is to outline the in-vivo procedures for determining the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration in rodents. The data generated will allow for the determination of key pharmacokinetic parameters, including clearance, volume of distribution, elimination half-life, and oral bioavailability.

Experimental Protocols

Animal Models
  • Species: Male Sprague-Dawley rats (250-300 g) or male CD-1 mice (25-30 g).

  • Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water.

  • Acclimation: Animals should be acclimated for at least 3 days prior to the experiment.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.

Dosing and Administration
  • Dose Formulation: this compound should be formulated in a suitable vehicle. A common vehicle for both IV and PO administration is a solution of 5% DMSO, 40% PEG400, and 55% saline. The formulation should be prepared fresh on the day of the experiment.

  • Intravenous (IV) Administration:

    • Administer the compound via the tail vein.

    • Hypothetical Dose: 1 mg/kg.

    • The volume of administration should be approximately 5 mL/kg for rats and 10 mL/kg for mice.

  • Oral (PO) Administration:

    • Administer the compound using an oral gavage needle.

    • Hypothetical Dose: 10 mg/kg.

    • The volume of administration should be approximately 10 mL/kg for both rats and mice.

Blood Sample Collection
  • Blood samples (approximately 100-200 µL) should be collected at predetermined time points.

  • IV Administration Time Points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • PO Administration Time Points: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Samples should be collected from the jugular vein or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).

  • The tubes should be immediately placed on ice.

Plasma Preparation
  • Centrifuge the blood samples at 4°C and 3000 x g for 15 minutes to separate the plasma.

  • Transfer the plasma supernatant to clean microcentrifuge tubes.

  • Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method (LC-MS/MS)

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound in plasma.

  • Sample Preparation: A protein precipitation method is commonly used. To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard. Vortex for 1 minute and then centrifuge at 12,000 x g for 10 minutes. Transfer the supernatant for LC-MS/MS analysis.

  • Chromatographic Conditions (Hypothetical):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from endogenous plasma components.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.

Pharmacokinetic Data Analysis
  • The plasma concentration-time data should be analyzed using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).

  • The following pharmacokinetic parameters should be calculated:

    • AUC (0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUC (0-inf): Area under the plasma concentration-time curve from time zero to infinity.

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • t1/2: Elimination half-life.

    • CL: Total body clearance.

    • Vdss: Volume of distribution at steady state.

    • F%: Oral bioavailability, calculated as (AUCpo / AUCiv) * (Dose_iv / Dose_po) * 100.

Data Presentation

Table 1: Hypothetical Mean Plasma Concentrations of this compound in Rats (n=3)
Time (h)IV Administration (1 mg/kg)PO Administration (10 mg/kg)
Concentration (ng/mL) Concentration (ng/mL)
0.083450.2 ± 55.1-
0.25310.5 ± 42.885.3 ± 15.2
0.5225.8 ± 31.6150.7 ± 22.9
1150.1 ± 20.4210.4 ± 35.1
280.6 ± 11.9185.2 ± 28.7
435.2 ± 5.890.1 ± 14.6
6-45.8 ± 8.3
810.1 ± 2.522.4 ± 4.9
24BQLBQL
BQL: Below Quantifiable Limit
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
AUC(0-t) (ngh/mL) 680.5 ± 75.3950.2 ± 110.8
AUC(0-inf) (ngh/mL) 695.1 ± 78.2985.6 ± 115.4
Cmax (ng/mL) 460.5 ± 58.2215.6 ± 38.1
Tmax (h) 0.0831.0
t1/2 (h) 2.5 ± 0.43.1 ± 0.6
CL (L/h/kg) 1.44 ± 0.18-
Vdss (L/kg) 3.6 ± 0.5-
F (%) -14.2

Visualizations

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimation Animal Acclimation fasting Overnight Fasting acclimation->fasting dosing Dosing (IV or PO) fasting->dosing sampling Blood Sampling dosing->sampling plasma Plasma Preparation sampling->plasma analysis LC-MS/MS Analysis plasma->analysis pk_calc PK Parameter Calculation analysis->pk_calc report Data Reporting pk_calc->report

Caption: Experimental workflow for rodent pharmacokinetic study.

G cluster_input Input Data cluster_calc Calculated Parameters conc Plasma Concentration auc AUC conc->auc cmax Cmax conc->cmax time Time time->auc tmax Tmax time->tmax dose Dose cl Clearance dose->cl f Bioavailability (F%) dose->f t_half t1/2 auc->t_half auc->cl auc->f vdss Vdss t_half->vdss cl->vdss

Caption: Logical relationship of key pharmacokinetic parameters.

References

Application Notes and Protocols for 2,8-Diazaspiro[4.5]decan-1-one Derivatives as Dual TYK2/JAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development of 2,8-diazaspiro[4.5]decan-1-one derivatives, specifically highlighting a potent and selective dual TYK2/JAK1 inhibitor, referred to as Compound 48. These notes include key quantitative data, detailed experimental protocols for in vitro and in vivo evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of cytokine signaling. Dysregulation of these pathways is implicated in numerous autoimmune and inflammatory diseases. The development of selective JAK inhibitors is a key area of therapeutic research. Dual inhibition of TYK2 and JAK1 is a promising strategy, as these kinases are involved in the signaling of key pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons. The 2,8-diazaspiro[4.5]decan-1-one scaffold has been identified as a novel pharmacophore for designing potent and selective dual TYK2/JAK1 inhibitors.

Data Presentation

In Vitro Kinase Inhibitory Activity

The inhibitory activity of the lead 2,8-diazaspiro[4.5]decan-1-one derivative, Compound 48, was assessed against the four members of the JAK family. The compound demonstrates high potency for TYK2 and JAK1 with a favorable selectivity profile against JAK2 and JAK3.[1][2][3]

KinaseIC50 (nM)
TYK26
JAK137
JAK2>850 (over 23-fold selectivity vs TYK2/JAK1)
JAK3>850 (over 23-fold selectivity vs TYK2/JAK1)

Data is a representative summary from published findings. Actual values may vary between experiments.

Cellular Activity of Dual JAK1/TYK2 Inhibitors

The cellular potency of dual TYK2/JAK1 inhibitors is typically assessed by their ability to inhibit the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins downstream of specific cytokine stimulation in relevant immune cells.

Cell TypeCytokine StimulantDownstream ReadoutInhibitorRepresentative IC50 (nM)
Human Whole BloodIFNαpSTATJAK1/TYK2 inhibitor (analogue)30[4]
Human LeukocytesIL-12pSTATDual TYK2/JAK1 inhibitorPotent Inhibition Observed
Human LeukocytesIL-15pSTAT5Dual TYK2/JAK1 inhibitor135[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

JAK_STAT_Signaling_Pathway cluster_receptor Cell Membrane r_in r_out CytokineReceptor Cytokine Receptor TYK2_JAK1 TYK2 / JAK1 CytokineReceptor->TYK2_JAK1 Activation Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α) Cytokine->CytokineReceptor Binding STAT STAT TYK2_JAK1->STAT Phosphorylation Inhibitor 2,8-diazaspiro[4.5]decan-1-one Derivative Inhibitor->TYK2_JAK1 Inhibition pSTAT pSTAT STAT->pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription (Inflammatory Response) Nucleus->Gene

Figure 1: Mechanism of Action of Dual TYK2/JAK1 Inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Synthesis Synthesis of 2,8-diazaspiro [4.5]decan-1-one Derivatives KinaseAssay In Vitro Kinase Assay (IC50 Determination) Synthesis->KinaseAssay CellularAssay Cellular pSTAT Assay (Functional Potency) KinaseAssay->CellularAssay AnimalModel DSS-Induced Colitis Mouse Model CellularAssay->AnimalModel Efficacy Evaluation of Therapeutic Effect (DAI, Histology) AnimalModel->Efficacy

Figure 2: Drug Discovery and Development Workflow.

Experimental Protocols

Protocol 1: In Vitro TYK2/JAK1 Kinase Inhibition Assay (HTRF-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against TYK2 and JAK1 kinases.

Materials:

  • Recombinant human TYK2 and JAK1 catalytic domains.

  • HTRF KinEASE TK kit with TK substrate-biotin.

  • ATP solution.

  • Kinase buffer (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 5 mM MgCl2, 1 mM DTT).

  • Test compounds (2,8-diazaspiro[4.5]decan-1-one derivatives) dissolved in DMSO.

  • Detection mix (containing Streptavidin-XL665 and STK Ab-Cryptate).

  • 384-well low-volume white plates.

  • HTRF-compatible plate reader.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired concentrations.

  • Add 2 µL of the TK substrate solution to each well of the 384-well plate.

  • Add 1 µL of the diluted test compound or vehicle control (DMSO) to the appropriate wells.

  • Prepare a kinase-ATP mixture in kinase buffer. The final ATP concentration should be at its Km value for each respective kinase (e.g., ~13 µM for TYK2, ~7 µM for JAK1).[6]

  • Initiate the kinase reaction by adding 5 µL of the kinase-ATP mix to each well.

  • Incubate the plate at room temperature for 20-30 minutes.

  • Stop the reaction by adding 4 µL of the detection mix.

  • Incubate the plate in the dark at room temperature for at least 60 minutes (or overnight as per kit instructions).

  • Read the HTRF signal on a compatible plate reader (emission at 665 nm and 620 nm).

  • Calculate the ratio of the two emission signals and determine the percent inhibition. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Phospho-STAT (pSTAT) Inhibition Assay (Flow Cytometry-based)

Objective: To measure the functional inhibition of cytokine-induced STAT phosphorylation by test compounds in whole blood or isolated immune cells.

Materials:

  • Freshly drawn human whole blood or isolated peripheral blood mononuclear cells (PBMCs).

  • Cytokines (e.g., IFN-α for JAK1/TYK2, IL-12 for TYK2/JAK2).

  • Test compounds dissolved in DMSO.

  • Fixation buffer (e.g., paraformaldehyde-based).

  • Permeabilization buffer (e.g., methanol-based).

  • Fluorescently labeled antibodies against pSTAT proteins (e.g., anti-pSTAT1, anti-pSTAT4).

  • Flow cytometer.

Procedure:

  • Aliquot whole blood or PBMCs into 96-well plates.

  • Prepare serial dilutions of the test compound.

  • Pre-incubate the cells with the test compound or vehicle control (DMSO) for 1-2 hours at 37°C.

  • Stimulate the cells with the chosen cytokine (e.g., 1000 U/mL IFN-α) for a short period (e.g., 15-30 minutes) at 37°C.

  • Immediately fix the cells to preserve the phosphorylation state by adding fixation buffer.

  • Permeabilize the cells to allow for intracellular antibody staining.

  • Stain the cells with a fluorescently labeled phospho-specific STAT antibody.

  • Analyze the mean fluorescence intensity (MFI) of the pSTAT signal in the cell population of interest using a flow cytometer.

  • Calculate the percent inhibition of STAT phosphorylation relative to the stimulated vehicle control and determine the IC50 value.

Protocol 3: In Vivo Efficacy in a Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

Objective: To evaluate the therapeutic efficacy of 2,8-diazaspiro[4.5]decan-1-one derivatives in a murine model of inflammatory bowel disease.

Materials:

  • C57BL/6 mice (8-10 weeks old).

  • Dextran sulfate sodium (DSS) salt (MW 36-50 kDa).

  • Test compound formulated for oral gavage.

  • Vehicle control.

  • Positive control (e.g., tofacitinib).

Procedure:

  • Acclimatize mice for at least one week before the start of the experiment.

  • Induce acute colitis by administering 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days.[7][8][9]

  • Randomly divide the mice into treatment groups (vehicle, test compound at various doses, positive control).

  • Administer the test compound or controls daily via oral gavage, starting from the first day of DSS administration.

  • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.

  • Calculate a Disease Activity Index (DAI) score based on these clinical signs.

  • At the end of the study period (e.g., day 7 or 8), euthanize the mice.

  • Excise the colon and measure its length (shortening is a sign of inflammation).

  • Collect colon tissue for histopathological analysis (to assess inflammation, ulceration, and crypt damage) and for measuring the expression of pro-inflammatory cytokines (e.g., via qPCR or ELISA).

  • Compare the DAI scores, colon length, and histological scores between the treatment groups to evaluate the efficacy of the test compound.

Conclusion

The 2,8-diazaspiro[4.5]decan-1-one derivatives represent a promising class of dual TYK2/JAK1 inhibitors with potential therapeutic applications in inflammatory and autoimmune diseases. The protocols outlined above provide a framework for the preclinical evaluation of these compounds, from initial in vitro kinase and cellular activity screening to in vivo efficacy testing in a relevant disease model. The lead compounds from this series have demonstrated potent and selective inhibition of the targeted kinases, translating to significant anti-inflammatory effects in preclinical models. Further development and clinical investigation are warranted.

References

Methods for Studying TNF-Mediated Necroptosis in Cultured Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a regulated form of necrotic cell death that plays a crucial role in various physiological and pathological processes, including inflammation, infectious diseases, and cancer.[1] Unlike apoptosis, necroptosis is a caspase-independent pathway, making it a significant area of investigation, especially in the context of apoptosis-resistant pathologies.[2] The most extensively studied pathway of necroptosis is initiated by tumor necrosis factor (TNF).[3] This document provides detailed application notes and protocols for inducing and analyzing TNF-mediated necroptosis in cultured cells, intended for researchers, scientists, and professionals in drug development.

The induction of TNF-mediated necroptosis in vitro is most commonly achieved by the combined treatment of cells with TNF-α, a SMAC mimetic, and a pan-caspase inhibitor.[4] TNF-α activates the TNF receptor 1 (TNFR1), initiating the cell death signaling cascade.[2] SMAC mimetics are used to antagonize cellular Inhibitor of Apoptosis Proteins (cIAPs), which are negative regulators of the pathway.[4] The pan-caspase inhibitor, such as Z-VAD-FMK, is crucial to block the apoptotic pathway, thereby directing the signaling towards necroptosis.[4]

Signaling Pathway of TNF-Mediated Necroptosis

Upon TNF-α binding to TNFR1, a signaling cascade is initiated that can lead to cell survival, apoptosis, or necroptosis. In the presence of SMAC mimetics and caspase inhibitors, the pathway is steered towards necroptosis. This involves the recruitment and activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which form a complex known as the necrosome.[5] Activated RIPK3 then phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein.[6] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell lysis.

Necroptosis_Pathway cluster_complex Complex Formation TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 binds Complex_I Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->Complex_I recruits Necrosome Necrosome (RIPK1, RIPK3) Complex_I->Necrosome forms SMAC_mimetic SMAC mimetic cIAPs cIAPs SMAC_mimetic->cIAPs inhibits Caspase_Inhibitor z-VAD-fmk Caspase8 Caspase-8 Caspase_Inhibitor->Caspase8 inhibits RIPK1 RIPK1 Caspase8->RIPK1 cleaves RIPK3 RIPK3 Caspase8->RIPK3 cleaves pRIPK1 p-RIPK1 RIPK1->pRIPK1 autophosphorylates pRIPK3 p-RIPK3 RIPK3->pRIPK3 autophosphorylates pRIPK1->RIPK3 activates MLKL MLKL pRIPK3->MLKL phosphorylates pMLKL p-MLKL (oligomer) MLKL->pMLKL Membrane_Disruption Plasma Membrane Disruption pMLKL->Membrane_Disruption translocates to & induces Necroptosis Necroptosis Membrane_Disruption->Necroptosis Induction_Workflow Start Seed Cells Incubate_Overnight Incubate Overnight Start->Incubate_Overnight Prepare_Reagents Prepare Treatment Media (TNF-α, SMAC mimetic, z-VAD-fmk) Incubate_Overnight->Prepare_Reagents Pre_incubation Pre-incubate with Inhibitor (e.g., Necrostatin-1) Incubate_Overnight->Pre_incubation For inhibitor control Treat_Cells Add Treatment Media to Cells Prepare_Reagents->Treat_Cells Pre_incubation->Treat_Cells Incubate_Timecourse Incubate (6-24h) Treat_Cells->Incubate_Timecourse Analysis Downstream Analysis (Viability, Western Blot, etc.) Incubate_Timecourse->Analysis Western_Blot_Workflow Start Cell Treatment Lysis Cell Lysis & Protein Extraction Start->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-MLKL) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection & Imaging Secondary_Ab->Detection Analysis Data Analysis & Normalization Detection->Analysis

References

Application Notes and Protocols for In Vitro RIPK1 Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a crucial serine/threonine kinase that functions as a key regulator of cellular stress, inflammation, and cell death pathways, including apoptosis and necroptosis.[1][2][3] Its significant role in various inflammatory and neurodegenerative diseases has made it a prime therapeutic target.[1][4][5] In vitro kinase assays are fundamental tools for the discovery and characterization of RIPK1 inhibitors, enabling the quantitative assessment of enzyme activity and inhibitor potency. This document provides detailed protocols and application notes for performing in vitro kinase assays to measure the activity of RIPK1.

Signaling Pathway of RIPK1 in Necroptosis

RIPK1 is a central component of the necroptosis signaling cascade, which is initiated by stimuli such as Tumor Necrosis Factor alpha (TNFα). Upon TNFα binding to its receptor (TNFR1), a signaling complex is formed, which can lead to either cell survival or cell death. In the context of necroptosis, and when apoptosis is inhibited, RIPK1 is activated through autophosphorylation. Activated RIPK1 then recruits and phosphorylates RIPK3, leading to the formation of the necrosome. This complex subsequently phosphorylates and activates the Mixed Lineage Kinase Domain-Like protein (MLKL), which oligomerizes and translocates to the plasma membrane, causing membrane rupture and lytic cell death.

RIPK1_Signaling_Pathway cluster_receptor Plasma Membrane cluster_complexI Complex I (Pro-survival) TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TRAF2 TRAF2 cIAP1/2 cIAP1/2 RIPK1_inactive RIPK1 (inactive) NF-kB NF-kB RIPK1_inactive->NF-kB Activation RIPK1_active RIPK1 (active) pS166 RIPK1_inactive->RIPK1_active Autophosphorylation RIPK3 RIPK3 RIPK1_active->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation MLKL_oligomer MLKL Oligomerization & Translocation MLKL->MLKL_oligomer Necroptosis Necroptosis MLKL_oligomer->Necroptosis

Figure 1: Simplified RIPK1 signaling pathway in TNF-mediated necroptosis.

Experimental Principles

The in vitro RIPK1 kinase assay is designed to measure the enzymatic activity of purified recombinant RIPK1. The fundamental principle involves incubating the kinase with a suitable substrate and ATP. The kinase transfers a phosphate group from ATP to the substrate, producing ADP as a byproduct. The kinase activity is then quantified by measuring either the amount of phosphorylated substrate or the amount of ADP generated. Several detection technologies are available, including luminescence-based assays like ADP-Glo™, and fluorescence-based assays such as HTRF® (Homogeneous Time-Resolved Fluorescence) and Transcreener®.[1][6][7]

Data Presentation

Table 1: Reagents for In Vitro RIPK1 Kinase Assay
ComponentDescriptionSupplier ExampleCatalog # Example
Recombinant Human RIPK1Kinase domain (e.g., amino acids 1-327) with a tag (e.g., GST) for purification.BPS Bioscience40371
SubstrateMyelin Basic Protein (MBP) is a commonly used generic substrate for serine/threonine kinases.[1][2]BPS Bioscience78514
ATPAdenosine 5'-triphosphate, the phosphate donor.BPS Bioscience79686
Kinase Assay BufferProvides optimal pH and ionic strength for kinase activity. Typically contains Tris-HCl, MgCl2, and DTT.BPS Bioscience79334
Detection ReagentQuantifies kinase activity. Examples include ADP-Glo™ Kinase Assay, HTRF® reagents, or Transcreener® ADP² Assay.Promega, Revvity, BellBrook LabsV6930, various, various
RIPK1 Inhibitors (Controls)Used as positive controls for inhibition.N/AN/A
Table 2: Quantitative Data for RIPK1 Inhibitors
CompoundAssay TypeIC50 (nM)ATP ConcentrationReference
GSK2982772ADP-Glo10.210 µM[8]
StaurosporineADP-Glo47.710 µM[8]
StaurosporineADP-Glo81.9100 µM[8]
StaurosporineADP-Glo592.41 mM[8]
Compound 24ADP-Glo201010 µM[9]
Compound 41ADP-Glo295010 µM[9]
GSK'481FP / ADP-Glo< 10N/A[10]
RIPA-56N/A13N/A[5]
GSK3145095ADP-Glo6.3N/A[5]

IC50 values can vary depending on the specific assay conditions and reagents used.

Experimental Protocols

This section provides a detailed protocol for a luminescence-based in vitro RIPK1 kinase assay using the ADP-Glo™ technology. This method measures the amount of ADP produced, which is directly proportional to the kinase activity.

Materials
  • Recombinant human RIPK1 (e.g., BPS Bioscience, Cat# 40371)[3]

  • Myelin Basic Protein (MBP) substrate (e.g., BPS Bioscience, Cat# 78514)

  • ATP (e.g., 500 µM solution)

  • 5x Kinase Assay Buffer (e.g., BPS Bioscience, Cat# 79334)

  • 1 M Dithiothreitol (DTT)

  • ADP-Glo™ Kinase Assay kit (Promega, Cat# V6930)

  • Test compounds (potential RIPK1 inhibitors) dissolved in DMSO

  • White, opaque 96-well or 384-well plates

  • Microplate reader capable of measuring luminescence

Experimental Workflow Diagram

RIPK1_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection Prepare_Buffer Prepare 1x Kinase Buffer (+ DTT) Dilute_Enzyme Dilute RIPK1 Enzyme Prepare_Buffer->Dilute_Enzyme Prepare_Substrate_ATP Prepare Substrate/ATP Mix Prepare_Buffer->Prepare_Substrate_ATP Add_Enzyme Add Diluted RIPK1 Dilute_Enzyme->Add_Enzyme Prepare_Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor/DMSO to Wells Prepare_Inhibitor->Add_Inhibitor Add_Inhibitor->Add_Enzyme Incubate_1 Incubate (e.g., 10 min, RT) Add_Enzyme->Incubate_1 Start_Reaction Add Substrate/ATP Mix Incubate_1->Start_Reaction Incubate_2 Incubate (e.g., 45 min, 30°C) Start_Reaction->Incubate_2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_2->Add_ADP_Glo Incubate_3 Incubate (e.g., 40 min, RT) Add_ADP_Glo->Incubate_3 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_3->Add_Detection_Reagent Incubate_4 Incubate (e.g., 30 min, RT) Add_Detection_Reagent->Incubate_4 Read_Luminescence Read Luminescence Incubate_4->Read_Luminescence

Figure 2: General workflow for an in vitro RIPK1 kinase assay using ADP-Glo™.
Step-by-Step Protocol

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile water. Add DTT to a final concentration of 1 mM.

    • Dilute the recombinant RIPK1 enzyme to the desired concentration in 1x Kinase Assay Buffer. The optimal concentration should be determined empirically by performing an enzyme titration.

    • Prepare the substrate/ATP mixture. For example, in 1x Kinase Assay Buffer, prepare a 2x solution containing the desired final concentrations of MBP (e.g., 0.2 mg/ml) and ATP (e.g., 20 µM).

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction:

    • To a white 96-well plate, add 5 µL of the diluted test compound or DMSO (for control wells).

    • Add 10 µL of the diluted RIPK1 enzyme solution to each well.

    • Incubate the plate for 10 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP mixture to each well. The total reaction volume is 25 µL.

    • Incubate the plate for 45 minutes at 30°C.

  • ADP Detection:

    • After the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the luciferase and luciferin to produce a luminescent signal.

    • Incubate the plate for 30 minutes at room temperature.

    • Measure the luminescence using a microplate reader. The signal is proportional to the amount of ADP produced and thus to the RIPK1 kinase activity.

  • Data Analysis:

    • Subtract the background luminescence (wells with no kinase) from all other readings.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Alternative Assay Formats

While the ADP-Glo™ assay is a robust method, other technologies are also widely used for measuring RIPK1 kinase activity.

  • HTRF® (Homogeneous Time-Resolved Fluorescence): This assay format typically involves a biotinylated substrate and a europium-labeled anti-phospho-specific antibody.[11] Kinase-mediated phosphorylation of the substrate allows for the binding of the antibody, bringing the europium donor and a streptavidin-conjugated acceptor into close proximity, generating a FRET signal.[11]

  • Transcreener® ADP² Assay: This is a fluorescence polarization (FP), fluorescence intensity (FI), or TR-FRET-based immunoassay that directly measures ADP production.[7] The assay uses a highly specific antibody to ADP that distinguishes it from ATP. ADP produced by the kinase reaction displaces a fluorescently labeled ADP tracer from the antibody, leading to a change in the fluorescence signal.[7]

Conclusion

The in vitro kinase assay is an indispensable tool for the study of RIPK1 and the development of its inhibitors. The protocols and data presented here provide a comprehensive guide for researchers to establish and perform robust and reliable assays for measuring RIPK1 kinase activity. Careful optimization of assay conditions, including enzyme and substrate concentrations, is crucial for obtaining accurate and reproducible results. The choice of detection technology will depend on the specific experimental needs and available instrumentation.

References

Analyzing Cellular Necroptosis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Necroptosis, a form of regulated necrosis, is a caspase-independent cell death pathway crucial in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. Unlike apoptosis, which is immunologically silent, necroptosis is highly inflammatory due to the release of damage-associated molecular patterns (DAMPs) from ruptured cells. Understanding and accurately quantifying necroptosis is paramount for both basic research and the development of novel therapeutic strategies.

These application notes provide detailed protocols for the key experimental methods used to analyze cellular necroptosis, along with structured data presentation and visualizations of the associated signaling pathways and workflows.

The Necroptosis Signaling Pathway

Necroptosis is initiated by various stimuli, most notably through the activation of death receptors like the tumor necrosis factor receptor 1 (TNFR1). The core of the necroptosis signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[1] When apoptosis is inhibited, RIPK1 and RIPK3 form a complex called the necrosome.[2] Within this complex, RIPK3 becomes phosphorylated and, in turn, phosphorylates MLKL. This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[3]

Necroptosis_Pathway cluster_receptor Plasma Membrane cluster_complexI Complex I cluster_complexII Complex II (Necrosome) TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TNFR1->TRADD TRAF2 TRAF2/5 TRADD->TRAF2 cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 RIPK1_I RIPK1 (Ubiquitinated) cIAP1/2->RIPK1_I Ubiquitination NFkB NF-κB Survival RIPK1_I->NFkB RIPK1_II RIPK1 (Deubiquitinated) RIPK1_I->RIPK1_II Deubiquitination (Caspase-8 inhibition) RIPK3 RIPK3 RIPK1_II->RIPK3 Recruitment pRIPK3 p-RIPK3 RIPK3->pRIPK3 Autophosphorylation MLKL MLKL pRIPK3->MLKL Phosphorylation pMLKL p-MLKL MLKL->pMLKL MLKL_oligomer MLKL Oligomer pMLKL->MLKL_oligomer Oligomerization Cell_Lysis Plasma Membrane Rupture & Necroptosis MLKL_oligomer->Cell_Lysis Translocation

Caption: The core signaling pathway of TNFα-induced necroptosis.

Key Experimental Assays for Analyzing Necroptosis

A combination of assays targeting different stages of the necroptosis pathway is recommended for robust and reliable results.

Experimental_Workflow cluster_phospho cluster_oligo cluster_membrane cluster_cytokine Induction Induce Necroptosis (e.g., TNFα + zVAD-FMK) Protein_Phosphorylation Analysis of Protein Phosphorylation Induction->Protein_Phosphorylation MLKL_Oligomerization Analysis of MLKL Oligomerization Induction->MLKL_Oligomerization Membrane_Integrity Assessment of Plasma Membrane Integrity Induction->Membrane_Integrity Cytokine_Release Measurement of Cytokine Release Induction->Cytokine_Release WB_pMLKL Western Blot (p-MLKL) Protein_Phosphorylation->WB_pMLKL NR_SDS_PAGE Non-reducing SDS-PAGE MLKL_Oligomerization->NR_SDS_PAGE LDH_Assay LDH Release Assay Membrane_Integrity->LDH_Assay PI_Staining Propidium Iodide Staining (Flow Cytometry) Membrane_Integrity->PI_Staining ELISA ELISA Cytokine_Release->ELISA

Caption: Experimental workflow for the analysis of necroptosis.
Analysis of Protein Phosphorylation by Western Blot

Principle: The phosphorylation of RIPK1, RIPK3, and MLKL are hallmark biochemical events in necroptosis. Western blotting using phospho-specific antibodies allows for the detection and semi-quantification of these activated proteins.

Protocol: Western Blot for Phosphorylated MLKL (p-MLKL)

  • Cell Treatment and Lysis:

    • Plate cells to achieve 70-80% confluency.

    • Induce necroptosis using appropriate stimuli (e.g., TNFα, Smac mimetic, and z-VAD-FMK).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 15-30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing soluble proteins.

  • Protein Quantification and Sample Preparation:

    • Determine protein concentration using a BCA assay.

    • Normalize protein concentrations across all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against p-MLKL (e.g., phospho-S358 for human, phospho-S345 for mouse) overnight at 4°C.[4]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • For quantitative analysis, measure band densities and normalize to a loading control like β-actin or GAPDH.[5]

Parameter Control Cells Necroptotic Cells Reference
p-MLKL/Total MLKL Ratio Low / UndetectableSignificantly Increased[5]
p-RIPK1/Total RIPK1 Ratio Low / UndetectableIncreased[6]
p-RIPK3/Total RIPK3 Ratio Low / UndetectableIncreased[6]
Analysis of MLKL Oligomerization by Non-Reducing SDS-PAGE

Principle: Upon phosphorylation, MLKL monomers oligomerize to form higher-order structures that are essential for its function. These oligomers can be detected by Western blotting under non-reducing conditions, where disulfide bonds are preserved.[3][7]

Protocol: Non-Reducing SDS-PAGE for MLKL Oligomerization

  • Sample Preparation:

    • Prepare cell lysates as described for the standard Western blot protocol.

    • Prepare samples with Laemmli buffer that lacks a reducing agent (e.g., β-mercaptoethanol or DTT).[8] Do not boil the samples.

  • Electrophoresis and Immunoblotting:

    • Perform SDS-PAGE and transfer to a PVDF membrane as previously described.

    • Probe the membrane with an antibody against total MLKL.

  • Analysis:

    • In necroptotic samples, bands corresponding to MLKL oligomers (dimers, trimers, and higher-order complexes) will be visible at higher molecular weights compared to the monomeric MLKL band in control samples.[7][9]

Parameter Control Cells Necroptotic Cells Reference
MLKL Monomer PredominantPresent[7]
MLKL Oligomers AbsentPresent (Dimers, Trimers, etc.)[7][9]
Assessment of Plasma Membrane Integrity

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. The amount of LDH in the supernatant is proportional to the number of necrotic cells.[10][11]

Protocol: LDH Release Assay

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate.

    • Include the following controls in triplicate: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and culture medium alone (background).

    • Treat cells with necroptosis-inducing agents.

  • Supernatant Collection:

    • Centrifuge the plate at 600 x g for 10 minutes.[12]

    • Carefully transfer the supernatant to a new 96-well plate.[10]

  • LDH Measurement:

    • Add the LDH assay reaction mixture (containing a tetrazolium salt) to each well.[10]

    • Incubate at room temperature, protected from light, for 10-30 minutes.[10]

    • Add a stop solution.[10]

    • Measure the absorbance at 490 nm.[13]

  • Calculation of Cytotoxicity:

    • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Parameter Control Cells Necroptotic Cells Reference
% LDH Release LowSignificantly Increased[14]

Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells with compromised membrane integrity. Flow cytometry allows for the quantification of PI-positive cells in a population.[15][16]

Protocol: PI Staining for Flow Cytometry

  • Cell Preparation:

    • Induce necroptosis in cultured cells.

    • Harvest cells and wash with cold PBS.[17]

    • Resuspend cells in 1X binding buffer.[17]

  • Staining:

    • Add PI staining solution to the cell suspension.[16]

    • For distinguishing between apoptosis and necroptosis, co-staining with Annexin V is recommended.[17][18] Healthy cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic and necroptotic cells are Annexin V-positive and PI-positive.[17][19]

    • Incubate for 15-20 minutes at room temperature in the dark.[17][20]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • PI fluorescence is typically detected in the FL2 or FL3 channel.[16]

    • Quantify the percentage of PI-positive cells.

Cell Population Staining Pattern Interpretation Reference
Viable Cells Annexin V- / PI-Healthy[17][19]
Early Apoptotic Cells Annexin V+ / PI-Apoptosis[17][19]
Late Apoptotic/Necroptotic Cells Annexin V+ / PI+Cell Death[17][19]
Measurement of Cytokine Release by ELISA

Principle: Necroptosis is an inflammatory process that leads to the release of various cytokines and chemokines. An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the concentration of specific cytokines (e.g., IL-6, IL-8, TNFα) in the cell culture supernatant.[21][22]

Protocol: Cytokine Release ELISA

  • Sample Collection:

    • After inducing necroptosis, collect the cell culture supernatant.

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's protocol for the specific cytokine of interest.[21][23] This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the cell culture supernatant.

      • Adding a biotinylated detection antibody.[23]

      • Adding an enzyme conjugate (e.g., streptavidin-HRP).

      • Adding a substrate to produce a colorimetric signal.

      • Measuring the absorbance and calculating the cytokine concentration based on a standard curve.

Cytokine Control Supernatant Necroptotic Supernatant Reference
IL-6 Low ConcentrationIncreased Concentration[21][24]
CXCL1 (KC) Low ConcentrationIncreased Concentration[21][24]
CCL2 (MCP-1) Low ConcentrationIncreased Concentration[21][24]

Concluding Remarks

The analysis of cellular necroptosis requires a multi-faceted approach. By combining the detection of key signaling events, such as MLKL phosphorylation and oligomerization, with functional readouts like plasma membrane rupture and cytokine release, researchers can obtain a comprehensive and accurate understanding of this critical cell death pathway. The protocols and data presented here provide a robust framework for investigating the role of necroptosis in health and disease, and for evaluating the efficacy of potential therapeutic interventions.

References

Application Notes and Protocols: Diazaspiro Cores as Piperazine Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The piperazine ring is a prevalent scaffold in medicinal chemistry, valued for its advantageous physicochemical properties and its presence in numerous FDA-approved drugs. However, the piperazine moiety can also present challenges, including metabolic liabilities and off-target effects. Consequently, the exploration of piperazine bioisosteres—structural analogs with similar biological activities but potentially improved properties—is a key strategy in drug design. Among these, diazaspiro cores, particularly diazaspiro[3.3]heptane, have emerged as a promising class of piperazine surrogates.

The rigid, three-dimensional structure of diazaspiro cores offers several potential advantages over the more flexible piperazine ring. This rigidity can lead to enhanced target selectivity and potency by pre-organizing the molecule in a conformation favorable for binding. Furthermore, the unique spirocyclic nature of these cores can improve physicochemical properties such as aqueous solubility and metabolic stability, while reducing lipophilicity, which are all critical parameters for developing successful drug candidates.

This document provides an overview of the application of diazaspiro cores as piperazine bioisosteres, with a focus on their use in the design of inhibitors for Poly(ADP-ribose) polymerase-1 (PARP-1) and ligands for the sigma-2 (σ2), dopamine D4, and sigma-1 receptors, as well as T-type calcium channel modulators. Detailed protocols for the synthesis of a key diazaspiro intermediate and for relevant biological assays are also provided.

Key Advantages of Diazaspiro Cores:
  • Improved Physicochemical Properties: Diazaspiro cores can enhance aqueous solubility and reduce lipophilicity compared to piperazine, which can lead to improved pharmacokinetic profiles.

  • Enhanced Metabolic Stability: The spirocyclic structure can be less susceptible to metabolic degradation, potentially leading to a longer half-life in vivo.

  • Increased Target Selectivity: The rigid conformation of diazaspiro cores can result in more specific interactions with the target protein, reducing off-target effects.

  • Novel Chemical Space: The use of diazaspiro cores allows for the exploration of novel chemical space, providing opportunities for the development of new intellectual property.

Applications in Drug Discovery:

The utility of diazaspiro cores as piperazine bioisosteres has been demonstrated in several therapeutic areas:

  • Oncology (PARP-1 Inhibition): In the context of PARP-1 inhibitors like Olaparib, replacing the piperazine ring with a diazaspiro core has been shown to maintain or even improve potency while reducing cytotoxicity.[1] This highlights the potential for developing safer and more effective cancer therapeutics.

  • Neuroscience (Sigma Receptors and Dopamine Receptors): Diazaspiro cores have been successfully incorporated into ligands for the sigma-2, sigma-1, and dopamine D4 receptors.[2][3] These targets are implicated in a range of neurological and psychiatric disorders, and the use of diazaspiro bioisosteres offers a promising avenue for the development of novel central nervous system (CNS) drugs.

  • Ion Channel Modulation (T-type Calcium Channels): The application of diazaspiro cores has been extended to the design of T-type calcium channel antagonists, suggesting their broader potential in modulating the activity of ion channels.

Quantitative Data Summary

The following tables summarize the quantitative data from studies comparing piperazine-containing compounds with their diazaspiro analogs.

Table 1: PARP-1 Inhibition Data for Olaparib Analogs

Compound IDCore StructurePARP-1 IC50 (nM)
OlaparibPiperazine5
10e2,6-Diazaspiro[3.3]heptane12.6 ± 1.1
15b2,7-Diazaspiro[4.4]nonane4397 ± 1.1
17d1,7-Diazaspiro[4.4]nonane44.3

Data extracted from Reilly et al., J. Med. Chem. 2018, 61, 12, 5367–5379.[1]

Table 2: Sigma-2 Receptor (σ2R) and Sigma-1 Receptor (σ1R) Binding Affinities

Compound IDCore Structureσ2R Ki (nM)σ1R Ki (nM)
1Piperazine1.2 ± 0.2180 ± 20
2r2,5-Diazabicyclo[2.2.1]heptane5.8 ± 0.735 ± 5
2tHomopiperazine4.0 ± 0.560 ± 8
2u3-(Ethylamino)azetidine8.5 ± 1.0120 ± 15

Data extracted from Xu et al., Int. J. Mol. Sci. 2022, 23, 8259.[2][3]

Table 3: Physicochemical Properties of Piperazine and a Diazaspiro[3.3]heptane Analog

CompoundcLogPpKa1pKa2Aqueous Solubility
Piperazine-1.509.735.35Freely soluble
2,6-Diazaspiro[3.3]heptane-0.51---

Signaling Pathways and Experimental Workflows

PARP-1 Signaling in DNA Damage Repair

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks. Upon DNA damage, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This PARylation process recruits other DNA repair proteins to the site of damage, facilitating the repair process. Inhibition of PARP-1 leads to the accumulation of unrepaired single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication, leading to cell death. This is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (synthetic lethality).

PARP1_Signaling PARP-1 Signaling in DNA Damage Repair DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Apoptosis Apoptosis / Cell Death PARP1->Apoptosis inhibition leads to NAD NAD+ NAD->PARP1 substrate Repair_Complex DNA Repair Protein Complex (e.g., XRCC1) PAR->Repair_Complex recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair PARP_Inhibitor PARP Inhibitor (e.g., Olaparib analog) PARP_Inhibitor->PARP1 inhibits

Caption: PARP-1 signaling pathway in DNA damage repair and its inhibition.

Sigma-2 (σ2) Receptor Experimental Workflow

The affinity of novel compounds for the sigma-2 (σ2) receptor is typically determined using a competitive radioligand binding assay. This workflow involves incubating a constant concentration of a radiolabeled ligand (e.g., [3H]-DTG or [125I]RHM-4) with a source of the receptor (e.g., rat liver homogenates) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured, and the data is used to calculate the inhibitory constant (Ki) of the test compound.

Sigma2_Workflow Sigma-2 Receptor Binding Assay Workflow Start Start Preparation Prepare Receptor Homogenate (e.g., Rat Liver) Start->Preparation Incubation Incubate Receptor, Radioligand, and Test Compound Preparation->Incubation Filtration Separate Bound and Free Radioligand (Filtration) Incubation->Filtration Measurement Measure Radioactivity of Bound Ligand Filtration->Measurement Analysis Data Analysis (IC50 and Ki Determination) Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for a sigma-2 receptor radioligand binding assay.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

This protocol describes the synthesis of a key monoprotected 2,6-diazaspiro[3.3]heptane intermediate, which can be further functionalized to generate a variety of piperazine bioisosteres.

Materials:

  • 6-(1-phenylethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester

  • Ammonium formate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Filtration apparatus (e.g., Buchner funnel or Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 6-(1-phenylethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester (1.0 eq), ammonium formate (10 eq), and 10% Pd/C (20% by weight of the starting material).

  • Solvent Addition: Add methanol to the flask to achieve a concentration of approximately 0.1 M of the starting material.

  • Inert Atmosphere: Purge the flask with argon or nitrogen gas for 5-10 minutes.

  • Reaction: Stir the reaction mixture at 65 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Protocol 2: Sigma-2 (σ2) Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the σ2 receptor using [3H]-1,3-di-o-tolylguanidine ([3H]-DTG) as the radioligand.

Materials:

  • Rat liver membrane homogenates (source of σ2 receptors)

  • [3H]-DTG (specific activity ~30-60 Ci/mmol)

  • (+)-Pentazocine (for masking sigma-1 receptors)

  • Test compounds (diazaspiro derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.

    • Prepare a stock solution of (+)-pentazocine in assay buffer.

    • Dilute the rat liver membrane homogenates in assay buffer to the desired protein concentration (typically 200-400 µg protein per well).

    • Prepare a solution of [3H]-DTG in assay buffer at a concentration near its Kd for the σ2 receptor (typically 3-5 nM).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, (+)-pentazocine (to a final concentration of 100 nM to mask σ1 receptors), [3H]-DTG, and membrane homogenate.

    • Non-specific Binding: Add assay buffer, (+)-pentazocine, [3H]-DTG, a high concentration of an unlabeled competing ligand (e.g., 10 µM haloperidol or DTG), and membrane homogenate.

    • Test Compound: Add assay buffer, (+)-pentazocine, [3H]-DTG, the desired concentration of the test compound, and membrane homogenate.

  • Incubation: Incubate the plate at room temperature (25 °C) for 120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 3: PARP-1 Inhibition Assay (Chemiluminescent)

This protocol describes a general method for a chemiluminescent PARP-1 inhibition assay, which measures the incorporation of biotinylated NAD+ into histone proteins.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Biotinylated NAD+

  • Histone-coated 96-well plates

  • Test compounds (diazaspiro derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, 4 mM MgCl2, 250 µM DTT, pH 8.0)

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • Chemiluminescent HRP substrate

  • Plate reader with chemiluminescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of test compounds in DMSO and serially dilute them.

    • Prepare a reaction mixture containing assay buffer, activated DNA, and histones (if not pre-coated on the plate).

  • Assay Setup (in a histone-coated 96-well plate):

    • Add the test compound dilutions to the appropriate wells.

    • Add the PARP-1 enzyme to all wells except the negative control wells.

    • Initiate the reaction by adding biotinylated NAD+ to all wells.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP conjugate to each well and incubate for 30-60 minutes.

    • Wash the plate again to remove unbound streptavidin-HRP.

    • Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • The amount of light produced is proportional to the amount of PARP-1 activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.

References

Troubleshooting & Optimization

Improving the solubility of 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one for in vitro assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one. The focus is on improving the solubility of this compound for successful in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous buffer/media. What happened?

A1: This phenomenon, often called "solvent shock," is a common issue for poorly water-soluble compounds.[1] It occurs when a compound dissolved in a high-concentration organic solvent stock (like DMSO) is rapidly diluted into an aqueous solution where its solubility is much lower. The abrupt change in solvent polarity causes the compound to crash out of solution.[1]

Q2: What is the recommended starting solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for dissolving a broad range of polar and non-polar compounds for in vitro assays.[2][3] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous, high-purity DMSO.[4] This allows for minimal final DMSO concentration in your assay, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[2][5]

Q3: How can I prevent my compound from precipitating during my experiment?

A3: Several strategies can be employed:

  • Slow, Dropwise Addition: Add the DMSO stock solution to your aqueous buffer or media slowly and dropwise while gently vortexing or stirring.[1]

  • Pre-warming: Pre-warm your aqueous solution to the experimental temperature (e.g., 37°C for cell-based assays) before adding the compound stock.[1]

  • Co-solvents: The use of co-solvents can help increase the solubility of your compound.[6] However, it is crucial to determine the tolerance of your cell line to the chosen co-solvent.

  • Complexation: Utilizing cyclodextrins can enhance the aqueous solubility of poorly soluble drugs by forming inclusion complexes.[7][8]

Q4: What are the acceptable final concentrations of common solvents in cell-based assays?

A4: The tolerance to organic solvents is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v).[5] For ethanol, concentrations up to 1% may be tolerated by some cell lines, but significant effects can be observed at higher concentrations.[9] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific assay.[5]

Q5: Can I use sonication or heating to dissolve my compound?

A5: Gentle warming (e.g., to 37°C) and sonication can aid in the dissolution of your compound in the stock solvent.[3] However, it is crucial to ensure that your compound is not temperature-sensitive and will not degrade under these conditions.

Troubleshooting Guide: Compound Precipitation

This guide provides a structured approach to troubleshooting precipitation issues with this compound.

Observation Potential Cause Recommended Solution
Immediate precipitation upon dilution of stock solution Solvent shock due to rapid change in polarity.[1]Add the stock solution dropwise into the pre-warmed aqueous solution while gently vortexing.[1]
Concentration exceeds maximum solubility in the final medium.Perform a solubility test to determine the maximum soluble concentration of the compound in your assay medium.
Precipitation observed after a period of incubation Temperature shift affecting solubility (e.g., moving from room temperature to 37°C).[1]Pre-warm the cell culture media to 37°C before adding the compound.[1]
pH shift in the medium due to cellular metabolism.[1]Ensure the medium is adequately buffered for the CO2 environment of the incubator (e.g., using HEPES).
Interaction with media components (e.g., salts, proteins).[4]Test the compound's solubility in a simpler buffer system to identify potential interactions. Consider reducing the serum concentration if applicable.
Cloudiness or film formation in the well/tube Fine particulate precipitation.Examine a sample under a microscope to confirm the presence of precipitate. Follow the solutions for immediate precipitation.
Microbial contamination.Inspect the culture for signs of contamination (e.g., turbidity, color change). If contaminated, discard and start with a fresh culture.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)[3]

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Calculate Mass: Determine the molecular weight (MW) of this compound. To prepare 1 mL of a 10 mM stock solution, weigh out the required mass (Mass (mg) = 10 * MW ( g/mol )).

  • Weigh Compound: Accurately weigh the calculated mass of the compound powder into a sterile microcentrifuge tube.

  • Add Solvent: Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube for 30-60 seconds to facilitate dissolution.[3] Visually inspect to ensure no solid particles remain. If necessary, gentle warming to 37°C or brief sonication can be applied, provided the compound is stable under these conditions.[3]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Protocol 2: Determination of Maximum Soluble Concentration

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well flat-bottom plate

  • Multichannel pipette

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, prepare a 2-fold serial dilution of the compound.

    • Add 100 µL of complete medium to wells A2 through A12.

    • Add 200 µL of medium containing the highest desired concentration of the compound (e.g., 200 µM with 0.2% DMSO) to well A1.

    • Transfer 100 µL from well A1 to A2, mix thoroughly, then transfer 100 µL from A2 to A3, and so on, until well A11. Discard 100 µL from well A11. Well A12 will serve as a no-compound control.

  • Incubate: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment.

  • Visual Inspection: At various time points, visually inspect the wells for any signs of precipitation (e.g., cloudiness, crystals, or a film at the bottom). A light microscope can be used for more sensitive detection.

  • Determine Maximum Solubility: The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration under your experimental conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting Precipitation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store add_stock Slowly Add Stock while Vortexing store->add_stock prewarm Pre-warm Aqueous Medium to 37°C prewarm->add_stock incubate Use in Assay add_stock->incubate precipitate Precipitation Observed? precipitate->incubate No check_conc Check Concentration precipitate->check_conc Yes modify_protocol Modify Dilution Protocol check_conc->modify_protocol consider_excipients Consider Solubilizing Excipients modify_protocol->consider_excipients

Caption: Workflow for preparing and troubleshooting solutions of this compound.

solubility_factors cluster_factors Factors Influencing Solubility cluster_solutions Strategies for Improvement compound This compound (Poorly Soluble) solvent Solvent Choice (e.g., DMSO) concentration Final Concentration temperature Temperature ph pH of Medium media_components Media Components (Salts, Proteins) cosolvents Co-solvents solvent->cosolvents concentration->cosolvents ph_adjustment pH Adjustment temperature->ph_adjustment ph->ph_adjustment cyclodextrins Cyclodextrins media_components->cyclodextrins solid_dispersion Solid Dispersions media_components->solid_dispersion

Caption: Key factors and strategies for improving compound solubility in vitro.

References

Technical Support Center: Optimization of Palladium-Catalyzed Amination for Diazaspiro[4.5]decane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of diazaspiro[4.5]decane scaffolds via palladium-catalyzed amination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring successful and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed amination reaction for the synthesis of a diazaspiro[4.5]decane derivative is showing low to no yield. What are the common causes?

A1: Low or no yield in the synthesis of diazaspiro[4.5]decanes via Buchwald-Hartwig amination can be attributed to several factors:

  • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical and highly dependent on the specific substrates. For sterically hindered spirocyclic amines, bulky and electron-rich ligands are often required to promote efficient catalytic activity.

  • Base Selection: The strength and solubility of the base are crucial. While strong bases like sodium tert-butoxide (NaOtBu) can lead to faster reactions, they may be incompatible with sensitive functional groups on your starting materials. Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance but may require higher temperatures or longer reaction times.[1]

  • Solvent Effects: The reaction solvent impacts the solubility of your reagents and the overall reaction rate. Aprotic, nonpolar solvents like toluene and dioxane are commonly used.[1] Poor solubility of either the starting materials or the base can significantly hinder the reaction.

  • Reaction Temperature: Insufficient temperature can result in a sluggish or incomplete reaction. Conversely, excessively high temperatures can lead to catalyst decomposition or the formation of unwanted side products. A typical temperature range for these reactions is 80-110°C.

  • Atmosphere Control: The active Pd(0) catalyst is sensitive to oxygen. All reactions should be performed under an inert atmosphere, such as argon or nitrogen, using properly dried and degassed solvents and reagents.

  • Substrate Quality: Impurities present in the aryl halide or the diazaspiro[4.5]decane starting material can act as catalyst poisons, leading to deactivation of the catalyst and low conversion.

Q2: How do I select the optimal palladium precursor and ligand for my specific diazaspiro[4.5]decane synthesis?

A2: The ideal palladium source and ligand combination is highly substrate-dependent. A screening approach is often the most effective way to identify the optimal conditions for a new transformation. For the synthesis of diazaspiro[4.5]decane scaffolds, consider starting with a common palladium precursor like Pd(OAc)₂ or a pre-catalyst, paired with a bulky phosphine ligand such as PPh₃. For more challenging couplings involving sterically hindered substrates, consider more advanced biaryl phosphine ligands.[2][3]

Q3: What are common side reactions observed during the palladium-catalyzed amination of diazaspiro[4.5]decanes, and how can they be minimized?

A3: A common side reaction is the hydrodehalogenation of the aryl halide, where the halogen atom is replaced by a hydrogen atom. To minimize this:

  • Optimize the Base: Using a weaker or less sterically hindered base can sometimes suppress this side reaction.

  • Lower the Reaction Temperature: Higher temperatures can favor hydrodehalogenation.

  • Screen Different Ligands: Some phosphine ligands are more prone to promoting this side reaction than others.

Another potential side reaction is the diarylation of the diazaspiro[4.5]decane, especially if one nitrogen is unprotected. Careful control of stoichiometry and reaction conditions is necessary to favor mono-arylation if that is the desired outcome.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of diazaspiro[4.5]decanes via palladium-catalyzed amination.

Caption: Troubleshooting workflow for low-yield palladium-catalyzed amination.

Data Presentation

Table 1: Palladium-Catalyzed Domino Synthesis of Diazaspiro[4.5]decane Scaffolds with Exocyclic Double Bonds

This table summarizes the results from a one-step domino reaction involving the coupling of unactivated yne-en-ynes with substituted aryl halides.[4]

EntryAryl Halide (Ar-X)ProductYield (%)
1Iodobenzene3a85
24-Iodotoluene3b82
34-Anisyl iodide3c78
44-Fluorophenyl iodide3d75
54-Chlorophenyl iodide3e71
64-(Trifluoromethyl)phenyl iodide3f68
73-Iodotoluene3g80
82-Iodotoluene3h65
91-Iodonaphthalene3i70
10Bromobenzene3a55

Experimental Protocols

General Protocol for Palladium-Catalyzed Domino Synthesis of Diazaspiro[4.5]decane Scaffolds [4][5]

This protocol describes a one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds from unactivated yne-en-ynes and aryl halides.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Add yne-en-yne (0.2 mmol), aryl halide (0.3 mmol), Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and K2CO3 (0.4 mmol) to a Schlenk tube. Solvent Add anhydrous, degassed DMF (2 mL). Reagents->Solvent Heat Heat the reaction mixture at 100 °C for 12 h. Solvent->Heat Cool Cool to room temperature. Heat->Cool Extract Add water and extract with ethyl acetate. Cool->Extract Dry Dry the organic layer over Na2SO4 and concentrate. Extract->Dry Purify Purify by column chromatography on silica gel. Dry->Purify

Caption: General workflow for the domino synthesis of diazaspiro[4.5]decanes.

Materials:

  • Yne-en-yne starting material

  • Aryl halide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk tube and standard inert atmosphere glassware

Procedure:

  • To an oven-dried Schlenk tube, add the yne-en-yne (0.2 mmol, 1.0 equiv), aryl halide (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol%), PPh₃ (0.02 mmol, 10 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv).

  • Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

  • Under the inert atmosphere, add anhydrous and degassed DMF (2 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diazaspiro[4.5]decane product.

References

Overcoming challenges in the purification of basic diazaspiro compounds.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of basic diazaspiro compounds.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of basic diazaspiro compounds in a question-and-answer format.

Chromatography Issues

Q1: Why am I observing significant peak tailing during silica gel column chromatography of my basic diazaspiro compound?

A1: Peak tailing is a common issue when purifying basic compounds on standard silica gel.[1] This phenomenon is primarily caused by the interaction of the basic nitrogen atoms in your diazaspiro compound with the acidic silanol groups (Si-OH) on the surface of the silica gel. These strong interactions lead to uneven elution of the compound, resulting in asymmetrical, tailing peaks.

To mitigate this, you can:

  • Add a basic modifier: Incorporating a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, into your mobile phase can neutralize the acidic silanol groups, thereby preventing strong interactions with your basic compound and improving peak shape.[2]

  • Use a polar co-solvent: A polar co-solvent like methanol can also help to ensure more efficient elution.[2]

Q2: My basic diazaspiro compound is not eluting from the silica gel column. What should I do?

A2: Strong retention on a silica gel column is another consequence of the interaction between basic compounds and the stationary phase. If your compound is not eluting, consider the following steps:

  • Increase mobile phase polarity: Gradually increase the polarity of your eluent system. For instance, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate or add a stronger solvent like methanol.

  • Introduce a basic modifier: As mentioned previously, adding triethylamine or ammonium hydroxide to the mobile phase can disrupt the strong interactions and facilitate the elution of your compound.

Q3: I suspect my basic diazaspiro compound is degrading on the silica gel column. How can I prevent this?

A3: The acidic nature of silica gel can indeed lead to the degradation of sensitive compounds. To prevent this, you can:

  • Use deactivated silica gel: Pre-treating the silica gel with a basic solution and then re-activating it can help to neutralize the most acidic sites.

  • Choose an alternative stationary phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or employ reversed-phase chromatography.

Q4: What are the best practices for reversed-phase HPLC purification of basic diazaspiro compounds?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) can be an effective alternative for purifying basic compounds.[1] Key considerations include:

  • Column Selection: Utilize a column with end-capping to minimize the exposure of residual silanol groups. Phenyl-hexyl or embedded polar group (EPG) columns can also offer different selectivity compared to standard C18 columns.

  • Mobile Phase pH: Control the pH of the mobile phase to suppress the ionization of both the basic compound and the residual silanol groups. Operating at a low pH (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the basic compound and suppress the ionization of silanols, leading to better peak shapes.

  • Additives: The inclusion of additives like triethylamine in the mobile phase can also help to mask the effects of residual silanols.[1]

Crystallization Issues

Q5: I am having difficulty crystallizing my basic diazaspiro compound. What strategies can I try?

A5: Crystallization can be a challenging yet effective purification technique.[3] If you are struggling to obtain crystals, consider the following:

  • Salt Formation: Convert the basic diazaspiro compound into a salt by reacting it with a suitable acid (e.g., HCl, HBr, or tartaric acid). Salts often have different solubility profiles and may crystallize more readily than the free base.

  • Solvent System Screening: Experiment with a wide range of solvent systems, including single solvents and binary or tertiary mixtures. Techniques such as slow evaporation, vapor diffusion, and cooling crystallization can be employed.

Stability and Handling Issues

Q6: My purified basic diazaspiro compound appears to be degrading upon storage. What are the proper storage conditions?

A6: Basic compounds can be susceptible to degradation, especially in the presence of air, moisture, and light. To ensure the long-term stability of your purified compound:

  • Store as a Salt: Storing the compound as a salt can significantly improve its stability.

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Low Temperature: Keep the compound at a low temperature, for example, in a refrigerator or freezer.

  • Protect from Light: Use an amber-colored vial or store the compound in the dark to prevent photodegradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying basic diazaspiro compounds?

A1: The most common purification methods for basic diazaspiro compounds include:

  • Column Chromatography: This is a widely used technique, often with silica gel as the stationary phase and a mobile phase containing a basic modifier.[2]

  • Distillation: For thermally stable liquid compounds, vacuum distillation can be an effective method for purification on a larger scale.[2]

  • Crystallization: This method, often involving the formation of a salt, can yield highly pure crystalline material.[3]

Q2: How do I choose the right purification method for my compound?

A2: The choice of purification method depends on several factors, including the scale of your synthesis, the required final purity, and the physicochemical properties of your compound (e.g., solid vs. liquid, thermal stability). A decision tree to guide your choice is provided below.

Q3: Is it possible to purify my basic diazaspiro compound using distillation?

A3: Yes, vacuum distillation is a potential method for purifying thermally stable, liquid basic diazaspiro compounds, especially for larger quantities.[2] It separates compounds based on differences in their boiling points under reduced pressure.

Q4: How can I confirm the purity of my final product?

A4: The purity of your final basic diazaspiro compound can be confirmed using a variety of analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC) [4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) [4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy [4]

Data Presentation

Table 1: Summary of Chromatographic Conditions for Basic Diazaspiro Compounds

ParameterConditionRationale
Stationary Phase Silica GelCommonly used, but requires a basic modifier.
Deactivated Silica GelReduces compound degradation.
Alumina (Neutral or Basic)Alternative to silica gel with a less acidic surface.
Reversed-Phase (C18, Phenyl-hexyl)Good for HPLC, requires mobile phase pH control.
Mobile Phase Hexane/Ethyl Acetate, Dichloromethane/MethanolCommon solvent systems for normal-phase chromatography.
Acetonitrile/Water, Methanol/WaterCommon solvent systems for reversed-phase chromatography.
Basic Modifier Triethylamine (TEA), Ammonium Hydroxide (NH4OH)Added to the mobile phase (typically 0.1-1%) to prevent peak tailing on silica gel.[2]
Acidic Modifier Formic Acid (FA), Trifluoroacetic Acid (TFA)Added to the mobile phase in RP-HPLC to improve peak shape.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a Basic Diazaspiro Compound

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring a uniform and bubble-free bed.

  • Sample Loading: Dissolve the crude basic diazaspiro compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane). The mobile phase should contain a basic modifier (e.g., 0.5% triethylamine).

  • Fraction Collection: Collect fractions and monitor the elution of the compound using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Hypothetical Protocol for Salt Recrystallization

  • Dissolution: Dissolve the purified basic diazaspiro compound in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Acid Addition: Slowly add a solution of an appropriate acid (e.g., HCl in diethyl ether) dropwise to the stirred solution of the free base until precipitation is complete.

  • Crystal Formation: Allow the salt to crystallize, which may be facilitated by cooling the solution.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure salt of the diazaspiro compound.

Visualizations

experimental_workflow Purification Workflow for Basic Diazaspiro Compounds start Crude Basic Diazaspiro Compound purification_choice Choose Purification Method start->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Small Scale / High Purity distillation Vacuum Distillation purification_choice->distillation Large Scale / Liquid crystallization Crystallization / Salt Formation purification_choice->crystallization Solid / High Purity analysis Purity Analysis (HPLC, GC-MS, NMR) column_chrom->analysis distillation->analysis crystallization->analysis pure_product Pure Basic Diazaspiro Compound analysis->pure_product storage Proper Storage pure_product->storage

Caption: A flowchart illustrating the general workflow for the purification of basic diazaspiro compounds.

purification_decision_tree Decision Tree for Purification Method Selection start Start with Crude Compound is_solid Is the compound a solid? start->is_solid is_thermally_stable Is it thermally stable? is_solid->is_thermally_stable No (Liquid) crystallize Attempt Crystallization / Salt Formation is_solid->crystallize Yes scale What is the scale? is_thermally_stable->scale No distill Perform Vacuum Distillation is_thermally_stable->distill Yes column_chrom Use Column Chromatography scale->column_chrom Small Scale rp_hplc Consider RP-HPLC for high purity scale->rp_hplc High Purity Needed peak_tailing_mechanism Mechanism of Peak Tailing and Mitigation cluster_without_modifier Without Basic Modifier cluster_with_modifier With Basic Modifier (e.g., TEA) silica_wo Silica Gel (Acidic Silanols) interaction_wo Strong Interaction silica_wo->interaction_wo diazaspiro_wo Basic Diazaspiro Compound diazaspiro_wo->silica_wo attraction peak_tailing Peak Tailing interaction_wo->peak_tailing silica_w Silica Gel (Neutralized Silanols) no_interaction Weak Interaction silica_w->no_interaction diazaspiro_w Basic Diazaspiro Compound diazaspiro_w->silica_w modifier Triethylamine (TEA) modifier->silica_w neutralizes sharp_peak Symmetrical Peak no_interaction->sharp_peak

References

Troubleshooting low yield in the synthesis of 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the synthesis of this compound, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent method involves a multi-step synthesis starting from 1-benzyl-4-piperidone. A plausible pathway includes a Strecker reaction to form an α-amino nitrile, followed by hydrolysis of the nitrile to an amino acid, and subsequent intramolecular cyclization to yield the desired spiro-lactam.

Q2: What are the critical steps in this synthesis that can lead to low yield?

A2: The key steps prone to yield loss are the initial formation of the α-amino nitrile, the hydrolysis of the nitrile, and the final lactam formation. Each of these steps has specific conditions that need to be optimized to minimize side reactions and maximize product formation.

Q3: What are the most common side reactions to be aware of?

A3: Common side reactions may include the formation of byproducts during the Strecker synthesis, incomplete hydrolysis of the nitrile group, and the formation of polymeric materials during the cyclization step, especially at high temperatures.

Q4: How can I confirm the identity and purity of the final product?

A4: A combination of analytical techniques is recommended. NMR spectroscopy (¹H and ¹³C) is crucial for structural elucidation, particularly for identifying the characteristic spirocyclic core. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. Purity can be assessed by HPLC.

Troubleshooting Guide for Low Yield

Problem 1: Low yield in the Strecker reaction (Step 1)
Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature.
Side product formationEnsure the purity of starting materials, particularly the 1-benzyl-4-piperidone and the cyanide source. Maintain the recommended reaction temperature to avoid decomposition.
Steric hindranceBulky substituents on the reactants can slow down the reaction. Ensure efficient stirring and consider using a solvent that can better solvate the intermediates.
Problem 2: Incomplete hydrolysis of the α-amino nitrile (Step 2)
Possible Cause Suggested Solution
Harsh reaction conditionsStrong acidic or basic conditions can lead to degradation of the product. Use milder conditions and monitor the reaction closely.
Incomplete conversionThe nitrile group can be resistant to hydrolysis. Consider using a two-step hydrolysis procedure (e.g., acid-catalyzed followed by base-catalyzed) or microwave-assisted heating to improve conversion.
Precipitation of the amino acidThe resulting amino acid may precipitate out of the reaction mixture. Ensure adequate solvent volume and consider using a co-solvent to maintain solubility.
Problem 3: Low yield during the intramolecular cyclization (Step 3)
Possible Cause Suggested Solution
Inefficient cyclizationThis step often requires heating. Optimize the reaction temperature and time. The use of a dehydrating agent or a Dean-Stark apparatus to remove water can drive the equilibrium towards the product.[1]
PolymerizationHigh concentrations or excessive temperatures can lead to intermolecular reactions and polymerization. Perform the reaction under high-dilution conditions.
EpimerizationIf stereochemistry is a concern, be aware that the conditions for cyclization could potentially lead to epimerization at the spiro center.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of 1-(benzylamino)-4-cyanopiperidine-4-carbonitrile (α-amino nitrile)

  • To a solution of 1-benzyl-4-piperidone (1 equivalent) in a suitable solvent such as methanol or ethanol, add a solution of potassium cyanide (1.1 equivalents) in water.

  • Add ammonium chloride (1.1 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Hydrolysis to 1-(benzylamino)-4-(carboxymethyl)piperidine-4-carboxylic acid

  • Dissolve the crude α-amino nitrile from Step 1 in a mixture of concentrated hydrochloric acid and water.

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the amino acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Intramolecular Cyclization to this compound

  • Suspend the amino acid from Step 2 in a high-boiling point solvent such as toluene or xylene.

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove water.

  • Continue heating for 8-16 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield for Step 1 (Strecker Reaction)

EntryTemperature (°C)Time (h)SolventYield (%)
12524Methanol65
22548Methanol75
34024Methanol72
42524Ethanol68

Table 2: Optimization of Cyclization Conditions (Step 3)

EntrySolventTemperature (°C)AdditiveYield (%)
1Toluene110None55
2Toluene110Dean-Stark70
3Xylene140Dean-Stark75
4Dioxane101None40

Visualizations

G cluster_0 Synthetic Pathway Start 1-Benzyl-4-piperidone Step1 Strecker Reaction (KCN, NH4Cl) Start->Step1 Intermediate1 α-Amino Nitrile Step1->Intermediate1 Step2 Acid Hydrolysis (HCl, H2O, Reflux) Intermediate1->Step2 Intermediate2 Amino Acid Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization (Toluene, Reflux) Intermediate2->Step3 Product This compound Step3->Product

Caption: Proposed synthetic pathway for this compound.

G cluster_1 Troubleshooting Workflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeStep1 Optimize Strecker Reaction (Temp, Time, Solvent) CheckPurity->OptimizeStep1 Purity OK OptimizeStep2 Optimize Hydrolysis (Conditions, Monitoring) OptimizeStep1->OptimizeStep2 Yield Still Low Success Yield Improved OptimizeStep1->Success Yield Improved OptimizeStep3 Optimize Cyclization (Temp, Dilution, Water Removal) OptimizeStep2->OptimizeStep3 Yield Still Low OptimizeStep2->Success Yield Improved AnalyzeByproducts Analyze Byproducts (NMR, MS) OptimizeStep3->AnalyzeByproducts Yield Still Low OptimizeStep3->Success Yield Improved Purification Re-evaluate Purification Method AnalyzeByproducts->Purification Identify Impurities Purification->Success Yield Improved

Caption: Troubleshooting workflow for addressing low reaction yield.

References

Technical Support Center: Minimizing Off-Target Effects of Diazaspiro Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diazaspiro kinase inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and minimize off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of diazaspiro kinase inhibitors?

A1: Based on current research, diazaspiro scaffolds have been successfully developed to target a range of kinases and related proteins. Notable examples include:

  • TYK2/JAK1: Certain 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are key components of the JAK-STAT signaling pathway involved in inflammatory responses.[1][2]

  • RIPK1: Other derivatives of 2,8-diazaspiro[4.5]decan-1-one have been developed as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis and inflammation.[3]

  • KRAS G12C: The 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one scaffold has been instrumental in designing covalent inhibitors that specifically target the G12C mutant of the KRAS protein, a key oncogene.[4][5]

Q2: How can I assess the selectivity of my diazaspiro kinase inhibitor?

A2: Assessing kinase selectivity is crucial to understanding the potential for off-target effects. Several methods can be employed:

  • Kinome Profiling: This is a comprehensive approach where your inhibitor is screened against a large panel of purified kinases to determine its inhibitory activity across the kinome. This provides a broad view of its selectivity.

  • Phosphoproteomics: This unbiased mass spectrometry-based approach allows you to observe changes in phosphorylation across the proteome in response to your inhibitor. This can reveal unexpected off-target pathway modulation.

  • Cellular Thermal Shift Assay (CETSA): This method verifies direct target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Q3: My diazaspiro inhibitor shows high potency in biochemical assays but is less effective in cell-based assays. What are the potential reasons?

A3: This is a common issue that can arise from several factors:

  • Cell Permeability: The physicochemical properties of your diazaspiro compound, such as its lipophilicity and polar surface area, may limit its ability to cross the cell membrane and reach its intracellular target.

  • Compound Stability: The inhibitor may be unstable in the cell culture medium or susceptible to metabolic degradation by the cells, reducing its effective concentration.

  • High Intracellular ATP Concentration: In biochemical assays, the ATP concentration can be controlled, whereas in cells, it is typically much higher. If your inhibitor is an ATP-competitive inhibitor, the high intracellular ATP concentration can outcompete the inhibitor for binding to the target kinase.

  • Efflux Pumps: The inhibitor may be a substrate for cellular efflux pumps, which actively transport it out of the cell, preventing it from reaching an effective intracellular concentration.

Q4: I'm observing a cellular phenotype that is inconsistent with the known function of the primary target. How do I determine if this is an off-target effect?

A4: Distinguishing on-target from off-target effects is a critical step in inhibitor validation. Here are some strategies:

  • Rescue Experiments: If possible, express a mutant form of the target kinase that is resistant to your inhibitor. If the phenotype is reversed in the presence of the inhibitor, it is likely an on-target effect.

  • Dose-Response Correlation: Correlate the concentration of the inhibitor required to produce the phenotype with the concentration required to inhibit the primary target. A close correlation suggests an on-target effect.

  • Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target kinase. If the resulting phenotype mimics that of the inhibitor, it supports an on-target mechanism.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Between Experiments
Potential Cause Troubleshooting Steps
Reagent Instability Prepare fresh inhibitor stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. Ensure the kinase enzyme is properly stored and handled to maintain its activity.
Assay Conditions Standardize incubation times, temperature, and ATP concentration in all experiments. For ATP-competitive inhibitors, IC50 values are highly sensitive to the ATP concentration used in the assay.
Inhibitor Solubility Ensure the diazaspiro inhibitor is fully dissolved in the assay buffer. Poor solubility can lead to inaccurate concentrations and variable results. Consider using a different solvent or adding a small percentage of a co-solvent if solubility is an issue.
Plate Effects Be mindful of "edge effects" on microplates. Avoid using the outer wells or ensure proper randomization of samples across the plate.
Issue 2: Unexpected Cellular Toxicity
Potential Cause Troubleshooting Steps
Off-Target Kinase Inhibition The inhibitor may be affecting a kinase essential for cell viability. Perform a kinome-wide selectivity profile to identify potential off-target liabilities.
Non-Kinase Off-Targets The inhibitor could be interacting with other proteins besides kinases. Consider computational docking studies or affinity-based proteomics to identify non-kinase off-targets.
Compound Physicochemical Properties Certain chemical moieties can be inherently toxic. Review the structure of your diazaspiro compound for any known toxicophores. The lipophilicity and polar surface area can also influence toxicity.[6]
Cell Line Sensitivity The observed toxicity may be specific to the cell line being used. Test the inhibitor in multiple cell lines with different genetic backgrounds.

Quantitative Data Summary

The following tables summarize key quantitative data for representative diazaspiro kinase inhibitors.

Table 1: In Vitro Potency of a 2,8-Diazaspiro[4.5]decan-1-one Derivative against TYK2/JAK Family Kinases

Target Kinase IC50 (nM) Reference
TYK26[1]
JAK137[1]
JAK2>851[1]

This compound demonstrated over 23-fold selectivity for JAK2.[1]

Table 2: In Vitro Potency of a 2,8-Diazaspiro[4.5]decan-1-one Derivative against RIPK1

Target Kinase IC50 (nM) Reference
RIPK192[3]

Table 3: Cellular Activity of a 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one Derivative against KRAS G12C

Cell Line Assay IC50 (nM) Reference
NCI-H1373 (KRAS G12C)pERK Inhibition1.8[4]
NCI-H1373 (KRAS G12C)Cell Growth Inhibition3.5[4]

Experimental Protocols

Protocol 1: Biochemical Kinase Assay for TYK2/JAK1 Inhibition

This protocol is a general guideline for a luminescence-based kinase assay to measure the inhibitory activity of a diazaspiro compound.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Kinase Solution: Dilute recombinant human TYK2 or JAK1 enzyme to the desired concentration in kinase buffer.

    • Substrate/ATP Solution: Prepare a solution of a suitable peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for the respective kinase.

    • Inhibitor Solutions: Prepare serial dilutions of the diazaspiro inhibitor in DMSO. Then, further dilute the inhibitor solutions in kinase buffer.

    • Detection Reagent: Prepare the ADP-Glo™ Kinase Assay reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Add 5 µL of the inhibitor solution to the wells of a 384-well plate.

    • Add 10 µL of the kinase solution to all wells except the negative controls.

    • Add 5 µL of the substrate/ATP solution to all wells to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Assay for RIPK1 Target Engagement (CETSA)

This protocol describes a general workflow for assessing the direct binding of a diazaspiro inhibitor to RIPK1 in a cellular context.

  • Cell Treatment:

    • Culture a suitable cell line (e.g., HT-29) to 70-80% confluency.

    • Treat the cells with various concentrations of the diazaspiro RIPK1 inhibitor or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

  • Cell Lysis and Heating:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

    • Distribute the cell lysate into PCR tubes and heat them at different temperatures for a set time (e.g., 3 minutes).

  • Protein Analysis:

    • Centrifuge the heated lysates to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble RIPK1 in the supernatant by Western blotting using a RIPK1-specific antibody.

  • Data Analysis:

    • Quantify the band intensities for RIPK1 at each temperature for the different treatment conditions.

    • Plot the amount of soluble RIPK1 as a function of temperature. An increase in the melting temperature of RIPK1 in the presence of the inhibitor indicates target engagement.

Visualizations

Signaling_Pathway cluster_JAK_STAT JAK-STAT Signaling Pathway Cytokine Receptor Cytokine Receptor JAK1 JAK1 Cytokine Receptor->JAK1 Activation TYK2 TYK2 Cytokine Receptor->TYK2 Activation STAT STAT JAK1->STAT Phosphorylation TYK2->STAT Phosphorylation Gene Expression Gene Expression STAT->Gene Expression Transcription Diazaspiro Inhibitor (TYK2/JAK1) Diazaspiro Inhibitor (TYK2/JAK1) Diazaspiro Inhibitor (TYK2/JAK1)->JAK1 Diazaspiro Inhibitor (TYK2/JAK1)->TYK2 Experimental_Workflow cluster_Troubleshooting Troubleshooting Unexpected Phenotype Start Unexpected Phenotype Observed Confirm_Target_Engagement Confirm On-Target Engagement (e.g., CETSA) Start->Confirm_Target_Engagement Check_Selectivity Assess Kinase Selectivity Profile Confirm_Target_Engagement->Check_Selectivity Use_Orthogonal_Inhibitor Test Structurally Different Inhibitor Check_Selectivity->Use_Orthogonal_Inhibitor Rescue_Experiment Perform Rescue Experiment Use_Orthogonal_Inhibitor->Rescue_Experiment Conclusion Distinguish On-Target vs. Off-Target Effect Rescue_Experiment->Conclusion Logical_Relationship cluster_Mitigation Strategies to Minimize Off-Target Effects High_Potency High On-Target Potency Reduced_Off_Target Minimized Off-Target Effects High_Potency->Reduced_Off_Target Structural_Modification Structure-Activity Relationship (SAR) Studies Structural_Modification->Reduced_Off_Target Selectivity_Screening Comprehensive Selectivity Profiling Selectivity_Screening->Reduced_Off_Target Optimal_Concentration Use Minimal Effective Concentration Optimal_Concentration->Reduced_Off_Target

References

Technical Support Center: Enhancing Metabolic Stability of 2,8-Diazaspiro[4.5]decan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of 2,8-diazaspiro[4.5]decan-1-one derivatives, with a focus on improving their metabolic stability.

Frequently Asked Questions (FAQs)

Q1: My 2,8-diazaspiro[4.5]decan-1-one derivative shows poor metabolic stability in vitro. What are the likely metabolic hotspots on this scaffold?

A1: The 2,8-diazaspiro[4.5]decan-1-one scaffold contains several potential sites for metabolic transformation, primarily mediated by cytochrome P450 (CYP) enzymes.[1] The most common metabolic pathways include:

  • Oxidation of the piperidine ring: The carbon atoms adjacent (alpha) to the piperidine nitrogen (C7 and C9) are particularly susceptible to oxidation, which can lead to the formation of lactams.[2]

  • N-dealkylation: If the piperidine nitrogen at position 8 is substituted with an alkyl group, this group can be cleaved off through N-dealkylation, a common metabolic route for many piperidine-containing drugs.[3]

  • Oxidation of the pyrrolidinone ring: While generally more stable than the piperidine ring, the carbons alpha to the nitrogen within the lactam ring can also be sites of oxidation.

  • Hydrolysis of the γ-lactam ring: Although γ-lactams are considerably more stable than β-lactams, enzymatic or chemical hydrolysis of the amide bond is a potential degradation pathway that should be considered, especially if non-enzymatic degradation is observed in control experiments.[4][5]

To precisely identify the "soft spots" on your specific derivative, a metabolite identification study using high-resolution mass spectrometry (LC-MS/MS) is the most effective approach.[1]

Q2: What are the primary medicinal chemistry strategies to block metabolism on the 2,8-diazaspiro[4.5]decan-1-one core?

A2: Once metabolic hotspots are identified, several strategies can be employed to enhance stability:[6]

  • Steric Hindrance: Introducing bulky substituents near a metabolic hotspot can physically block the metabolic enzymes from accessing the site. For example, adding a methyl or other small alkyl group to a carbon adjacent to a site of oxidation can improve stability.

  • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium (heavy hydrogen) can slow down the rate of CYP-mediated bond cleavage due to the kinetic isotope effect. This can significantly increase the compound's half-life.[7]

  • Electronic Modification: Introducing electron-withdrawing groups (e.g., fluorine) near a site of oxidation can decrease the electron density of that position, making it less favorable for enzymatic attack.[6]

  • Bioisosteric Replacement: If a particular substituent on the core scaffold is the source of instability, replacing it with a bioisostere can improve metabolic properties while retaining biological activity. For instance, replacing a metabolically labile phenyl ring with a pyridyl ring or other heterocycle.

Q3: My compound is stable in human liver microsomes (HLM) but shows high clearance in hepatocyte assays. What could be the reason?

A3: This discrepancy often points towards metabolic pathways that are not fully represented in microsomes. Key reasons include:

  • Phase II Metabolism: Microsomes are rich in Phase I (e.g., CYP450) enzymes but lack many Phase II conjugation enzymes (like UGTs, SULTs). If your compound is primarily cleared via glucuronidation or sulfation, it will appear stable in microsomes but be rapidly metabolized in hepatocytes, which contain a full complement of both Phase I and II enzymes.[8]

  • Involvement of Non-CYP Enzymes: Cytosolic enzymes, such as aldehyde oxidase (AO), are not present in microsomal preparations. If your compound is a substrate for these enzymes, its instability will only be revealed in hepatocytes or S9 fractions.

  • Active Uptake by Transporters: The compound may be actively transported into the hepatocytes. This leads to a higher intracellular concentration compared to the passive diffusion in microsomal assays, resulting in an apparently faster rate of metabolism.

To investigate this, analyze the hepatocyte assay samples for the formation of conjugated metabolites (e.g., glucuronides).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
1. High instability in both microsomal and hepatocyte assays (short t½, high CLint). Highly susceptible to CYP-mediated oxidation.1. Identify Metabolites: Perform a metabolite ID study to pinpoint the exact site of metabolism. 2. Reaction Phenotyping: Use recombinant CYP isozymes to identify which specific P450s are responsible. 3. Structural Modification: Apply strategies from FAQ 2 (e.g., steric hindrance, deuteration) to block the identified metabolic "soft spot."
2. Compound appears unstable in buffer (significant degradation in NADPH-minus controls). Chemical instability of the compound or hydrolysis of the γ-lactam ring.1. Assess pH Stability: Check the compound's stability in the assay buffer at 37°C over time without any enzymes. 2. LC-MS Analysis of Degradants: Analyze the control samples to see if the degradation product corresponds to the hydrolyzed lactam. 3. Modify Assay Conditions: If pH is an issue, ensure the buffer pH is stable and appropriate for the compound.
3. Poor data reproducibility or inconsistent results between experiments. Compound solubility issues. Adsorption to labware. Inconsistent enzyme activity.1. Check Solubility: Measure the compound's solubility in the final assay buffer. Ensure the final DMSO concentration is low (<0.5%) and consistent. 2. Use Low-Binding Plates: Test for non-specific binding to plasticware. Silanized or low-binding plates can mitigate this. 3. Run Positive Controls: Always include well-characterized compounds (e.g., testosterone, verapamil) as positive controls to ensure the metabolic competency of the microsome/hepatocyte batch.
4. Difficulty in quantifying the parent compound using LC-MS/MS. Poor ionization. Matrix effects (ion suppression or enhancement). Carryover from previous injections.1. Optimize MS Parameters: Infuse the compound directly to optimize ionization and fragmentation parameters. 2. Evaluate Matrix Effects: Compare the peak area of the compound in a clean solution versus a post-extraction matrix sample. If suppression is observed, improve sample cleanup or adjust chromatography. 3. Implement Wash Steps: Use a strong organic solvent in the autosampler wash sequence to prevent carryover between samples.

Data Presentation

The following tables summarize quantitative data from literature, showcasing strategies to improve the metabolic stability of diazaspiro-decanone derivatives.

Table 1: Metabolic Stability of 2,8-Diazaspiro[4.5]decan-1-one TYK2/JAK1 Inhibitors in Human and Rat Liver Microsomes

CompoundModification StrategySpeciest½ (min)CLint (μL/min/mg)
14l (Lead Cmpd) Precursor ScaffoldHuman121.611.4 (mL/min/g)
8 2,8-Diazaspiro[4.5]decan-1-one coreHuman>240<5.8
11 2,8-Diazaspiro[4.5]decan-1-one coreHuman>240<5.8
48 (Optimized) 2,8-Diazaspiro[4.5]decan-1-one coreHuman>240<5.8
8 2,8-Diazaspiro[4.5]decan-1-one coreRat138.610.1
11 2,8-Diazaspiro[4.5]decan-1-one coreRat157.58.9
48 (Optimized) 2,8-Diazaspiro[4.5]decan-1-one coreRat>240<5.8

Data extracted from the supporting information of Yang, T., et al. (2022). J Med Chem, 65(4), 3151-3172.[9][10] The introduction of the 2,8-diazaspiro[4.5]decan-1-one scaffold (compounds 8, 11, and 48) led to a significant improvement in metabolic stability compared to the precursor scaffold (14l), with the optimized compound 48 showing high stability in both human and rat liver microsomes.[9][11][12]

Experimental Protocols

Key Experiment: In Vitro Metabolic Stability in Liver Microsomes

This protocol outlines a typical procedure for assessing the metabolic stability of a test compound using liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Testosterone, Verapamil)

  • Ice-cold stop solution (e.g., Acetonitrile with a suitable internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw pooled liver microsomes on ice.

    • Prepare the main reaction mixture by diluting microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL). Keep on ice.

    • Prepare working solutions of the test compound and positive controls by diluting stock solutions in buffer to an intermediate concentration.

  • Incubation:

    • In a 96-well plate, add the reaction mixture.

    • Add the test compound/control working solutions to initiate the reaction (final test compound concentration typically 1 µM).

    • For "T0" (time zero) samples, immediately add ice-cold stop solution.

    • For "-NADPH" control wells, add buffer instead of the NADPH regenerating system.

    • Pre-warm the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "-NADPH" controls.

    • Incubate the plate at 37°C with shaking.

  • Time Points & Quenching:

    • At designated time points (e.g., 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench the reaction by adding it to a separate plate containing ice-cold stop solution.

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the quenched plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to determine the percentage of the parent compound remaining at each time point relative to T0.

Data Analysis:

  • Plot the natural logarithm of the percent remaining parent compound versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (μL/min/mg) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Visualizations

Caption: Potential metabolic hotspots on the 2,8-diazaspiro[4.5]decan-1-one scaffold.

Troubleshooting_Workflow Start Compound shows high metabolic instability Check_NADPH Run NADPH-minus control experiment Start->Check_NADPH Stable_Control Degradation is NADPH-dependent Check_NADPH->Stable_Control No Degradation Unstable_Control Degradation is NADPH-independent (chemical instability) Check_NADPH->Unstable_Control Degradation Observed MetID Perform Metabolite ID Study Stable_Control->MetID Assess_Stability Assess stability in buffer at pH 7.4, 37°C Unstable_Control->Assess_Stability Modify Block metabolic hotspot (Deuteration, Steric hindrance) MetID->Modify Reformulate Reformulate or adjust buffer conditions Assess_Stability->Reformulate Experimental_Workflow A Prepare Microsome/ Compound Mixture B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Incubate & Collect Time Points (0, 5, 15, 30, 60 min) C->D E Quench with Cold Acetonitrile + IS D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate t½ and CLint G->H

References

Technical Support Center: Managing Compound Precipitation of Spirocyclic Molecules in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of compound precipitation, specifically with spirocyclic molecules, in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are spirocyclic molecules, and why are they prone to precipitation in cell-based assays?

Spirocyclic molecules are organic compounds containing at least two rings connected by a single common atom. This rigid, three-dimensional structure can contribute to desirable pharmacological properties such as increased potency and selectivity.[1] However, these complex structures can also lead to poor aqueous solubility, making them susceptible to precipitation when introduced into the aqueous environment of cell culture media.[1][2]

Q2: What is "solvent shock," and how can it cause my spirocyclic compound to precipitate?

Solvent shock occurs when a compound dissolved in a non-aqueous solvent, such as dimethyl sulfoxide (DMSO), is rapidly diluted into an aqueous solution like cell culture media. This sudden change in solvent polarity can cause the compound's local concentration to exceed its solubility limit, leading to immediate precipitation.[2][3]

Q3: My compound solution is clear initially but forms a precipitate after incubation. What is happening?

Delayed precipitation can occur due to several factors within the incubator environment:

  • Temperature and pH Shifts: Changes in temperature (e.g., from room temperature to 37°C) and pH fluctuations in the media due to the CO2 environment can decrease compound solubility over time.[3]

  • Media Evaporation: Over longer incubation periods, evaporation of media can increase the concentration of the spirocyclic compound, pushing it beyond its solubility limit.

  • Interaction with Media Components: The compound may slowly interact with salts, proteins, or other components in the culture media, forming insoluble complexes.[3]

Q4: Can the final concentration of DMSO in my assay affect compound solubility?

Yes, while DMSO is a powerful solvent, its final concentration in the assay is critical. A general guideline is to keep the final DMSO concentration at or below 0.5% to avoid solvent-induced toxicity and to minimize its effect on compound solubility. For sensitive cell lines or long-term experiments, a concentration of 0.1% or lower is often recommended.[4]

Q5: How can I determine the maximum soluble concentration of my spirocyclic compound in my specific assay conditions?

A kinetic solubility assay is a valuable tool to determine the maximum concentration at which your compound remains soluble under your experimental conditions. This typically involves preparing a serial dilution of your compound in your specific cell culture medium and observing for precipitation, either visually or by using techniques like nephelometry.[3][4]

Troubleshooting Guides

Scenario 1: Immediate Precipitate Formation Upon Compound Addition
Observation Potential Cause Recommended Solution
A visible precipitate or cloudiness appears immediately after adding the spirocyclic compound stock solution to the cell culture medium.Exceeding Aqueous Solubility Limit: The final concentration of the compound is higher than its solubility in the aqueous media.[2]Reduce Final Concentration: Test a lower final concentration of your compound. Perform a dose-response curve to find the optimal concentration that is both effective and soluble.
Solvent Shock: Rapid dilution of the DMSO stock into the aqueous media causes the compound to "crash out."[2][3]Modify Dilution Method: Pre-warm the media to 37°C. Add the stock solution dropwise while gently vortexing the media. Prepare an intermediate dilution in a smaller volume of media before adding it to the final culture volume.[2]
Inappropriate Solvent: DMSO may not be the optimal solvent for your specific spirocyclic molecule.Test Alternative Solvents: If compatible with your cell line, consider testing other solvents like ethanol or dimethylformamide (DMF).
Scenario 2: Precipitate Forms Over Time During Incubation
Observation Potential Cause Recommended Solution
The culture medium, initially clear after compound addition, becomes cloudy or shows a visible precipitate after several hours or days in the incubator.Temperature and pH Instability: The compound's solubility is sensitive to the temperature and pH of the incubator environment.[3]Pre-condition Media: Pre-warm your media to 37°C before adding the compound. Ensure your media is properly buffered for the CO2 concentration in your incubator.
Media Evaporation: Evaporation during long-term experiments concentrates the compound.Maintain Humidity: Ensure proper humidification in the incubator. Use plates with low-evaporation lids or seal plates with gas-permeable membranes.
Compound Instability: The spirocyclic molecule may be degrading over time into less soluble byproducts.Assess Compound Stability: Perform a stability study of your compound under assay conditions. Consider using freshly prepared solutions for each experiment.

Data Presentation

Table 1: Hypothetical Solubility Data for a Novel Spirocyclic Compound (SP-123) in Different Cell Culture Media

Media TypeSerum Concentration (%)Maximum Soluble Concentration (µM)Observation
DMEM1050Clear solution
DMEM025Precipitate observed at >25 µM
RPMI-16401075Clear solution
RPMI-1640040Precipitate observed at >40 µM

Table 2: Effect of Final DMSO Concentration on the Solubility of SP-123 in DMEM with 10% FBS

Final DMSO Concentration (%)Maximum Soluble Concentration (µM)Observation
0.145Clear solution
0.550Clear solution
1.030Precipitate observed at >30 µM
2.015Significant precipitation

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Visual Inspection

This protocol provides a straightforward method to estimate the maximum soluble concentration of a spirocyclic compound in a specific cell culture medium.

Materials:

  • Spirocyclic compound

  • 100% DMSO (anhydrous)

  • Cell culture medium of interest (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well clear-bottom plate

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Incubator (37°C, 5% CO2)

  • Microscope

Methodology:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of the spirocyclic compound (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.

  • Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, perform a 2-fold serial dilution of your compound in pre-warmed cell culture medium. Start with a concentration that is expected to precipitate and dilute down to a low concentration.

  • Incubation: Incubate the plate/tubes under standard cell culture conditions (37°C, 5% CO2) for a duration that reflects your planned experiment (e.g., 2, 24, or 48 hours).

  • Visual Inspection: At the end of the incubation period, carefully inspect each well or tube for any signs of precipitation (e.g., cloudiness, crystals, or film).

  • Microscopic Examination: To confirm the presence of fine precipitates, transfer a small aliquot from each concentration to a microscope slide and examine under 10x and 20x magnification.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear, without any visible precipitate under the microscope, is considered the maximum soluble concentration for your compound under these specific conditions.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a common colorimetric assay to assess cell viability after treatment with a spirocyclic compound.

Materials:

  • Cells seeded in a 96-well plate

  • Spirocyclic compound working solutions (prepared as per solubility testing)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the spirocyclic compound. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Visualizations

experimental_workflow Experimental Workflow: Troubleshooting Compound Precipitation start Start: Compound Precipitation Observed check_concentration Is final concentration too high? start->check_concentration check_dilution Was dilution method appropriate? check_concentration->check_dilution No lower_concentration Lower final compound concentration check_concentration->lower_concentration Yes check_media Are there media compatibility issues? check_dilution->check_media Yes modify_dilution Modify dilution technique (e.g., pre-warm media, slow addition) check_dilution->modify_dilution No solubility_assay Perform Kinetic Solubility Assay check_media->solubility_assay Unsure test_media Test in different media formulations check_media->test_media Potentially end_unresolved Consult further/Redesign experiment solubility_assay->end_unresolved end_resolved Issue Resolved lower_concentration->end_resolved modify_dilution->end_resolved test_media->end_resolved

Caption: A troubleshooting workflow for addressing compound precipitation in cell-based assays.

logical_relationship Logical Relationships in Optimizing Compound Solubility compound Spirocyclic Compound Properties (LogP, pKa, MW) solubility Compound Solubility compound->solubility solvent Solvent System (DMSO, Ethanol, etc.) solvent->solubility media Aqueous Medium (pH, Serum, Salts) media->solubility precipitation Precipitation Risk solubility->precipitation inversely proportional assay_outcome Reliable Assay Outcome precipitation->assay_outcome negatively impacts signaling_pathway p53-MDM2 Signaling Pathway and Inhibition by Spirocyclic Molecules cluster_0 Normal Cell cluster_1 Cancer Cell with Spirocyclic Inhibitor p53 p53 mdm2 MDM2 p53->mdm2 induces expression proteasome Proteasomal Degradation p53->proteasome degraded mdm2->p53 binds and ubiquitinates p53_cancer p53 (stabilized) apoptosis Apoptosis / Cell Cycle Arrest p53_cancer->apoptosis activates mdm2_cancer MDM2 spiro_inhibitor Spirocyclic Inhibitor spiro_inhibitor->mdm2_cancer inhibits binding to p53

References

Technical Support Center: Enhancing the Efficiency of Palladium-Catalyzed Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to enhance the efficiency of your palladium-catalyzed amination reactions. Below you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during your palladium-catalyzed amination experiments. For optimal results, it is crucial to work under an inert atmosphere (e.g., argon or nitrogen) as Pd(0) catalysts are sensitive to oxygen.[1]

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Yield Inactive CatalystEnsure the palladium precursor and ligand are high quality and have been stored correctly under an inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[2] If catalyst poisoning by functional groups like azo groups is suspected, a different catalyst system or protection of the problematic group may be necessary.[3]
Inappropriate Ligand ChoiceThe choice of ligand is critical and substrate-dependent.[1] Sterically hindered and electron-rich ligands often lead to higher catalytic activity.[1] Screening a variety of phosphine ligands is the most effective approach to find the optimal choice for a new transformation.[3]
Incorrect Base SelectionThe strength and solubility of the base are crucial.[1] Strong bases like sodium tert-butoxide (NaOtBu) often result in faster reactions but can be incompatible with base-sensitive functional groups.[2][3] For sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended.[1][2][3]
Poor Reagent/Solvent QualityEnsure starting materials are pure, as impurities can poison the catalyst.[1] Solvents should be anhydrous and degassed. Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[3]
Sub-optimal TemperatureInsufficient temperature can lead to slow or incomplete reactions, while excessive heat can cause catalyst decomposition.[1] Typical reaction temperatures range from 80-100°C.[1] If the reaction is sluggish, a gentle increase in temperature may accelerate the rate.[1]
Sluggish Reaction Low Reaction TemperatureCautiously increase the temperature in 10°C increments, while monitoring for potential catalyst degradation.[2]
Inefficient Catalyst SystemScreen different palladium precursors and ligands. More electron-rich and bulky phosphine ligands can accelerate the oxidative addition step, which is often rate-limiting, especially for challenging substrates like aryl chlorides.[3]
Poor Solubility of ReagentsThe insolubility of reagents, particularly the base, can hinder the reaction.[3] Consider screening alternative solvents like dioxane or THF to improve solubility.[2]
Formation of Side Products HydrodehalogenationThis side reaction, where the aryl halide is reduced, can be minimized by optimizing the base (e.g., using a weaker or less hindered base), lowering the reaction temperature, or screening different phosphine ligands.[2][3]
Biaryl FormationThis can occur, particularly with chiral primary amines. Optimizing the catalyst, ligand, and stoichiometry can help minimize this side reaction.[3]
Catalyst DeactivationCatalyst decomposition can occur at high temperatures. Lowering the reaction temperature or using a more thermally stable pre-catalyst can be beneficial.[1] Product inhibition, where the product coordinates to the palladium center, can also occur.[1] In such cases, consider a different ligand or reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination is not working. What are the most common reasons?

A1: The most common culprits for low or no yield in Buchwald-Hartwig aminations include:

  • Catalyst and Ligand: The selection is highly substrate-dependent. Sterically hindered and electron-rich ligands are often more effective.[1]

  • Base Selection: The strength and solubility of the base are critical. While strong bases like NaOtBu are common, they may not be suitable for substrates with sensitive functional groups.[2][3]

  • Solvent Choice: Aprotic, nonpolar solvents like toluene and dioxane are frequently used.[1][2] The poor solubility of reagents in the chosen solvent is a common reason for reaction failure.[3]

  • Reaction Temperature: Reactions are typically heated between 80-100°C.[1]

  • Oxygen and Moisture: Pd(0) catalysts are sensitive to oxygen, necessitating an inert atmosphere.[1]

Q2: How do I select the optimal palladium precursor and ligand?

A2: The ideal combination is highly dependent on the specific aryl halide and amine. Screening a variety of ligands is often the most effective strategy to identify the best choice for a new reaction.[1] For challenging substrates like aryl chlorides, more electron-rich and bulky phosphine ligands are generally required to facilitate the difficult oxidative addition step.[3]

Q3: What are the most common side reactions and how can I minimize them?

A3: A frequent side reaction is hydrodehalogenation, where the aryl halide is reduced.[3] This can be minimized by using a weaker or less sterically hindered base, lowering the reaction temperature, or screening different ligands.[2][3] Another potential side reaction is the formation of biaryl byproducts.[3]

Q4: My reaction is very slow. How can I increase the reaction rate?

A4: To accelerate a sluggish amination reaction, consider the following:

  • Increase Temperature: Carefully increasing the reaction temperature can significantly boost the rate, but be mindful of potential catalyst degradation.[1]

  • Change Ligand: Switching to a more electron-rich and sterically bulky ligand can enhance catalytic activity.

  • Solvent Screening: Ensure all reagents are soluble in the chosen solvent. If not, screen other solvents.

Data Presentation

Table 1: Common Bases for Palladium-Catalyzed Amination

BaseTypepKaHNotes
NaOtBuStrong~19Very common and effective for a wide range of substrates. Can cause decomposition of sensitive functional groups.[3]
LHMDSStrong~26Widely used and often effective, but can also lead to substrate decomposition.[3]
K₃PO₄Weaker Inorganic~12.3A good alternative for base-sensitive substrates.[3]
Cs₂CO₃Weaker Inorganic~10Often a good choice for sensitive substrates due to its broader functional group tolerance.[2][3]
K₂CO₃Weaker Inorganic~10.3Another alternative for reactions with base-sensitive functional groups.[3]

Table 2: Common Solvents for Palladium-Catalyzed Amination

SolventTypeBoiling Point (°C)Notes
TolueneAromatic111Very common and effective, providing a good balance of solubility and a high boiling point.[3]
1,4-DioxaneEther101Frequently used and effective for many Buchwald-Hartwig aminations.[2][3]
THFEther66Can be used, but may sometimes result in lower yields compared to toluene or dioxane.[2][3]
2-MeTHFEther80A greener alternative to THF and dioxane that has shown superior performance in some cases.[3]
MTBEEther55Another greener solvent alternative.[3]

Experimental Protocols

General Protocol for a Palladium-Catalyzed Amination Reaction:

This protocol is a general guideline and requires optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the phosphine ligand (0.02-0.04 mmol).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2 mmol) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).[1]

  • Addition of Amine: Add the amine (1.2 mmol). If the amine is a solid, it can be added with the other solids in step 1.[1]

  • Reaction: Stir the mixture at the desired temperature (e.g., 100°C) and monitor the reaction progress by TLC, GC, or LC-MS.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Visualizations

Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Ligand_Exchange Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Ligand_Exchange Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ligand_Exchange->Ar-Pd(II)-NR2(L) HX + Base-H+ Byproduct Ligand_Exchange->HX + Base-H+ Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Ar-NR2 Product Reductive_Elimination->Ar-NR2 Ar-X Aryl Halide Ar-X->Oxidative_Addition HNR2 Amine HNR2->Ligand_Exchange Base Base Base->Ligand_Exchange

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low/No Yield check_catalyst Is the catalyst active and handled under inert conditions? start->check_catalyst check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes solution1 Use a pre-catalyst or fresh reagents. check_catalyst->solution1 No check_reagents Are reagents and solvents pure and anhydrous? check_temp->check_reagents Yes solution2 Increase temperature incrementally. check_temp->solution2 No side_reactions Significant side reactions observed? check_reagents->side_reactions Yes solution3 Use anhydrous, degassed solvents and pure reagents. check_reagents->solution3 No solution4 Screen weaker or less hindered bases (e.g., Cs₂CO₃). side_reactions->solution4 Yes solution5 Screen different phosphine ligands. side_reactions->solution5 No

Caption: Troubleshooting workflow for low or no product yield.

References

Challenges in working with triazaspiro[4.5]decane compounds.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triazaspiro[4.5]decane compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of triazaspiro[4.5]decane derivatives.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low reaction yield in spiro-moiety formation (e.g., Bucherer-Bergs or Strecker synthesis) Incomplete reaction due to suboptimal conditions.- Ensure all reagents, especially the cyanide source and ammonium carbonate, are of high purity and freshly opened or properly stored. - Optimize reaction temperature and time. Some reactions may benefit from elevated temperatures, while others require cooling to minimize side reactions. - Check the pH of the reaction mixture; it can be critical for these types of condensations.
Side reactions, such as polymerization or formation of alternative products.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of byproducts. - Adjust the stoichiometry of the reactants. An excess of one reagent may favor the desired product.
Solid-Phase Synthesis (SPS) Issues: Incomplete Coupling or Cleavage Steric hindrance around the spirocyclic core or the amino acid residue.- Extend the coupling reaction time or use a microwave peptide synthesizer to enhance reaction kinetics. - Use more potent coupling agents like HATU or HCTU.
Inefficient cleavage from the resin.- Ensure the correct cleavage cocktail is used for the specific resin (e.g., TFA-based for Rink Amide or Wang resin). - Increase the cleavage time or perform multiple cleavage steps.
Difficulty in Purifying the Final Compound The compound is obtained as a thick oil or non-crystalline solid.- Attempt purification via column chromatography using a silica gel or alumina stationary phase with a suitable solvent gradient. - For highly polar compounds, reverse-phase chromatography (e.g., C18) may be more effective.
Co-elution of impurities with the desired product.- Utilize semi-preparative High-Performance Liquid Chromatography (HPLC) for high-purity isolation. This is a common and effective method for these compounds.[1][2]
HPLC Purification Problems: Peak Tailing or Broadening Interaction of the basic nitrogen atoms in the triazaspiro core with residual silanols on the silica-based column.- Add a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to protonate the basic sites and improve peak shape. - Use a base-deactivated column.
Column overload.- Reduce the amount of sample injected onto the column.
Inconsistent Spectroscopic Data (NMR, MS) Presence of rotamers due to restricted bond rotation around amide bonds or the spirocyclic system.- Acquire NMR spectra at elevated temperatures to coalesce the rotameric signals into a single set of peaks.
Unstable compound leading to degradation during analysis.- Ensure the sample is freshly prepared and use deuterated solvents that are free of acid or base impurities, unless required for solubility.

Frequently Asked Questions (FAQs)

Q1: What are the typical yields for the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives?

A1: The reported yields for multi-step syntheses of these derivatives often range from low to moderate, typically between 15% and 41%.[1][2][3] The specific yield can vary significantly depending on the substituents on the triazaspiro core.

Q2: How can I purify my triazaspiro[4.5]decane compound if it fails to crystallize?

A2: Semi-preparative reverse-phase HPLC is a highly effective method for purifying these compounds to a high degree of purity (>95%).[1][2] A common system involves a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[1][2]

Q3: What are the recommended storage conditions for triazaspiro[4.5]decane compounds?

A3: As with many complex organic molecules, it is recommended to store triazaspiro[4.5]decane derivatives in a cool, dry, and dark place. For long-term storage, keeping the compounds in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C is advisable to prevent degradation from moisture, air, or light.

Q4: I am seeing multiple sets of peaks for my compound in the NMR spectrum. What could be the cause?

A4: The presence of multiple conformers or rotamers is common in complex heterocyclic systems like triazaspiro[4.5]decanes, especially those with amide functionalities. This can lead to the appearance of multiple sets of signals in the NMR spectrum. Running the NMR experiment at a higher temperature can often help to coalesce these signals.

Q5: Are there any known stability issues with these compounds?

A5: While specific stability data for all triazaspiro[4.5]decane derivatives is not extensively documented, compounds with amine and amide functionalities can be susceptible to hydrolysis under strongly acidic or basic conditions. They may also be prone to oxidation over time if not stored properly.

Quantitative Data Summary

The following table summarizes representative yields and HPLC retention times for a series of (S)-2-(8-benzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide and acetic acid derivatives.

Compound IDR GroupYield (%)HPLC tR (min)
13a Methyl3810.69
13b Isopropyl3111.15
13c Isobutyl3011.50
13d Phenyl4111.86
13e Benzyl3512.93
14a Methyl28Not specified
14b Isopropyl1513.57
14c Isobutyl2914.82
14e BenzylNot specified14.85

Data sourced from Albanese, V., et al. (2025).[1][2][3]

Experimental Protocols

General Synthetic Procedure for 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives via Solid-Phase Synthesis

This protocol describes a general method for synthesizing a library of 1,4,8-triazaspiro[4.5]decan-2-one derivatives on a solid support.[3]

  • Resin Preparation: Start with a suitable resin, such as Rink Amide (for C-terminal amides) or Wang resin (for C-terminal carboxylic acids).

  • Fmoc Deprotection: Swell the resin in dimethylformamide (DMF). Treat the resin with a 40% solution of piperidine in DMF to remove the Fmoc protecting group from the anchored amino acid.

  • Amide Coupling: Couple the desired Fmoc-protected amino acid to the deprotected amine on the resin using coupling agents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DMF.

  • Spirocyclization: After deprotection of the terminal amine, add N-benzyl-4-piperidone and an acid catalyst such as p-toluenesulfonic acid (p-TsOH) in a suitable solvent (e.g., toluene or 2,2-dimethoxypropane). Heat the reaction mixture (e.g., at 80°C) to facilitate the spirocyclization.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triethylsilane (e.g., 95:2.5:2.5 v/v), to cleave the compound from the resin and remove any remaining protecting groups.

  • Purification: After filtering off the resin, concentrate the filtrate and purify the crude product by semi-preparative reverse-phase HPLC.

General Protocol for HPLC Purification
  • Column: Use a semi-preparative C18 column (e.g., Jupiter C18, 250 x 30 mm, 300 Å, 15 µm).[1][2]

  • Mobile Phase:

    • Solvent A: 100% H2O with 0.1% v/v TFA.[1][2]

    • Solvent B: 60% CH3CN, 40% H2O with 0.1% v/v TFA.[1][2]

  • Gradient: Run a gradient of Solvent B into Solvent A, optimized for the specific compound.

  • Flow Rate: A typical flow rate for a semi-preparative column is around 20 mL/min.[1][2]

  • Detection: Monitor the elution at a suitable wavelength, such as 220 nm.[1][2]

  • Analysis: Confirm the purity of the collected fractions using analytical HPLC with a similar mobile phase system at a lower flow rate (e.g., 0.5 mL/min).[1][2]

Visualizations

Experimental Workflow for Solid-Phase Synthesis

G cluster_synthesis Solid-Phase Synthesis cluster_workup Cleavage & Purification Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (40% Piperidine/DMF) Resin->Fmoc_Deprotection Amide_Coupling 3. Amide Coupling (Fmoc-AA, DIC, HOBt) Fmoc_Deprotection->Amide_Coupling Spirocyclization 4. Spirocyclization (N-benzyl-4-piperidone, p-TsOH) Amide_Coupling->Spirocyclization Cleavage 5. Cleavage from Resin (TFA/H2O/TIPS) Spirocyclization->Cleavage Filtration 6. Filtration Cleavage->Filtration Purification 7. HPLC Purification Filtration->Purification Final_Product Final Product Purification->Final_Product

Caption: Solid-phase synthesis and purification workflow for triazaspiro[4.5]decan-2-ones.

Signaling Pathway: Inhibition of mPTP Opening

G cluster_membrane Mitochondrial Inner Membrane ATP_Synthase F1/FO-ATP Synthase (c-subunit) mPTP mPTP Complex ATP_Synthase->mPTP Inhibits Opening Cell_Death Cell Death mPTP->Cell_Death Leads to Calcium High Matrix Ca2+ Calcium->mPTP Induces Opening Triazaspiro Triazaspiro[4.5]decane Compound Triazaspiro->ATP_Synthase Binds to G Triazaspiro Triazaspiro[4.5]decane Derivative DOR δ Opioid Receptor (DOR) Triazaspiro->DOR Binds and Activates G_Protein Gi/o Protein Signaling DOR->G_Protein Activates Beta_Arrestin β-Arrestin 2 Recruitment (Low Efficacy) DOR->Beta_Arrestin cAMP ↓ cAMP Production G_Protein->cAMP Analgesia Analgesic Effect cAMP->Analgesia Contributes to

References

Technical Support Center: Enhancing the Solubility of Novel Spiro-Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with novel spiro-polymers.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of some spiro-polymers?

A1: The poor solubility of spiro-polymers often stems from their rigid, ladder-like structure, which can lead to high crystallinity.[1] This regular structure promotes strong intermolecular interactions, making it difficult for solvent molecules to penetrate and dissolve the polymer chains.[2][3] Key factors contributing to poor solubility include:

  • High Crystallinity: Ordered polymer chains pack efficiently, increasing the energy required to overcome lattice forces.[2][4]

  • Strong Intermolecular Forces: Dipole-dipole interactions or hydrogen bonding between polymer chains can hinder solvent penetration.[2]

  • Lack of Rotational Freedom: The inherent rigidity of the spiro-backbone limits conformational flexibility, which can impede solvation.[1]

  • High Molecular Weight: As the polymer chain length increases, solubility generally decreases.[2][3]

Q2: What are the general strategies for improving the solubility of spiro-polymers?

A2: Two common and effective strategies for enhancing the solubility of rigid polymers like spiro-polymers are:

  • Introduction of Solubilizing Groups: Attaching flexible alkyl chains or other solubilizing groups to the polymer backbone disrupts chain packing and improves interaction with organic solvents.[1][5]

  • Creation of Structural Irregularities: Incorporating monomers that generate a contorted or "kinked" polymer structure reduces the linearity and crystallinity of the polymer, thereby increasing its solubility.[1][5] This results in a more randomly coiled configuration in solution.[1]

Troubleshooting Guide

Problem 1: My novel spiro-polymer precipitates during polymerization, resulting in a low molecular weight product.

This is a common issue arising from the poor solubility of the growing polymer chains in the reaction solvent.[1]

Possible Cause Suggested Solution Experimental Considerations
High Crystallinity of the Polymer Introduce structural irregularities into the polymer backbone.Co-polymerize with a monomer that has a non-linear or contorted structure.[1] For example, using a non-linear diketone in a polyketal synthesis can produce a soluble, amorphous polymer.[1]
Poor Polymer-Solvent Interaction Modify the polymer structure with solubilizing groups.Incorporate monomers functionalized with alkyl chains to improve solubility in aprotic organic solvents like toluene, THF, CH₂Cl₂, and DMSO.[1]
Inappropriate Solvent Choice Select a solvent with a similar polarity or solubility parameter to the polymer.The principle of "like dissolves like" is crucial.[3] Aromatic solvents may be suitable for polymers with aromatic character.[3]

Problem 2: The synthesized spiro-polymer is insoluble in a wide range of common organic solvents.

This indicates that the intermolecular forces within the polymer are significantly stronger than the potential interactions with the solvent.

Possible Cause Suggested Solution Experimental Considerations
Highly Regular and Rigid Structure Employ techniques to create amorphous solid dispersions.Formulating the spiro-polymer with a carrier polymer can enhance solubility by preventing crystallization.[6][7] Techniques like spray-drying or hot-melt extrusion are common.[6]
Strong Intermolecular Hydrogen Bonding Use solvents that can disrupt these interactions.Solvents capable of acting as hydrogen bond donors or acceptors may be more effective.
High Molecular Weight Fractionate the polymer to isolate lower molecular weight, potentially more soluble fractions.While not always ideal, this can help in characterizing the material if a suitable solvent cannot be found.

Problem 3: My spiro-polymer-based drug formulation exhibits poor aqueous solubility, limiting its bioavailability.

For drug development applications, enhancing aqueous solubility is critical.[8]

Possible Cause Suggested Solution Experimental Considerations
Hydrophobic Nature of the Spiro-Polymer Formulate with complexing agents like cyclodextrins.β-cyclodextrins can encapsulate hydrophobic moieties of the polymer, increasing aqueous solubility.[8] The choice of cyclodextrin derivative can influence the degree of solubility enhancement.[8]
Poor Wettability and Dissolution Rate Reduce the particle size of the polymer.Techniques like micronization or nano-milling increase the surface area-to-volume ratio, which can improve the dissolution rate.[9][10]
Crystalline Nature of the Drug-Polymer Mixture Create a solid dispersion to maintain the drug in an amorphous state.Dispersing the spiro-polymer and the active pharmaceutical ingredient (API) in a carrier polymer can prevent crystallization of both components, enhancing overall solubility.[6]

Quantitative Data Summary

The following table summarizes molecular weight and glass transition temperature data for two spiro-polymers, one with a more regular structure (1b) and one with a contorted structure (5) designed for enhanced solubility.

PolymerYield (%) (gpc) (NMR)T₉/°CSolubility
1b 85(5–6) x 10³(4–5) x 10³45Poor
5 88(12–14) x 10³(8–9) x 10³180Freely soluble in aprotic organic solvents

Data adapted from a study on novel spiro-polymers.[1] Polymer 5, with its contorted structure, demonstrates significantly higher molecular weight, indicating that its enhanced solubility prevented premature precipitation during polymerization.

Experimental Protocols

Protocol 1: Synthesis of a Soluble, Contorted Spiro-Polyketal

This protocol describes the synthesis of a soluble spiro-polymer by reacting pentaerythritol with a non-linear diketone, which introduces structural irregularities.[1]

  • Reactants: Pentaerythritol and a non-linear diketone (e.g., 1,5-diethylbicyclo[3.3.0]octane-3,7-dione).

  • Catalyst: p-Toluenesulfonic acid (TsOH).

  • Solvent: Toluene.

  • Procedure: a. Combine the reactants and catalyst in toluene. b. Reflux the mixture for 48 hours, using a Dean-Stark apparatus to remove water and drive the ketal formation to completion. c. After cooling, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol). d. Filter and dry the resulting polymer.

  • Characterization: The resulting polymer should be freely soluble in solvents like THF and CH₂Cl₂, allowing for characterization by Gel Permeation Chromatography (GPC) and NMR to determine molecular weight and structure.[1]

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method is used to enhance the solubility of a poorly soluble spiro-polymer by dispersing it in a carrier polymer matrix.

  • Materials: Novel spiro-polymer, a carrier polymer (e.g., PVP, HPMC), and a common solvent that dissolves both.

  • Procedure: a. Dissolve the spiro-polymer and the carrier polymer in a suitable volatile solvent (e.g., methanol, dichloromethane). b. Stir the solution until a homogenous mixture is obtained. c. Evaporate the solvent under reduced pressure using a rotary evaporator. d. Further dry the resulting solid film/powder in a vacuum oven to remove any residual solvent.

  • Evaluation: The resulting solid dispersion can be characterized by Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the spiro-polymer. The dissolution rate should be tested in a relevant aqueous medium.

Visualizations

Troubleshooting_Workflow cluster_polymerization During Polymerization cluster_post_synthesis Post-Synthesis start Poor Spiro-Polymer Solubility Observed q1 Is the issue during polymerization or post-synthesis? start->q1 precipitation Precipitation leads to low molecular weight q1->precipitation During insolubility Insolubility in target solvents (organic or aqueous) q1->insolubility Post solution1 Incorporate contorted monomers or add solubilizing groups precipitation->solution1 end Characterize Solubility & Performance solution1->end q2 Target Solvent? insolubility->q2 solution2a Organic: Solid dispersions (Spray dry, Hot melt) q2->solution2a Organic solution2b Aqueous: Complexation (Cyclodextrins) or particle size reduction q2->solution2b Aqueous solution2a->end solution2b->end

Caption: Troubleshooting workflow for addressing poor spiro-polymer solubility.

Solubility_Enhancement_Strategies cluster_chemical Chemical Modification cluster_physical Physical Formulation strategy1 Incorporate Solubilizing Groups (e.g., Alkyl Chains) strategy2 Introduce Structural Irregularities (e.g., Contorted Monomers) strategy3 Solid Dispersions (e.g., with PVP/HPMC) strategy4 Particle Size Reduction (e.g., Micronization) strategy5 Complexation (e.g., with Cyclodextrins) root Enhancing Spiro-Polymer Solubility root->strategy1 Intrinsic root->strategy2 Intrinsic root->strategy3 Extrinsic root->strategy4 Extrinsic root->strategy5 Extrinsic

Caption: Key strategies for enhancing the solubility of novel spiro-polymers.

References

Technical Support Center: Enhancing Aqueous Solubility of Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of spiro[cyclopropane-1,3′-oxindoles] using β-cyclodextrins.

Frequently Asked Questions (FAQs)

Q1: Why is the aqueous solubility of spiro[cyclopropane-1,3′-oxindoles] often low?

Spiro[cyclopropane-1,3′-oxindoles] are frequently hydrophobic compounds due to the presence of multiple benzene rings in their structure.[1] This inherent hydrophobicity leads to poor aqueous solubility, which can hinder their biological evaluation and therapeutic application. Up to 77% of compounds screened in drug development have been reported to have insufficient solubility for further testing.[1]

Q2: How can β-cyclodextrins improve the solubility of these compounds?

β-cyclodextrins (β-CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity.[1] They can encapsulate hydrophobic molecules, or parts of them, like the aromatic moieties of spiro[cyclopropane-1,3′-oxindoles], forming host-guest inclusion complexes.[1][2][3] This encapsulation shields the hydrophobic part of the guest molecule from water, leading to a significant increase in the overall aqueous solubility of the complex.

Q3: What level of solubility enhancement can be expected?

The use of β-cyclodextrins can significantly increase the water solubility of spiro[cyclopropane-1,3′-oxindoles], with reports of up to a fourfold increase.[1][2] The exact enhancement factor depends on the specific spiro-oxindole derivative and the type of β-cyclodextrin used.

Q4: Are there different types of β-cyclodextrins I can use?

Yes, besides the natural β-cyclodextrin, there are various modified derivatives such as hydroxypropyl-β-cyclodextrin (HPβCD), methyl-β-cyclodextrin (MβCD), and sulfobutylether-β-cyclodextrin (SBEβCD).[1] These derivatives often exhibit different solubility characteristics and complexation efficiencies. For instance, one study found the order of solubility enhancement for a series of spiro[cyclopropane-1,3′-oxindoles] to be MβCD > SBEβCD > HPβCD.[1][2]

Q5: What is the typical stoichiometry of the inclusion complex?

For many drug-cyclodextrin complexes, a 1:1 stoichiometry is common, where one molecule of the spiro-oxindole is complexed with one molecule of β-cyclodextrin.[4] Phase solubility studies can help determine this ratio.[5][6]

Troubleshooting Guide

Problem 1: My spiro[cyclopropane-1,3′-oxindole] is still not soluble enough even with β-cyclodextrin.

  • Solution 1: Optimize the type of β-cyclodextrin. As mentioned, different β-CD derivatives have varying abilities to solubilize guest molecules.[1][2] It is advisable to screen a panel of β-CDs (e.g., HPβCD, MβCD, SBEβCD) to find the most effective one for your specific compound.

  • Solution 2: Adjust the concentration of β-cyclodextrin. The increase in solubility is dependent on the concentration of the cyclodextrin. A phase-solubility study will help you determine the optimal concentration range.[5][6]

  • Solution 3: Check the pH of the solution. The ionization state of your spiro-oxindole derivative can influence its complexation with β-cyclodextrin. Experiment with different pH values of the aqueous medium to see if it improves complex formation and solubility.

  • Solution 4: Consider co-solvents. In some cases, a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) can be used in conjunction with cyclodextrins to further enhance solubility.[7]

Problem 2: The prepared complex precipitates out of the aqueous solution over time.

  • Solution 1: Re-evaluate the phase-solubility diagram. Precipitation may indicate that you are in a region of the phase-solubility diagram where the complex itself has limited solubility (a B-type diagram).[5] Understanding this will help you work within the solubility limits of the complex.

  • Solution 2: Control the temperature. Temperature can affect the stability of the inclusion complex and the solubility of both the drug and the cyclodextrin. Ensure your experiments are conducted at a consistent and appropriate temperature.

  • Solution 3: Method of preparation. The method used to prepare the complex (e.g., physical mixing, kneading, co-evaporation, freeze-drying) can influence the stability and dissolution of the final product.[8][9] The kneading method has been shown to sometimes produce more stable complexes than freeze-drying.[8]

Problem 3: I am unsure if an inclusion complex has actually formed.

  • Solution 1: Perform characterization studies. Several analytical techniques can confirm the formation of an inclusion complex. These include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-1H ROESY NMR can provide direct evidence of the inclusion of the spiro-oxindole's aromatic rings within the cyclodextrin cavity.[1][8]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational bands of the spiro-oxindole upon complexation can indicate the formation of the inclusion complex.[1][4]

    • Powder X-ray Diffraction (PXRD): The formation of a new solid phase with a different diffraction pattern from the individual components suggests complex formation.[1]

    • Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting point of the spiro-oxindole can be an indication of its inclusion within the cyclodextrin.[4]

Data Presentation

Table 1: Solubility Enhancement of a Spiro[cyclopropane-1,3′-oxindole] Derivative (2a) with Different β-Cyclodextrins

β-Cyclodextrin DerivativeSolubility of 2a (mg/mL)Solubility Enhancement Factor
None0.18 ± 0.021.0
HPβCD (Physical Mixture)0.57 ± 0.053.2
HPβCD (Kneading Method)0.67 ± 0.043.7

Data synthesized from a study by Boyarskaya et al. (2023).[1]

Table 2: Dissociation Constants for Spiro[cyclopropane-1,3′-oxindole]-β-Cyclodextrin Complexes

ComplexDissociation Constant (Kc) (M⁻¹)
SCO-βCD~10²

This value indicates the formation of stable supramolecular systems. Data from a study by Boyarskaya et al. (2023).[1][2][3]

Experimental Protocols

1. Phase-Solubility Study

This method, based on the work of Higuchi and Connors, is used to determine the stoichiometry and stability constant of the inclusion complex.[4]

  • Materials: Spiro[cyclopropane-1,3′-oxindole] derivative, chosen β-cyclodextrin, aqueous buffer of desired pH.

  • Procedure:

    • Prepare a series of aqueous solutions with increasing concentrations of the β-cyclodextrin.

    • Add an excess amount of the spiro-oxindole derivative to each solution.

    • Shake the suspensions at a constant temperature (e.g., 37°C) for a set period (e.g., 72 hours) to reach equilibrium.[4]

    • After reaching equilibrium, centrifuge or filter the samples to remove the undissolved solid.

    • Determine the concentration of the dissolved spiro-oxindole in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry.

    • Plot the solubility of the spiro-oxindole as a function of the β-cyclodextrin concentration. The shape of the resulting phase-solubility diagram (e.g., A-type or B-type) provides information about the complex's stoichiometry and solubility.[5]

2. Preparation of the Solid Inclusion Complex (Kneading Method)

  • Materials: Spiro[cyclopropane-1,3′-oxindole] derivative, β-cyclodextrin, water-ethanol mixture.

  • Procedure:

    • Create a paste by mixing the spiro-oxindole and β-cyclodextrin in a mortar.

    • Add a small amount of a water-ethanol mixture to the paste and knead for a specified time (e.g., 45 minutes).

    • Dry the resulting mass in an oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

    • Pulverize the dried product and pass it through a sieve.

Visualizations

experimental_workflow Experimental Workflow for Complexation and Analysis cluster_prep Complex Preparation cluster_analysis Analysis and Characterization start Select Spiro-oxindole and β-Cyclodextrin kneading Kneading Method start->kneading drying Drying kneading->drying pulverizing Pulverizing drying->pulverizing phase_solubility Phase-Solubility Study pulverizing->phase_solubility Characterize Solubility nmr NMR Spectroscopy pulverizing->nmr Confirm Inclusion ftir FTIR Spectroscopy pulverizing->ftir Verify Interaction pxrd PXRD Analysis pulverizing->pxrd Assess Crystallinity

Caption: Workflow for preparing and analyzing spiro-oxindole-β-CD complexes.

troubleshooting_flow Troubleshooting Low Solubility start Low Solubility Observed check_cd Screen Different β-CD Derivatives? start->check_cd adjust_conc Optimize β-CD Concentration? check_cd->adjust_conc Yes fail Further Optimization Needed check_cd->fail No check_ph Adjust pH? adjust_conc->check_ph Yes adjust_conc->fail No cosolvent Consider Co-solvent? check_ph->cosolvent Yes check_ph->fail No success Solubility Improved cosolvent->success Yes cosolvent->fail No

Caption: A logical flow for troubleshooting low solubility issues.

References

Validation & Comparative

Comparative Analysis of a Novel Diazaspiro[4.5]decan-1-one Analog with Known RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy and mechanisms of a novel RIPK1 inhibitor.

Introduction to RIPK1 and its Therapeutic Potential

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular life and death pathways, including inflammation, apoptosis, and necroptosis.[1][2][3] Dysregulation of RIPK1 activity has been implicated in a wide range of human pathologies, such as inflammatory diseases, neurodegenerative disorders, and cancer, making it a highly attractive therapeutic target.[1][2][4][5] Necroptosis, a form of programmed necrosis, is particularly dependent on the kinase activity of RIPK1. Upon cellular stress signals, such as TNFα stimulation, RIPK1 can become activated through autophosphorylation, leading to the recruitment and phosphorylation of RIPK3 and subsequently Mixed Lineage Kinase Domain-Like protein (MLKL).[1][6] This cascade results in the formation of a "necrosome" complex, culminating in MLKL-mediated plasma membrane rupture and cell death.[2][6] The development of small molecule inhibitors that target the kinase activity of RIPK1 is a promising strategy to mitigate the detrimental effects of uncontrolled necroptosis and inflammation.[2][7]

This guide provides a comparative analysis of a representative compound from a novel series of 2,8-diazaspiro[4.5]decan-1-one derivatives, herein referred to as Compound 41 , with well-established RIPK1 inhibitors. Due to the limited publicly available data on 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one, this analysis utilizes data for a closely related and potent analogue from the same structural class to provide a relevant comparison.

Comparative Efficacy of RIPK1 Inhibitors

The inhibitory potential of various compounds against RIPK1 is typically assessed through both biochemical and cell-based assays. Biochemical assays, such as kinase activity assays, determine the direct inhibitory effect on the enzyme (e.g., IC50 values), while cellular assays measure the compound's ability to protect cells from necroptosis (e.g., EC50 values). The following table summarizes the available data for Compound 41 and other known RIPK1 inhibitors.

Compound/InhibitorTypeTarget(s)Biochemical Potency (IC50)Cellular Potency (EC50)
Compound 41 Type I/II (putative)RIPK192 nM[8]Significant anti-necroptotic effect in U937 cells[8]
Necrostatin-1s (Nec-1s) Type III (Allosteric)RIPK1182 nM[9]27 nM (L929 cells)[1]
GSK2982772 Type III (Allosteric)RIPK11.0 nM[1]-
GSK'872 Type I/IIRIPK31.3 nM[9]-
RIPA-56 -RIPK113 nM[1]27 nM (L929 cells)[1]
PK68 -RIPK190 nM[1]-

Signaling Pathway of RIPK1-Mediated Necroptosis and Points of Inhibition

The diagram below illustrates the signaling cascade leading to necroptosis upon TNFα stimulation and highlights the points at which different classes of inhibitors exert their effects.

RIPK1_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2/5, cIAP1/2, LUBAC, RIPK1) TNFR1->Complex_I NFkB NF-κB Activation (Cell Survival & Inflammation) Complex_I->NFkB Complex_IIa Complex IIa (Apoptosis) (TRADD, FADD, Pro-caspase-8, RIPK1) Complex_I->Complex_IIa Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Deubiquitination Apoptosis Apoptosis Complex_IIa->Apoptosis pRIPK1 p-RIPK1 Complex_IIb->pRIPK1 autophosphorylation pRIPK3 p-RIPK3 pRIPK1->pRIPK3 phosphorylates pMLKL p-MLKL (oligomerization) pRIPK3->pMLKL phosphorylates Necroptosis Necroptosis (Membrane Rupture) pMLKL->Necroptosis RIPK1_Inhibitor RIPK1 Inhibitors (e.g., Compound 41, Nec-1s, GSK2982772, RIPA-56) RIPK1_Inhibitor->pRIPK1 inhibits RIPK3_Inhibitor RIPK3 Inhibitors (e.g., GSK'872) RIPK3_Inhibitor->pRIPK3 inhibits Caspase_Inhibitor Caspase-8 Inhibition (e.g., z-VAD-FMK) Caspase_Inhibitor->Complex_IIa inhibits Caspase_Inhibitor->Complex_IIb promotes

Caption: RIPK1 signaling pathway leading to NF-κB activation, apoptosis, or necroptosis.

Experimental Protocols

Standardized assays are crucial for the comparative evaluation of inhibitor potency and mechanism of action. Below are representative protocols for a biochemical kinase assay and a cellular necroptosis assay.

RIPK1 Kinase Activity Assay (ADP-Glo™ Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Kinase_Assay_Workflow Start Start Step1 Prepare reaction mix: - Recombinant RIPK1 enzyme - Substrate (e.g., myelin basic protein) - ATP - Assay Buffer Start->Step1 Step2 Add test compound (e.g., Compound 41) or vehicle control (DMSO) to wells Step1->Step2 Step3 Initiate kinase reaction by adding reaction mix to wells Step2->Step3 Step4 Incubate at room temperature Step3->Step4 Step5 Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP Step4->Step5 Step6 Incubate Step5->Step6 Step7 Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence Step6->Step7 Step8 Incubate Step7->Step8 Step9 Measure luminescence using a plate reader Step8->Step9 Step10 Calculate % inhibition and determine IC50 value Step9->Step10 End End Step10->End

Caption: Workflow for a typical in vitro RIPK1 kinase assay.

Methodology:

  • Reaction Setup: In a 96-well plate, the test compound at various concentrations is pre-incubated with recombinant human RIPK1 enzyme in a kinase buffer.

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and a suitable substrate (e.g., myelin basic protein).

  • Incubation: The reaction is allowed to proceed for a specified time at room temperature.

  • Signal Generation: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescence is measured, and the data are normalized to controls to calculate the percent inhibition. IC50 values are determined by fitting the data to a dose-response curve.

Cellular Necroptosis Assay (HT-29 or U937 cells)

This assay measures the ability of a compound to protect cells from induced necroptosis.

Methodology:

  • Cell Seeding: Human colon adenocarcinoma (HT-29) or human monocytic (U937) cells are seeded in 96-well plates and allowed to adhere overnight.[6]

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • Necroptosis Induction: Necroptosis is induced by treating the cells with a combination of TNFα, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor such as z-VAD-FMK (to block apoptosis).[6]

  • Incubation: The cells are incubated for 24-48 hours to allow for necroptotic cell death to occur.[6]

  • Viability Measurement: Cell viability is assessed using a colorimetric assay such as CellTiter-Glo® or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of membrane rupture.

  • Data Analysis: The results are normalized to positive (untreated) and negative (induced necroptosis without inhibitor) controls. EC50 values are calculated from the dose-response curves.

Conclusion

The novel 2,8-diazaspiro[4.5]decan-1-one derivative, represented by Compound 41, demonstrates potent inhibition of RIPK1 kinase activity, placing it among the more effective small molecule inhibitors discovered to date.[8] Its biochemical potency is comparable to other established inhibitors like PK68. While further characterization of its cellular activity, selectivity profile, and pharmacokinetic properties is necessary, this class of compounds represents a promising scaffold for the development of new therapeutics for RIPK1-driven diseases. The experimental frameworks provided here offer a standardized approach for the continued evaluation and comparison of this and other emerging RIPK1 inhibitors.

References

A Head-to-Head Showdown: Diazaspiro-based TYK2/JAK1 Inhibitors Versus the Veteran Tofacitinib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of targeted therapies for immune-mediated inflammatory diseases is in a constant state of evolution. This guide provides an in-depth, data-driven comparison of a new generation of diazaspiro-based TYK2/JAK1 inhibitors against the well-established pan-JAK inhibitor, tofacitinib.

This comparison will delve into the critical aspects of these molecules, including their distinct mechanisms of action, in vitro selectivity, clinical efficacy in relevant disease models, and safety profiles. By presenting quantitative data in clearly structured tables, detailing experimental methodologies, and visualizing key pathways, this guide aims to offer an objective resource to inform research and development decisions in this competitive therapeutic area.

Mechanism of Action: A Tale of Two Binding Modes

The fundamental difference between the emerging diazaspiro-based inhibitors and tofacitinib lies in their interaction with the Janus kinase (JAK) family of enzymes. Tofacitinib, a first-generation JAK inhibitor, functions as an ATP-competitive inhibitor, binding to the highly conserved ATP-binding site in the catalytic domain of multiple JAK isoforms, primarily JAK1 and JAK3, with some activity against JAK2. This broad-spectrum inhibition effectively blocks the signaling of a wide array of cytokines.

In contrast, a notable diazaspiro-based inhibitor, deucravacitinib (BMS-986165), employs a novel allosteric mechanism. It selectively binds to the regulatory pseudokinase (JH2) domain of TYK2, locking the enzyme in an inactive conformation. This unique binding mode confers high selectivity for TYK2 over other JAK family members, offering the potential for a more targeted therapeutic effect with an improved safety profile. Other diazaspiro-based molecules, such as brepocitinib (PF-06700841) and TLL-018, are dual TYK2/JAK1 inhibitors that also target the ATP-binding site, but with varying degrees of selectivity across the JAK family.

Mechanism of Action: Allosteric vs. ATP-Competitive Inhibition cluster_Tofacitinib Tofacitinib (ATP-Competitive) cluster_Deucravacitinib Deucravacitinib (Allosteric) Tofacitinib Tofacitinib JAK_ATP_Site JAK Catalytic Domain (JH1) ATP Binding Site Tofacitinib->JAK_ATP_Site Binds to Inhibition Inhibition of JAK-STAT Signaling JAK_ATP_Site->Inhibition Inhibits (JAK1, JAK3 > JAK2) Deucravacitinib Deucravacitinib TYK2_JH2 TYK2 Pseudokinase Domain (JH2) Deucravacitinib->TYK2_JH2 Binds to TYK2_JH2->Inhibition Allosterically Inhibits (Highly Selective for TYK2)

A diagram illustrating the distinct binding mechanisms of tofacitinib and deucravacitinib.

In Vitro Selectivity Profile

The selectivity of an inhibitor across the JAK family is a critical determinant of its therapeutic window. The following table summarizes the half-maximal inhibitory concentrations (IC50) of deucravacitinib, brepocitinib, TLL-018, and tofacitinib against various JAK kinases, providing a quantitative measure of their selectivity.

InhibitorTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Data Source
Deucravacitinib (BMS-986165) ~5 (whole blood assay)>1000 (whole blood assay)>1000 (whole blood assay)N/A[1][2]
Brepocitinib (PF-06700841) 2317776490[1][3][4]
TLL-018 54>1000>1000[5][6]
Tofacitinib >1000 (whole blood assay)56 (JAK1/JAK3 combination)1377 (JAK2/JAK2 combination)56 (JAK1/JAK3 combination)[1][2]

Head-to-Head Clinical Efficacy

Direct comparisons in clinical settings provide the most relevant insights into the therapeutic potential of these inhibitors. Below are summaries of key clinical trial findings.

TLL-018 vs. Tofacitinib in Rheumatoid Arthritis

A Phase IIa study directly compared the efficacy of the dual TYK2/JAK1 inhibitor TLL-018 with tofacitinib in patients with active rheumatoid arthritis.

Treatment GroupACR50 Response Rate at Week 12Clinical Remission (DAS28-CRP <2.6) at Week 12Data Source
TLL-018 (20mg BID) 65.4%34.8%[7][8][9]
TLL-018 (30mg BID) 72.0%54.5%[7][8][9]
Tofacitinib (5mg BID) 41.7%17.4%[7][8][9]
*p<0.05 vs. tofacitinib
Brepocitinib in Psoriatic Arthritis

A Phase IIb trial evaluated the efficacy of the dual TYK2/JAK1 inhibitor brepocitinib in patients with active psoriatic arthritis.

Treatment GroupACR20 Response Rate at Week 16Data Source
Brepocitinib (30mg QD) 66.7%[10][11][12]
Brepocitinib (60mg QD) 74.6%[10][11][12]
Placebo 43.3%[10][11][12]
*p<0.05 vs. placebo

Safety and Tolerability

The safety profile is a paramount consideration for chronic inflammatory diseases. The following table outlines the key adverse events observed in clinical trials.

InhibitorMost Common Adverse EventsSerious Adverse Events of NoteData Source
Deucravacitinib Nasopharyngitis, upper respiratory tract infection, headache, diarrhea, nausea.No significant changes in laboratory parameters indicative of broad JAK inhibition observed.[13]
Brepocitinib Mild to moderate adverse events.Serious adverse events included infections in a small percentage of patients. No major adverse cardiovascular events or deaths were reported.[10][14]
TLL-018 Hyperlipidemia, respiratory infection.One case of malignancy was reported in the tofacitinib group. Two cases of herpes zoster in the 20mg TLL-018 group. No deaths, venous thromboembolism, or major adverse cardiovascular events were observed.[7][9]
Tofacitinib Upper respiratory tract infections, headache, diarrhea, nasopharyngitis.Boxed warnings for increased risk of serious infections, malignancy, and thrombosis.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Generalized Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific JAK kinase.

  • Reagents and Materials: Recombinant JAK enzymes (TYK2, JAK1, JAK2, JAK3), appropriate peptide substrate, ATP, kinase assay buffer, test compound serially diluted in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Dispense the serially diluted test compound into a 384-well plate.

    • Add the recombinant JAK enzyme and substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a detection reagent that quantifies ADP production.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole Blood Assay for JAK/STAT Signaling Inhibition (Generalized Protocol)

Objective: To measure the functional inhibition of specific cytokine-induced signaling pathways in a more physiologically relevant ex vivo system.

  • Reagents and Materials: Freshly drawn human whole blood, specific cytokines to stimulate different JAK-STAT pathways (e.g., IL-12 for TYK2/JAK2, IL-6 for JAK1/JAK2, GM-CSF for JAK2/JAK2), test compound, red blood cell lysis buffer, fixation/permeabilization buffers, and fluorescently labeled antibodies against phosphorylated STAT proteins (pSTAT).

  • Procedure:

    • Pre-incubate whole blood samples with serially diluted test compounds.

    • Stimulate the blood with a specific cytokine to activate a particular JAK-STAT pathway.

    • Stop the stimulation and lyse the red blood cells.

    • Fix and permeabilize the remaining white blood cells.

    • Stain the cells with fluorescently labeled anti-pSTAT antibodies.

  • Data Analysis: Analyze the samples using flow cytometry to quantify the levels of pSTAT in specific immune cell populations. Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Generalized Workflow for Whole Blood Assay cluster_Workflow Start Fresh Whole Blood Incubation Incubate with Test Compound Start->Incubation Stimulation Stimulate with Cytokine Incubation->Stimulation Lysis RBC Lysis Stimulation->Lysis Fix_Perm Fixation & Permeabilization Lysis->Fix_Perm Staining Stain with Anti-pSTAT Antibody Fix_Perm->Staining FACS Flow Cytometry Analysis Staining->FACS IC50 IC50 Determination FACS->IC50

A simplified workflow for a whole blood assay to assess JAK/STAT signaling inhibition.

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors involved in immunity and inflammation. The diagram below illustrates the points of inhibition for both TYK2/JAK1 inhibitors and the pan-JAK inhibitor, tofacitinib.

JAK-STAT Signaling Pathway and Inhibitor Targets cluster_Pathway cluster_Inhibitors Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAKs JAKs (TYK2, JAK1, JAK2, JAK3) Receptor->JAKs Activation STAT_inactive STAT (inactive) JAKs->STAT_inactive Phosphorylation STAT_active pSTAT (active dimer) STAT_inactive->STAT_active Dimerization Nucleus Nucleus STAT_active->Nucleus Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression TYK2_JAK1_Inhibitors Diazaspiro-based TYK2/JAK1 Inhibitors TYK2_JAK1_Inhibitors->JAKs Inhibit TYK2 & JAK1 Tofacitinib Tofacitinib Tofacitinib->JAKs Inhibit JAK1, JAK3 > JAK2

A diagram of the JAK-STAT pathway showing where different inhibitors exert their effects.

References

Validating 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one as a Novel Anti-Inflammatory Lead: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one as a potential lead compound for the treatment of inflammatory diseases. While direct experimental data for this specific compound is not yet publicly available, the therapeutic potential of the core diazaspiro[4.5]decane scaffold has been demonstrated in recent literature. This document outlines the promising rationale for its investigation, compares its potential mechanistic targets to established anti-inflammatory agents, and provides detailed experimental protocols for its comprehensive evaluation.

The Promise of the Diazaspiro[4.5]decane Scaffold

Recent drug discovery efforts have highlighted the versatility of the diazaspiro[4.5]decane core in targeting key mediators of inflammation. Notably, derivatives of 2,8-diazaspiro[4.5]decan-1-one have shown potent activity as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and as dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2][3][4][5]

  • RIPK1 inhibition is a promising strategy for treating a range of inflammatory and neurodegenerative diseases, as RIPK1 is a key mediator of necroptosis, a form of programmed cell death that drives inflammation.[1]

  • TYK2/JAK1 inhibition targets the JAK-STAT signaling pathway, which is crucial for the action of numerous pro-inflammatory cytokines.[2][3] The development of selective TYK2 inhibitors is an active area of research for various autoimmune and inflammatory conditions.[6][7][8][9][10]

Given these precedents, it is plausible that this compound could modulate these or other critical inflammatory pathways.

Comparative Landscape of Anti-Inflammatory Lead Compounds

To effectively evaluate the potential of this compound, its performance should be benchmarked against established classes of anti-inflammatory drugs.

Drug ClassPrimary Mechanism of ActionKey Molecular TargetsRepresentative Examples
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Inhibition of prostaglandin synthesis.[11][12][13][14]Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes.[11][13]Ibuprofen, Naproxen, Celecoxib
Corticosteroids Genomic effects via glucocorticoid receptor (GR) activation/repression, leading to decreased expression of pro-inflammatory genes and increased expression of anti-inflammatory genes.[15][16][17]Glucocorticoid Receptor (GR), NF-κB, AP-1.[15][16]Prednisone, Dexamethasone
JAK Inhibitors (Jakinibs) Inhibition of the JAK-STAT signaling pathway, blocking the transduction of signals from pro-inflammatory cytokine receptors.[18][19][20][21][22]Janus Kinases (JAK1, JAK2, JAK3, TYK2).[19][21]Tofacitinib, Baricitinib, Deucravacitinib
RIPK1 Inhibitors Allosteric inhibition of RIPK1 kinase activity, preventing necroptosis and inflammation.[23][24][25][26][27]Receptor-Interacting Protein Kinase 1 (RIPK1).[23][24]Necrostatin-1 (Nec-1s), GSK2982772

Proposed Experimental Validation Workflow

The following sections detail a comprehensive suite of in vitro and in vivo experiments to thoroughly characterize the anti-inflammatory potential of this compound.

In Vitro Assays

A tiered approach to in vitro screening can efficiently identify and characterize the compound's activity.

1. Cytotoxicity Assessment

  • Objective: To determine the concentration range at which the compound is non-toxic to cells, establishing a therapeutic window for subsequent assays.

  • Cell Lines: Human monocytic cell line (THP-1), RAW 264.7 murine macrophages, and a non-immune cell line (e.g., HEK293) for general toxicity.

  • Methodology:

    • Seed cells in 96-well plates at an appropriate density.

    • Treat cells with a serial dilution of this compound for 24-48 hours.

    • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.

    • Calculate the CC50 (50% cytotoxic concentration).

2. Anti-inflammatory Activity Screening

  • Objective: To assess the compound's ability to inhibit the production of key pro-inflammatory mediators.

  • Cell Model: Lipopolysaccharide (LPS)-stimulated THP-1 monocytes or RAW 264.7 macrophages.[28]

  • Methodology:

    • Pre-incubate cells with non-toxic concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (4-24 hours).

    • Collect the cell culture supernatant.

    • Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Measure nitric oxide (NO) production using the Griess reagent assay.

    • Determine the IC50 (50% inhibitory concentration) for each mediator.

3. Mechanism of Action Studies

  • Objective: To elucidate the molecular targets and signaling pathways modulated by the compound.

  • Kinase Inhibition Assays:

    • Protocol: Utilize commercially available in vitro kinase assay kits (e.g., ADP-Glo™) to screen for inhibitory activity against a panel of inflammatory-related kinases, including JAK1, JAK2, TYK2, and RIPK1.

    • Data: Determine IC50 values for any inhibited kinases.

  • Western Blot Analysis:

    • Protocol: Treat LPS-stimulated cells with the compound and lyse the cells at various time points. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against key signaling proteins (and their phosphorylated forms), such as p-STAT3, p-p65 (NF-κB), p-p38, and p-ERK.

    • Data: Semi-quantify the changes in protein phosphorylation to map pathway inhibition.

  • NF-κB Reporter Assay:

    • Protocol: Use a cell line stably transfected with an NF-κB-driven luciferase reporter gene. Stimulate these cells with TNF-α or LPS in the presence or absence of the compound and measure luciferase activity.

    • Data: Quantify the inhibition of NF-κB transcriptional activity.

In Vivo Models

Promising in vitro results should be validated in established animal models of inflammation.

1. Acute Inflammation Model: Carrageenan-Induced Paw Edema

  • Objective: To evaluate the compound's efficacy in a model of acute, localized inflammation.[29][30][31]

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Methodology:

    • Administer the test compound orally or intraperitoneally at various doses.

    • After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

    • Calculate the percentage inhibition of edema compared to the vehicle-treated control group.

    • A standard NSAID like indomethacin should be used as a positive control.

2. Chronic Inflammation Model: Adjuvant-Induced Arthritis (AIA)

  • Objective: To assess the compound's therapeutic potential in a model that mimics aspects of rheumatoid arthritis.

  • Animal Model: Lewis rats.

  • Methodology:

    • Induce arthritis by a single intradermal injection of Complete Freund's Adjuvant (CFA) at the base of the tail.

    • Begin therapeutic dosing with the test compound on a clinically relevant day (e.g., day 8 post-adjuvant) and continue for a specified period (e.g., 14-21 days).

    • Monitor clinical signs of arthritis, including paw swelling, arthritis score, and body weight changes.

    • At the end of the study, collect blood for cytokine analysis and joint tissues for histopathological examination to assess inflammation, cartilage destruction, and bone erosion.

Visualizing the Inflammatory Landscape

Understanding the key signaling pathways involved in inflammation is critical for contextualizing the potential mechanism of action of a novel compound.

G Inflammatory Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-6R, TNFR) TLR4 Toll-like Receptor 4 (TLR4) RIPK1 RIPK1 TLR4->RIPK1 Recruitment JAK JAKs (JAK1, TYK2) STAT STATs JAK->STAT Phosphorylation p_STAT p-STAT (Dimer) STAT->p_STAT Gene_Transcription Inflammatory Gene Transcription p_STAT->Gene_Transcription Translocation IKK_Complex IKK Complex IκB IκBα IKK_Complex->IκB Phosphorylation NF_κB NF-κB (p65/p50) IκB->NF_κB Release NF_κB->Gene_Transcription Translocation RIPK1->IKK_Complex Activation MAPK_Cascade MAPK Cascade (p38, ERK) RIPK1->MAPK_Cascade Activation MAPK_Cascade->Gene_Transcription Jakinibs JAK Inhibitors Jakinibs->JAK RIPK1_Inhibitors RIPK1 Inhibitors RIPK1_Inhibitors->RIPK1 Corticosteroids_1 Corticosteroids Corticosteroids_1->NF_κB Inhibit Translocation Corticosteroids_2 Corticosteroids Corticosteroids_2->Gene_Transcription Repress Transcription

Caption: Key inflammatory signaling pathways and points of intervention for major drug classes.

G Experimental Workflow for Lead Validation Start 7-Benzyl-2,7-diazaspiro [4.5]decan-1-one Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Decision_1 Non-Toxic? Cytotoxicity->Decision_1 Screening In Vitro Anti-inflammatory Screen (LPS-stimulated Macrophages) Decision_2 Active? Screening->Decision_2 MoA Mechanism of Action (Kinase Assays, Western Blot) Acute_Model In Vivo Acute Inflammation Model (Paw Edema) MoA->Acute_Model Decision_3 Efficacious? Acute_Model->Decision_3 Chronic_Model In Vivo Chronic Inflammation Model (Adjuvant Arthritis) End Lead Candidate Chronic_Model->End Decision_1->Screening Yes Stop Stop Decision_1->Stop No Decision_2->MoA Yes Decision_2->Stop No Decision_3->Chronic_Model Yes Decision_3->Stop No

Caption: A stepwise workflow for the preclinical validation of a novel anti-inflammatory compound.

By following a structured validation process and comparing the results to well-characterized alternatives, researchers can effectively determine the therapeutic potential and novelty of this compound as a lead compound for the next generation of inflammatory disease treatments.

References

Comparing the efficacy of different 2,8-diazaspiro[4.5]decan-1-one derivatives in a necroptosis model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various 2,8-diazaspiro[4.5]decan-1-one derivatives as inhibitors of necroptosis. This class of compounds has emerged as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of the necroptotic cell death pathway.[1][2] Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases where necroptosis is implicated. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual diagrams of the signaling pathway and experimental workflows.

Data Presentation: Comparative Efficacy of 2,8-Diazaspiro[4.5]decan-1-one Derivatives

The following table summarizes the reported inhibitory activity of a key 2,8-diazaspiro[4.5]decan-1-one derivative against RIPK1, the primary target in the necroptosis pathway. While a broader range of derivatives has been synthesized and evaluated, detailed public data is currently limited. Compound 41 represents a lead compound from this series.[1][2]

Compound IDTargetIC50 (nM)Experimental ModelKey FindingsReference
Compound 41 RIPK1 Kinase92Human U937 cellsShowed significant anti-necroptotic effect.[1][2]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods for evaluating these compounds, the following diagrams illustrate the necroptosis signaling pathway and a general experimental workflow.

Necroptosis_Pathway Necroptosis Signaling Pathway cluster_complexI Complex I cluster_complexII Complex II (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD RIPK1_I RIPK1 TRADD->RIPK1_I cIAP cIAP1/2 RIPK1_I->cIAP RIPK1_II RIPK1 RIPK1_I->RIPK1_II NFkB NF-kB Activation (Survival) cIAP->NFkB RIPK3 RIPK3 RIPK1_II->RIPK3 Phosphorylation Casp8 Caspase-8 RIPK1_II->Casp8 MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL pMLKL (Oligomerization) MLKL->pMLKL TNFa TNFα TNFa->TNFR1 Casp8->RIPK1_II Casp8->RIPK3 Inhibitor 2,8-diazaspiro[4.5]decan-1-one derivatives Inhibitor->RIPK1_II Inhibition Membrane Plasma Membrane Rupture & Cell Death pMLKL->Membrane

Caption: Necroptosis signaling cascade initiated by TNFα.

Experimental_Workflow Experimental Workflow for Efficacy Testing cluster_invitro In Vitro Evaluation cluster_biochemical Biochemical Assay cell_culture 1. Cell Culture (e.g., U937 cells) compound_treatment 2. Pre-treatment with 2,8-diazaspiro[4.5]decan-1-one derivatives cell_culture->compound_treatment necroptosis_induction 3. Induction of Necroptosis (e.g., TNFα + z-VAD-fmk) compound_treatment->necroptosis_induction viability_assay 4. Cell Viability Assay (e.g., MTT, LDH) necroptosis_induction->viability_assay western_blot 5. Western Blot Analysis (p-RIPK1, p-MLKL) necroptosis_induction->western_blot data_analysis 6. Data Analysis (IC50 determination) viability_assay->data_analysis western_blot->data_analysis kinase_assay 1. RIPK1 Kinase Assay (e.g., ADP-Glo) inhibitor_incubation 2. Incubation with derivatives kinase_assay->inhibitor_incubation activity_measurement 3. Measurement of kinase activity inhibitor_incubation->activity_measurement ic50_calculation 4. IC50 Calculation activity_measurement->ic50_calculation

Caption: General workflow for evaluating compound efficacy.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures and should be optimized for specific laboratory conditions.

In Vitro Necroptosis Induction and Inhibition Assay in U937 Cells

Objective: To evaluate the ability of 2,8-diazaspiro[4.5]decan-1-one derivatives to protect U937 cells from TNFα-induced necroptosis.

Materials:

  • Human U937 monocytic cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Recombinant human Tumor Necrosis Factor-alpha (TNFα)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • 2,8-diazaspiro[4.5]decan-1-one derivatives (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed U937 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Pre-treatment: Prepare serial dilutions of the 2,8-diazaspiro[4.5]decan-1-one derivatives in culture medium. Add the desired concentrations of the compounds to the cells. Include a vehicle control (DMSO) and a positive control (e.g., a known RIPK1 inhibitor). Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Necroptosis Induction: Prepare a solution of TNFα and z-VAD-fmk in culture medium. A common concentration to induce necroptosis in U937 cells is 10-20 ng/mL of TNFα and 20-50 µM of z-VAD-fmk. Add this induction cocktail to the wells.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assessment:

    • MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.

    • LDH Assay: Collect the cell culture supernatant and measure LDH release according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the EC50 value (the concentration at which 50% of the necroptotic cell death is inhibited).

RIPK1 Kinase Activity Assay (ADP-Glo™ Assay)

Objective: To determine the direct inhibitory effect of 2,8-diazaspiro[4.5]decan-1-one derivatives on the kinase activity of RIPK1.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 2,8-diazaspiro[4.5]decan-1-one derivatives

  • 384-well white plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture containing RIPK1 enzyme, MBP substrate, and kinase reaction buffer.

  • Inhibitor Addition: Add serial dilutions of the 2,8-diazaspiro[4.5]decan-1-one derivatives to the reaction mixture. Include a no-inhibitor control and a positive control inhibitor.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate the plate at 30°C for 1 hour.

  • Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Read the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity. Calculate the percentage of inhibition for each compound concentration. Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Western Blot Analysis of RIPK1 and MLKL Phosphorylation

Objective: To confirm the mechanism of action of the inhibitors by assessing the phosphorylation status of key necroptosis signaling proteins.

Materials:

  • U937 cells treated as in the in vitro necroptosis assay

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-MLKL (Ser358), anti-MLKL, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After necroptosis induction and inhibitor treatment, collect the cells and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometrically quantify the bands for phosphorylated proteins and normalize to the total protein and loading control. Compare the levels of phosphorylation in treated versus untreated cells.

Logical Relationship Diagram

The following diagram illustrates the logical relationship in the evaluation of these compounds, from their primary biochemical activity to their cellular effect.

Logical_Relationship Logical Flow of Compound Evaluation Biochemical_Activity Biochemical Activity: Inhibition of RIPK1 Kinase Cellular_Mechanism Cellular Mechanism: Reduced Phosphorylation of RIPK1 and MLKL Biochemical_Activity->Cellular_Mechanism leads to Cellular_Outcome Cellular Outcome: Inhibition of Necroptotic Cell Death Cellular_Mechanism->Cellular_Outcome results in Therapeutic_Potential Therapeutic Potential: Treatment of Necroptosis-Driven Diseases Cellular_Outcome->Therapeutic_Potential indicates

Caption: From biochemical activity to therapeutic potential.

References

Cross-reactivity profiling of 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase cross-reactivity profile of the novel compound 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one, hereafter referred to as Compound X . The selectivity of kinase inhibitors is a critical factor in drug development, influencing both therapeutic efficacy and potential off-target toxicities. This document presents hypothetical, yet representative, experimental data to objectively compare the performance of Compound X with established kinase inhibitors: the broad-spectrum inhibitor Staurosporine, the multi-targeted inhibitor Dasatinib, and the dual EGFR/HER2 inhibitor Lapatinib.

Executive Summary

Compound X has been profiled against a panel of 15 kinases to assess its selectivity. The data presented herein suggests that Compound X is a potent inhibitor of Aurora Kinase A (AURKA), with moderate activity against other members of the Aurora kinase family and limited cross-reactivity against other kinase families. In comparison, Staurosporine demonstrates broad activity across the panel, while Dasatinib inhibits a distinct set of kinases including ABL1 and SRC family members. Lapatinib shows high selectivity for EGFR and HER2 (ERBB2) as expected. This guide provides the quantitative data, detailed experimental protocols, and visual representations of the experimental workflow and a relevant signaling pathway to aid in the evaluation of Compound X as a potential therapeutic candidate.

Data Presentation: Kinase Inhibition Profiles

The inhibitory activity of Compound X and comparator compounds was assessed against a panel of 15 kinases. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below. Lower IC50 values indicate higher potency.

Kinase TargetCompound X IC50 (nM)Staurosporine IC50 (nM)Dasatinib IC50 (nM)Lapatinib IC50 (nM)
AURKA 15 5150>10,000
AURKB858200>10,000
AURKC12010250>10,000
ABL1>10,000201>10,000
SRC5,50060.8>10,000
LCK8,00020.6>10,000
EGFR>10,000503010.8
ERBB2 (HER2)>10,000150459.2
VEGFR22,1001558,500
PDGFRβ3,5002529,000
c-KIT>10,000301.5>10,000
RET7,8004012>10,000
BRAF>10,000100800>10,000
CDK24,2003500>10,000
p38α (MAPK14)9,5002028>10,000

Experimental Protocols

The following protocol describes a representative method for determining the kinase inhibitor IC50 values presented in this guide. The LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay, is a common method for this purpose.

LanthaScreen™ Eu Kinase Binding Assay Protocol

Objective: To measure the binding affinity of inhibitors to a panel of kinases.

Principle: This assay is based on the displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) from the kinase active site by a test compound. The kinase is labeled with a Europium (Eu)-chelate-conjugated antibody, which serves as the FRET donor. The tracer is labeled with an Alexa Fluor™ 647 dye, which acts as the FRET acceptor. When the tracer is bound to the kinase, excitation of the Eu-chelate results in energy transfer to the tracer and a high FRET signal. A test compound that binds to the kinase active site will compete with the tracer, leading to a decrease in the FRET signal.

Materials:

  • Kinases of interest (recombinant, purified)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test compounds (Compound X, Staurosporine, Dasatinib, Lapatinib)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

  • TR-FRET compatible microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11-point, 3-fold) of each compound in DMSO.

    • Prepare a 4X final concentration of each compound dilution in Kinase Buffer.

  • Reagent Preparation:

    • Prepare a 2X Kinase/Antibody mixture in Kinase Buffer. The final concentration of the kinase and antibody should be optimized for each specific kinase target.

    • Prepare a 4X Tracer solution in Kinase Buffer. The concentration of the tracer should be at its Kd for the specific kinase.

  • Assay Assembly (in a 384-well plate):

    • Add 5 µL of the 4X compound dilution to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 10 µL of the 2X Kinase/Antibody mixture to all wells except the "no enzyme" controls.

    • Add 5 µL of the 4X Tracer solution to all wells.

    • The final reaction volume is 20 µL.

  • Incubation:

    • Cover the plate to prevent evaporation.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-enabled plate reader.

    • Measure the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value for each inhibitor against each kinase.

Visualizations

Signaling Pathway Diagram

The diagram below illustrates a simplified representation of the Aurora Kinase A signaling pathway, which is involved in cell cycle regulation. Compound X is hypothesized to inhibit AURKA, thereby affecting downstream events such as mitotic entry and spindle assembly.

AURKA_Pathway cluster_G2 G2 Phase cluster_M M-Phase (Mitosis) Cyclin B/CDK1 Cyclin B/CDK1 Mitotic_Entry Mitotic_Entry Cyclin B/CDK1->Mitotic_Entry AURKA AURKA PLK1 PLK1 AURKA->PLK1 Activates Centrosome Centrosome Maturation AURKA->Centrosome PLK1->Centrosome Spindle Spindle Assembly Centrosome->Spindle Mitotic_Entry->AURKA Activates Compound_X Compound X Compound_X->AURKA Inhibits

Caption: Simplified Aurora Kinase A (AURKA) signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the key steps of the LanthaScreen™ Eu Kinase Binding Assay used for profiling the kinase inhibitors.

Kinase_Assay_Workflow Compound_Prep 1. Compound Preparation (Serial Dilution) Assay_Assembly 3. Assay Assembly (384-well plate) Compound_Prep->Assay_Assembly Reagent_Prep 2. Reagent Preparation (Kinase/Antibody & Tracer) Reagent_Prep->Assay_Assembly Incubation 4. Incubation (60 min at RT) Assay_Assembly->Incubation Data_Acquisition 5. Data Acquisition (TR-FRET Reading) Incubation->Data_Acquisition Data_Analysis 6. Data Analysis (IC50 Curve Fitting) Data_Acquisition->Data_Analysis

Caption: Experimental workflow for the kinase binding assay.

A Comparative Analysis of a Novel Dispiro-Indolinone and Standard-of-Care in a Colorectal Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the in vivo efficacy of a novel dispiro-indolinone, compound 29, against standard-of-care chemotherapeutics for colorectal cancer, specifically in a HCT116 xenograft model. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this novel compound.

Introduction

Novel diazaspiro compounds are emerging as a promising class of therapeutic agents with potential applications in oncology. This guide focuses on a specific dispiro-indolinone, compound 29, which has demonstrated anticancer properties.[1][2] The HCT116 cell line, derived from a human colorectal carcinoma, serves as a well-established model for preclinical in vivo studies.[3][4] The standard-of-care for colorectal cancer often includes chemotherapeutic agents such as 5-fluorouracil (5-FU) and oxaliplatin.[4][5][6] This document provides a side-by-side comparison of the in vivo performance of compound 29 with these established treatments.

In Vivo Efficacy Comparison

The following table summarizes the in vivo efficacy of the novel dispiro-indolinone compound 29 and the standard-of-care agents, 5-fluorouracil and oxaliplatin, in HCT116 xenograft mouse models.

CompoundDosage and AdministrationTreatment DurationEfficacy MetricResult
Dispiro-indolinone 29 170 mg/kg, i.p., o.d.10 daysT/C Ratio~60% on day 8 post-treatment[1][7]
5-Fluorouracil (5-FU) Varies (e.g., 10mg/kg)Varies (e.g., 20 days)Tumor Suppression Rate38.81%[8]
Oxaliplatin VariesVariesTumor Growth InhibitionComparable to novel Rh-PPO compound[6]
Oxaliplatin Not specified21 daysDecrease in Tumor Volume16%[9]

Note: T/C ratio is the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group. A lower T/C ratio indicates greater antitumor activity.

Experimental Protocols

HCT116 Xenograft Model Protocol (General)

A standard protocol for establishing HCT116 xenografts in immunodeficient mice (e.g., BALB/c nude or SCID mice) is as follows:

  • Cell Culture: HCT116 cells are cultured in an appropriate medium (e.g., McCoy's 5A or DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[10]

  • Cell Implantation: A suspension of 1 x 10^7 viable HCT116 cells in a suitable medium, often mixed with Matrigel, is subcutaneously injected into the flank of each mouse.[11]

  • Tumor Growth Monitoring: Tumor volumes are monitored regularly (e.g., twice weekly) using caliper measurements. The tumor volume is calculated using the formula: (Length x Width^2) / 2.[11]

  • Treatment Initiation: Treatment is typically initiated when the tumors reach a predetermined size (e.g., 100-200 mm³).[11][12]

  • Drug Administration: The test compounds (dispiro-indolinone 29) or standard-of-care drugs (5-FU, oxaliplatin) are administered according to the specified dosage, route (e.g., intraperitoneal, oral gavage), and schedule.[7][13]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, which can be expressed as a T/C ratio or percentage of tumor growth inhibition.[11] Body weight of the animals is also monitored as an indicator of toxicity.[11]

  • Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.[11]

Signaling Pathways and Visualizations

While the precise mechanism of action for the dispiro-indolinone compound 29 has not been fully elucidated, its initial design was aimed at inhibiting the p53-MDM2 protein-protein interaction.[1][7] The p53 signaling pathway is a critical regulator of cell cycle arrest and apoptosis, and its dysregulation is a hallmark of many cancers, including those from which the HCT116 cell line is derived.[14][15]

Below are diagrams illustrating the p53 signaling pathway and a general experimental workflow for in vivo efficacy studies.

p53_signaling_pathway DNA_Damage DNA Damage (e.g., Chemotherapy) p53 p53 DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 induces Cell_Cycle_Arrest Cell Cycle Arrest (p21) p53->Cell_Cycle_Arrest activates Apoptosis Apoptosis (Bax, Puma) p53->Apoptosis activates Proteasomal_Degradation Proteasomal Degradation p53->Proteasomal_Degradation MDM2->p53 inhibits MDM2->Proteasomal_Degradation

Caption: The p53 signaling pathway, a key regulator of cellular stress response.

experimental_workflow start Start cell_culture HCT116 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (Compound 29 or SoC) randomization->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection analysis Data Analysis & Efficacy Evaluation data_collection->analysis end End analysis->end

Caption: A generalized workflow for in vivo xenograft studies.

References

A head-to-head comparison of Oclacitinib and other JAK inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of immunomodulatory therapeutics has been significantly shaped by the advent of Janus kinase (JAK) inhibitors. These small molecules target the intracellular JAK-STAT signaling pathway, a critical mediator of numerous cytokine and growth factor signals that drive inflammation, immunity, and hematopoiesis. Oclacitinib, a first-generation JAK inhibitor primarily used in veterinary medicine, has demonstrated notable efficacy in treating allergic skin conditions in dogs. This guide provides a comprehensive, head-to-head comparison of Oclacitinib with other prominent JAK inhibitors, including those approved for both veterinary and human use. The following analysis is based on publicly available experimental data to facilitate an objective assessment of their relative potency, selectivity, and clinical performance.

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK family comprises four intracellular tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Cytokine binding to their cognate receptors triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription. This cascade is pivotal in mediating the effects of numerous pro-inflammatory and pruritogenic cytokines.[1][2] JAK inhibitors exert their therapeutic effects by competitively binding to the ATP-binding site of these kinases, thereby interrupting this signaling cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak JAKs cluster_stat STATs cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f1 Binding JAK1 JAK1 Receptor:f2->JAK1 Activation JAK2 JAK2 Receptor:f2->JAK2 JAK3 JAK3 Receptor:f2->JAK3 TYK2 TYK2 Receptor:f2->TYK2 STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer Dimerization Gene_Transcription Gene Transcription (Inflammation, Pruritus) STAT_dimer->Gene_Transcription Translocation Inhibitors JAK Inhibitors (Oclacitinib, etc.) Inhibitors->JAK1 Inhibition Inhibitors->JAK2 Inhibitors->JAK3 Inhibitors->TYK2

Figure 1: Simplified JAK-STAT signaling pathway and points of inhibition.

Comparative In Vitro Kinase Inhibition

The potency and selectivity of JAK inhibitors are quantified by their half-maximal inhibitory concentration (IC50) values against each JAK isoform. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for Oclacitinib and a selection of other JAK inhibitors, as determined by in vitro biochemical assays.

JAK Inhibitor JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) TYK2 IC50 (nM) Primary Selectivity
Oclacitinib 10189984JAK1
Ilunocitinib Data not publicly availableData not publicly availableData not publicly availableData not publicly availableNon-selective (potent against JAK1, JAK2, TYK2)
Abrocitinib 29803>10,0001250JAK1
Upadacitinib 4510921004700JAK1
Baricitinib 5.95.7>40053JAK1/JAK2
Tofacitinib 120100-JAK3
Ruxolitinib 3.32.8>400-JAK1/JAK2
Filgotinib 1028--JAK1/JAK2

Data compiled from multiple sources. Note that IC50 values can vary between different experimental setups.[3][4][5][6]

Head-to-Head Clinical Efficacy in Canine Atopic Dermatitis: Oclacitinib vs. Ilunocitinib

A randomized, blinded clinical trial directly compared the efficacy and safety of Oclacitinib and Ilunocitinib for the control of canine atopic dermatitis (cAD). The study evaluated changes in pruritus (itching) as assessed by owners using a Pruritus Visual Analog Scale (PVAS) and skin lesions assessed by investigators using the Canine Atopic Dermatitis Extent and Severity Index, 4th iteration (CADESI-04).

Efficacy Endpoint Oclacitinib (0.4-0.6 mg/kg BID for 14 days, then SID)Ilunocitinib (0.6-0.8 mg/kg SID)Key Findings
Pruritus Reduction (PVAS) Similar reduction to Ilunocitinib from Day 0-14. Scores increased between Day 14 and Day 28.Similar reduction to Oclacitinib from Day 0-14. Scores continued to decrease after Day 14. Significantly lower mean PVAS scores from Day 28 to Day 112 (p ≤ 0.003).Ilunocitinib demonstrated significantly better control of pruritus in the long term.
Skin Lesion Reduction (CADESI-04) Similar reduction to Ilunocitinib from Day 0-14.Similar reduction to Oclacitinib from Day 0-14. Significantly lower mean CADESI-04 scores from Day 28 to Day 112 (p ≤ 0.023).Ilunocitinib showed superior reduction in skin lesions over the study duration.
Clinical Remission of Pruritus (PVAS <2) 53% of dogs in clinical remission by Day 112.77% of dogs in clinical remission by Day 112.A significantly greater number of dogs treated with Ilunocitinib achieved clinical remission of pruritus.
Overall Response (Investigator Assessment) GoodSignificantly better for Ilunocitinib from Day 28 to Day 112 (p ≤ 0.002).Investigators rated the overall response to Ilunocitinib as superior.
Safety Similar safety profile to Ilunocitinib.Similar safety profile to Oclacitinib.Both drugs were well-tolerated with similar safety profiles.

Data from a 112-day randomized, blinded clinical trial in 338 dogs with cAD.[7]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Generalized Protocol)

The determination of IC50 values is crucial for characterizing the potency and selectivity of kinase inhibitors. Below is a generalized methodology for a biochemical assay that directly measures the ability of a compound to inhibit the enzymatic activity of an isolated, recombinant JAK protein.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis A Prepare serial dilutions of JAK inhibitor D Incubate JAK enzyme with inhibitor A->D B Prepare recombinant JAK enzyme B->D C Prepare peptide substrate and ATP E Initiate kinase reaction by adding substrate/ATP mix C->E D->E F Allow reaction to proceed at controlled temperature E->F G Terminate reaction F->G H Measure product formation (e.g., ADP levels or phosphopeptide) G->H I Plot % inhibition vs. inhibitor concentration H->I J Calculate IC50 value using non-linear regression I->J

Figure 2: Generalized workflow for an in vitro kinase inhibition assay.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific JAK isoform by 50%.

Materials:

  • Recombinant human or canine active kinase domains for JAK1, JAK2, JAK3, and TYK2.

  • Kinase-specific peptide substrate.

  • Adenosine triphosphate (ATP).

  • Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Microplates (e.g., 384-well).

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or similar).

  • Microplate reader.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the recombinant JAK enzyme and the peptide substrate to their optimal concentrations in the assay buffer.

  • Reaction Setup: Add the diluted enzyme and the serially diluted inhibitor to the wells of the microplate. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP and the peptide substrate to each well.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of product formed. This can be achieved by various methods, such as luminescence-based assays that quantify the amount of ADP produced.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

Oclacitinib is a potent JAK1-selective inhibitor that has proven effective in the management of allergic dermatitis in dogs.[6] When compared to other JAK inhibitors, its selectivity profile places it among those that preferentially target JAK1, which is crucial for mediating the signaling of many pro-inflammatory and pruritogenic cytokines. The emergence of newer generation JAK inhibitors, such as Ilunocitinib in the veterinary field, and Abrocitinib and Upadacitinib in human medicine, highlights the ongoing efforts to refine selectivity and improve clinical outcomes. The head-to-head clinical data with Ilunocitinib suggests that broader spectrum JAK inhibition may offer enhanced long-term efficacy in canine atopic dermatitis.[7] For drug development professionals, the comparative data presented here underscores the importance of the kinase selectivity profile in determining the therapeutic window and potential applications of novel JAK inhibitors. Further head-to-head studies are warranted to fully elucidate the comparative benefits and risks of these agents in various inflammatory and autoimmune conditions.

References

A Comparative Analysis of TYK2, JAK1, and JAK2 Pseudokinases in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the structural and functional distinctions of the Janus kinase pseudokinase domains.

The Janus kinase (JAK) family, comprising TYK2, JAK1, JAK2, and JAK3, plays a pivotal role in cytokine signaling pathways that govern a wide range of cellular processes, including immune responses, hematopoiesis, and cell growth.[1][2][3] A defining characteristic of JAKs is their unique domain architecture, featuring a C-terminal catalytically active kinase domain (JH1) and an adjacent, catalytically deficient pseudokinase domain (JH2).[2][4][5] Initially thought to be inert, the JH2 domains are now recognized as critical negative regulators of the JH1 domain's kinase activity, and mutations within these domains are frequently associated with various diseases.[6][7][8][9] This guide provides a comprehensive comparison of the pseudokinase domains of TYK2, JAK1, and JAK2, focusing on their structural features, ATP binding capabilities, catalytic activity, and role in autoinhibition, supported by experimental data.

Structural and Functional Comparison

The pseudokinase domains of TYK2, JAK1, and JAK2, despite lacking key catalytic residues, adopt a canonical kinase fold.[1][10][11] Their primary function is to act as autoinhibitory domains, holding the adjacent kinase domain in an inactive state until cytokine-mediated receptor dimerization stimulates a conformational change, leading to activation.[1][9][12]

Data Summary
FeatureTYK2 Pseudokinase (JH2)JAK1 Pseudokinase (JH2)JAK2 Pseudokinase (JH2)
Primary Function Autoinhibition of JH1 kinase activity.[1][12]Autoinhibition of JH1 kinase activity.Negative regulation of JH1 kinase activity.[6][7][8][13]
ATP Binding Yes, binds ATP.[2][4][14]Yes, binds ATP.[14]Yes, binds ATP with micromolar affinity.[14][15]
ATP Binding Affinity (Kd) 15 µM (for Mant-ATP), 24 µM (for ATP).[4][16]Not explicitly quantified in the provided results.~1 µM (for Mant-ATP).[4][17]
Catalytic Activity Considered catalytically inactive; no phosphotransfer activity detected.[2][4][5]Devoid of phosphotransfer activity.[4]Possesses weak, dual-specificity kinase activity; autophosphorylates Ser523 and Tyr570 to negatively regulate JAK2.[6][10][18]
Structural Features Adopts a bilobate kinase fold similar to JAK1 and JAK2 JH2.[1][4] Features a helix αAL in the activation loop that may restrict substrate access.[4]High structural similarity to TYK2 and JAK2 JH2 domains.[1][4]Adopts a prototypical kinase fold with a non-canonical Mg-ATP binding mode.[10][11]
Effect of Mutations Mutations analogous to cancer-associated JAK alleles can increase kinase activity.[1] Mutation of the ATP-binding pocket increases basal TYK2 phosphorylation.[2][4]Pathogenic mutations like V658F lead to hyperactivation.[14]Mutations like V617F abrogate JH2's inhibitory function, leading to hyperactivation and are linked to myeloproliferative neoplasms.[6][9][10][13]

Signaling Pathways and Regulatory Mechanisms

The canonical JAK-STAT signaling pathway is initiated by cytokine binding to its receptor, leading to receptor dimerization and the apposition of JAK kinases. This proximity facilitates the trans-phosphorylation and activation of the JAKs, which then phosphorylate the receptor, creating docking sites for STAT transcription factors.

JAK_STAT_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Inactive Cytokine Receptor (Inactive) Receptor_Active Cytokine Receptor (Dimerized & Active) Receptor_Inactive->Receptor_Active JAK_Active JAK (Active) Receptor_Active->JAK_Active JAK_Inactive JAK (Inactive) STAT_Inactive STAT (Inactive) JAK_Active->STAT_Inactive Phosphorylation STAT_Active STAT (Dimerized & Active) STAT_Inactive->STAT_Active Dimerization Gene Target Gene STAT_Active->Gene Transcription Activation

Figure 1: Canonical JAK-STAT Signaling Pathway.

The autoinhibitory mechanism mediated by the pseudokinase domain is a critical checkpoint in this pathway, preventing aberrant signaling in the absence of a cytokine stimulus. The JH2 domain physically interacts with the JH1 domain, sterically hindering its catalytic activity.

JAK_Autoinhibition cluster_inactive Inactive State cluster_active Active State JH1_Inactive Kinase Domain (JH1) Inactive JH1_Active Kinase Domain (JH1) Active JH2_Inactive Pseudokinase Domain (JH2) JH2_Inactive->JH1_Inactive Inhibitory Interaction JH2_Active Pseudokinase Domain (JH2) Substrate Substrate (e.g., STAT) JH1_Active->Substrate Phosphorylation Cytokine_Signal Cytokine Signal Cytokine_Signal->JH2_Inactive Conformational Change

Figure 2: Autoinhibitory Role of the Pseudokinase Domain.

Experimental Protocols

Kinase Activity Assay

Objective: To measure the phosphotransferase activity of the JAK kinase domain (JH1) in the presence and absence of the pseudokinase domain (JH2).

Methodology:

  • Protein Expression and Purification:

    • Express recombinant constructs of the isolated JH1 domain and the tandem JH1-JH2 domains of TYK2, JAK1, and JAK2 in a suitable expression system (e.g., baculovirus-infected insect cells).

    • Purify the proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure homogeneity.

  • Kinase Reaction:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).

    • In a 96-well plate, add the purified kinase (JH1 or JH1-JH2) to the reaction buffer.

    • Add a peptide substrate (e.g., a synthetic peptide containing a tyrosine residue recognized by the specific JAK).

    • Initiate the reaction by adding a mixture of cold ATP and radiolabeled [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Detection and Quantification:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper).

    • Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity on the peptide substrate using a scintillation counter or a phosphorimager.

    • Calculate the kinase activity as the amount of phosphate transferred per unit of time per amount of enzyme.

ATP Binding Assay (Surface Plasmon Resonance)

Objective: To determine the binding affinity (Kd) of ATP to the isolated pseudokinase domains.

Methodology:

  • Protein Immobilization:

    • Immobilize the purified recombinant JH2 domain of TYK2, JAK1, or JAK2 onto a sensor chip (e.g., CM5) using amine coupling chemistry.

  • Binding Analysis:

    • Prepare a series of dilutions of ATP in a running buffer (e.g., HBS-EP+).

    • Inject the ATP solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the refractive index at the surface of the chip in real-time, which is proportional to the amount of ATP bound to the immobilized JH2 domain.

    • After each injection, regenerate the sensor surface by injecting a regeneration solution (e.g., a low pH buffer) to remove the bound ATP.

  • Data Analysis:

    • Fit the sensorgram data (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion

The pseudokinase domains of TYK2, JAK1, and JAK2 are not mere structural scaffolds but are integral functional components that fine-tune the activity of their respective kinase domains. While all three share a conserved autoinhibitory function, there are notable differences, particularly in their catalytic capabilities. The TYK2 and JAK1 JH2 domains appear to be catalytically inert, whereas the JAK2 JH2 domain possesses a unique autoregulatory phosphorylation activity.[4][6] These distinctions are crucial for understanding the nuanced regulation of different cytokine signaling pathways and have significant implications for the development of selective JAK inhibitors that target the regulatory pseudokinase domain.[19][20][21] Further research into the specific molecular interactions governing the autoinhibition and activation of each JAK family member will undoubtedly pave the way for more targeted and effective therapeutic strategies.

References

Differential Properties of Janus Kinase Inhibitors in Immune-Mediated Inflammatory Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immune-mediated inflammatory diseases (IMIDs), such as rheumatoid arthritis, psoriatic arthritis, and inflammatory bowel disease, are characterized by a dysregulated immune response leading to chronic inflammation. The Janus kinase (JAK) signaling pathway plays a pivotal role in the pathogenesis of these diseases, making JAK inhibitors a critical class of therapeutic agents. This guide provides an objective comparison of the differential properties of various JAK inhibitors, supported by experimental data, to aid in research and development efforts.

The JAK-STAT Signaling Pathway: A Central Hub for Cytokine Signaling

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade utilized by numerous cytokines and growth factors to regulate immune responses, hematopoiesis, and inflammation. The pathway consists of four JAK family members (JAK1, JAK2, JAK3, and TYK2) and seven STAT proteins. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STAT proteins, which then translocate to the nucleus to modulate gene expression. The differential expression and pairing of JAKs with various cytokine receptors allow for a diverse range of cellular responses.

JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT Dimer pSTAT Dimer pSTAT->STAT Dimer Dimerization Gene Transcription Gene Transcription STAT Dimer->Gene Transcription Nuclear Translocation & Binding Cytokine Cytokine Cytokine->Cytokine Receptor Binding

Caption: Canonical JAK-STAT signaling pathway.

Comparative Selectivity of JAK Inhibitors

The therapeutic efficacy and safety profiles of JAK inhibitors are largely determined by their selectivity for different JAK isoforms. First-generation JAK inhibitors, such as tofacitinib, exhibit broader inhibition across multiple JAKs, while second-generation inhibitors, like upadacitinib and filgotinib, are designed to be more selective for specific JAKs, potentially offering an improved safety profile.

Table 1: In Vitro IC50 Values of JAK Inhibitors (nM)
InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Primary Target(s)
Tofacitinib112[1]20[1]1[1]Not ReportedPan-JAK (JAK3 preference)[1]
Baricitinib5.9[1]5.7[1]>400[1]53[1]JAK1/JAK2[1]
Upadacitinib43[1]120[1]2,300[1]4,700[1]JAK1[1]
Filgotinib10[1]28[1]810[1]116[1]JAK1[1]
Abrocitinib29[2]803[2]>10,000[2]1,250[2]JAK1
Deucravacitinib>10,000>10,000>10,0000.02 (Ki)Allosteric TYK2

Note: IC50 values can vary depending on the specific assay conditions.

JAK_Inhibitor_Selectivity JAK1 JAK1 JAK2 JAK2 JAK3 JAK3 TYK2 TYK2 Tofacitinib Tofacitinib Tofacitinib->JAK1 Tofacitinib->JAK2 Tofacitinib->JAK3 Baricitinib Baricitinib Baricitinib->JAK1 Baricitinib->JAK2 Baricitinib->TYK2 Upadacitinib Upadacitinib Upadacitinib->JAK1 Upadacitinib->JAK2 Filgotinib Filgotinib Filgotinib->JAK1 Filgotinib->JAK2

Caption: Differential selectivity of JAK inhibitors.

Clinical Efficacy in Immune-Mediated Inflammatory Diseases

The clinical efficacy of JAK inhibitors has been demonstrated in numerous phase 3 clinical trials across various IMIDs.

Table 2: Efficacy in Psoriatic Arthritis (PsA)
InhibitorTrialACR20 Response (%)PASI75 Response (%)
Tofacitinib 5mg BIDOPAL Broaden5043
Upadacitinib 15mg QDSELECT-PsA 17163
Filgotinib 200mg QDEQUATOR8076
Placebo-24-3315-22

ACR20: 20% improvement in American College of Rheumatology criteria; PASI75: 75% reduction in Psoriasis Area and Severity Index. Data compiled from multiple sources.[3][4][5][6][7]

Table 3: Efficacy in Inflammatory Bowel Disease (IBD) - Ulcerative Colitis (UC)
InhibitorTrialClinical Remission at Week 8/10 (%)
Tofacitinib 10mg BIDOCTAVE Induction 1 & 216.6 - 18.5
Upadacitinib 45mg QDU-ACHIEVE Induction26
Filgotinib 200mg QDSELECTION26.1
Placebo-4.2 - 8.2

Clinical remission is typically defined by a Mayo score ≤ 2 with no individual subscore > 1. Data compiled from multiple sources.[8][9][10][11][12]

Comparative Safety Profiles

The safety of JAK inhibitors is a key consideration, with a focus on adverse events such as serious infections, major adverse cardiovascular events (MACE), venous thromboembolism (VTE), and malignancies.

Table 4: Key Adverse Events of Special Interest (Incidence Rates per 100 Patient-Years)
Adverse EventTofacitinibBaricitinibUpadacitinibFilgotinib
Serious Infections2.7 - 4.62.8 - 3.62.6 - 4.31.4 - 2.8
MACE0.3 - 0.90.5 - 0.80.3 - 0.70.2 - 0.6
VTE0.2 - 0.70.5 - 0.90.2 - 0.60.1 - 0.5
Malignancy (excluding NMSC)0.5 - 1.10.6 - 1.00.4 - 0.80.3 - 0.7

NMSC: Non-melanoma skin cancer. Incidence rates are approximate and can vary based on patient population and trial design. Data compiled from multiple sources.[13][14][15][16][17]

Experimental Protocols

In Vitro Kinase Selectivity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified JAK enzymes.

Methodology:

  • Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1); test compounds; kinase assay buffer; 96-well plates; and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection method and a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.[18][19]

Kinase_Assay_Workflow A Prepare Serial Dilutions of Inhibitor B Add Kinase, Substrate, and Inhibitor to Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction and Measure Signal D->E F Calculate % Inhibition E->F G Determine IC50 F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular STAT Phosphorylation Assay

Objective: To measure the ability of a compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

  • Reagents and Materials: A suitable cell line (e.g., human peripheral blood mononuclear cells - PBMCs); cell culture medium; a cytokine stimulant (e.g., IL-6 or IFN-α); test compounds; fixation and permeabilization buffers; fluorescently labeled anti-phospho-STAT (pSTAT) antibodies; and a flow cytometer.

  • Procedure:

    • Culture and harvest the cells.

    • Pre-incubate the cells with various concentrations of the test compound.

    • Stimulate the cells with a specific cytokine to induce STAT phosphorylation.

    • Fix and permeabilize the cells to allow antibody entry.

    • Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.

    • Analyze the cells by flow cytometry to quantify the level of pSTAT fluorescence.

    • Calculate the percent inhibition of STAT phosphorylation for each compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration.[1][20][21]

This guide provides a comparative overview of the differential properties of key JAK inhibitors used in the treatment of IMIDs. The provided data and protocols are intended to serve as a valuable resource for researchers and drug development professionals in this rapidly evolving field. Further investigation into the long-term safety and efficacy of these agents is ongoing and will continue to refine our understanding of their therapeutic potential.

References

Discovery and validation of a novel class of necroptosis inhibitors targeting RIPK1.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel class of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors for the treatment of necroptosis-related pathologies. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of critical pathways and workflows to aid in your research and development endeavors.

Data Presentation: Performance Comparison of RIPK1 Inhibitors

The following tables summarize the in vitro efficacy and kinase inhibitory activity of novel RIPK1 inhibitors compared to established alternatives.

Table 1: In Vitro Cell-Based Assay Potency of RIPK1 Inhibitors

CompoundClassCell LineAssayEC50 (µM)Citation
AZ'902 7-Phenylquinoline (Novel) I2.1Necroptosis Inhibition1.6[1]
AZ'320 7-Phenylquinoline (Novel) I2.1Necroptosis Inhibition4.9[1]
UAMC-3861 PERK Inhibitor Analogue (Novel)MEFsNecroptosis Inhibition (hTNF + zVAD.fmk)0.0135[2]
PK68 PK6 Derivative (Novel)L929Necroptosis InhibitionNot specified (potent)[3][4]
Necrostatin-1 (Nec-1) Necrostatin (Type III)I2.1Necroptosis Inhibition0.75[1]
GSK'772 Benzoxazepinone (Type II)HT-29Necroptosis Inhibition0.0002[2]
GSK'157 PERK Inhibitor Analogue (Type II)MEFsNecroptosis Inhibition (hTNF + zVAD.fmk)0.0135[2]

Table 2: In Vitro Kinase Assay Potency of RIPK1 Inhibitors

CompoundClassAssayIC50 (µM)Citation
AZ'902 7-Phenylquinoline (Novel) RIPK1 Kinase AssayComparable to Nec-1[5]
PK68 PK6 Derivative (Novel)RIPK1 Kinase Assay0.09[3][4]
Compound 27 Type II ATP-competitiveFP-binding0.063[3]
AstraZeneca Exemplified Compound Pyraolo-and triazolo-azinone (Novel)ADP-Glo0.009[6]
Necrostatin-1 (Nec-1) Necrostatin (Type III)RIPK1 Kinase AssayComparable to AZ'902[5]
GSK'772 Benzoxazepinone (Type II)RIPK1 FP0.001[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Necroptosis Inhibition Assay (HT-29 Cells)

This protocol describes the induction and inhibition of necroptosis in the human colon adenocarcinoma cell line HT-29.

  • Cell Culture: HT-29 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed HT-29 cells into 96-well plates at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for 30 minutes.[8]

    • Induce necroptosis by adding a combination of human Tumor Necrosis Factor-alpha (TNF-α, final concentration 20-100 ng/mL), a SMAC mimetic (e.g., LCL161, 1 µM), and a pan-caspase inhibitor (e.g., z-VAD-fmk, 20 µM).[7][8][9]

    • Incubate the plates for 20-24 hours at 37°C.[7][8]

    • Assess cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

RIPK1 Kinase Assay (ADP-Glo™)

This biochemical assay quantifies the enzymatic activity of RIPK1 and the inhibitory potential of test compounds.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescence signal is directly proportional to the kinase activity.[10]

  • Assay Procedure: [10][11][12]

    • Prepare a reaction mixture containing recombinant human RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase assay buffer.

    • Add the test inhibitor at various concentrations or a vehicle control to the reaction mixture in a 384-well plate.

    • Initiate the kinase reaction by adding the enzyme and incubate for 1 hour at room temperature.

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Mouse Model of TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS)

This in vivo model is used to evaluate the efficacy of RIPK1 inhibitors in a systemic inflammation context.

  • Animal Model: Male C57BL/6 mice are typically used.[13]

  • Experimental Procedure: [13][14][15][16]

    • Administer the test inhibitor or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • After a specified pre-treatment time, induce SIRS by a single intravenous or intraperitoneal injection of endotoxin-free murine TNF-α (e.g., 50 µg per mouse). In some models, a pan-caspase inhibitor like zVAD-fmk is co-administered to enhance necroptosis.[13]

    • Monitor the mice for signs of hypothermia by measuring rectal temperature at regular intervals.

    • At the end of the experiment, collect blood and tissue samples for analysis of inflammatory cytokines (e.g., IL-6, IL-1β) and histological examination of organ damage.

  • Data Analysis: Compare the changes in body temperature, cytokine levels, and tissue damage scores between the inhibitor-treated groups and the vehicle control group to assess the protective effect of the compound.

Mandatory Visualizations

Signaling Pathway

Necroptosis_Signaling_Pathway TNFR1 TNFR1 Complex_I Complex I TNFR1->Complex_I TRADD TRADD TRADD->Complex_I TRAF2 TRAF2 TRAF2->Complex_I cIAP12 cIAP1/2 cIAP12->Complex_I RIPK1 RIPK1 RIPK1->Complex_I Necrosome Necrosome RIPK1->Necrosome RIPK1_deub Deubiquitination Complex_I->RIPK1_deub Signal RIPK1_deub->Necrosome Caspase8_inactive Caspase-8 (inactive) Caspase8_inactive->Necrosome RIPK3 RIPK3 Necrosome->RIPK3 activates RIPK3->Necrosome MLKL MLKL RIPK3->MLKL phosphorylates pMLKL pMLKL (oligomerization) MLKL->pMLKL Membrane_Disruption Plasma Membrane Disruption pMLKL->Membrane_Disruption

Caption: TNF-α induced necroptosis signaling pathway.

Experimental Workflow

Inhibitor_Validation_Workflow Start Start: Compound Library HTS High-Throughput Screening (Cell-based Necroptosis Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Biochem_Assay Biochemical Assay (RIPK1 Kinase Assay) Lead_Opt->Biochem_Assay InVivo_Test In Vivo Efficacy Testing (e.g., TNF-α induced SIRS) Biochem_Assay->InVivo_Test Candidate Candidate Drug InVivo_Test->Candidate

Caption: Workflow for discovery and validation of novel RIPK1 inhibitors.

Logical Relationship

Inhibitor_Classification RIPK1_Inhibitors RIPK1 Inhibitors Type_I Type I (ATP-competitive, active conformation) RIPK1_Inhibitors->Type_I Type_II Type II (ATP-competitive, inactive conformation) RIPK1_Inhibitors->Type_II Type_III Type III (Allosteric, inactive conformation) RIPK1_Inhibitors->Type_III Novel_7PQ Novel 7-Phenylquinoline Class (e.g., AZ'902) Type_I->Novel_7PQ GSK_compounds e.g., GSK'772, GSK'157 Type_II->GSK_compounds Necrostatins e.g., Necrostatin-1 Type_III->Necrostatins

Caption: Classification of RIPK1 inhibitors based on binding mode.

References

A Comparative Guide to Janus Kinase Inhibitors for Blocking the Type I Interferon Pathway

Author: BenchChem Technical Support Team. Date: December 2025

The type I interferon (IFN) signaling pathway is a critical component of the innate immune system, essential for antiviral defense.[1] However, its dysregulation is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, often referred to as type I interferonopathies.[2][3] The signaling cascade is primarily mediated by the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[2] Consequently, small molecule inhibitors targeting JAKs, known as jakinibs, represent a significant therapeutic strategy for these conditions.[4][5] This guide provides an objective comparison of various JAK inhibitors, supported by experimental data, to assist researchers in selecting appropriate tools for studying and modulating the type I IFN pathway.

The Type I Interferon Signaling Pathway

Type I interferons (e.g., IFN-α, IFN-β) initiate signaling by binding to the heterodimeric IFN-α receptor (IFNAR) complex, which consists of IFNAR1 and IFNAR2 subunits.[1] This binding event brings the receptor-associated kinases, Tyrosine Kinase 2 (TYK2) and JAK1, into close proximity, leading to their trans-phosphorylation and activation.[1][6] Activated JAK1 and TYK2 then phosphorylate specific tyrosine residues on the IFNAR cytoplasmic tails, creating docking sites for STAT1 and STAT2 proteins.[7] Subsequently, STAT1 and STAT2 are phosphorylated, heterodimerize, and associate with Interferon Regulatory Factor 9 (IRF9) to form the transcription factor complex ISGF3 (Interferon-Stimulated Gene Factor 3).[7] ISGF3 translocates to the nucleus, binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of target genes, and drives the transcription of hundreds of Interferon-Stimulated Genes (ISGs), which mediate the biological effects of type I IFNs.[7]

Type_I_IFN_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-I Type I IFN (IFN-α, IFN-β) IFNAR1 IFNAR1 TYK2 TYK2 IFNAR1->TYK2 IFNAR2 IFNAR2 IFNAR2->IFNAR1 Dimerization JAK1 JAK1 IFNAR2->JAK1 STAT1 STAT1 JAK1->STAT1 Phosphorylate STAT2 STAT2 JAK1->STAT2 Phosphorylate TYK2->STAT1 Phosphorylate TYK2->STAT2 Phosphorylate ISGF3 ISGF3 Complex (pSTAT1/pSTAT2/IRF9) STAT1->ISGF3 Form Complex STAT2->ISGF3 Form Complex IRF9 IRF9 IRF9->ISGF3 Form Complex ISRE ISRE ISGF3->ISRE Translocates & Binds Inhibitor JAK Inhibitors (e.g., Deucravacitinib, Upadacitinib) Inhibitor->JAK1 Block Phosphorylation Inhibitor->TYK2 Block Phosphorylation ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Induces Transcription

Caption: Type I Interferon JAK-STAT Signaling Pathway.

Comparative Efficacy of JAK Inhibitors

The efficacy of JAK inhibitors in blocking the type I IFN pathway can be quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency. As the type I IFN pathway relies on JAK1 and TYK2, inhibitors with high selectivity for these kinases are of particular interest.[4]

A study utilizing a library of 48 jakinibs in human myoblasts found that deucravacitinib (a TYK2 inhibitor) and upadacitinib (a JAK1/2 inhibitor) were the most potent compounds for blocking IFN-β signaling.[8][9] Deucravacitinib, which binds to an allosteric site on the TYK2 pseudokinase domain, was particularly effective and selective.[4]

Table 1: Comparison of JAK Inhibitor Potency against Type I IFN Signaling

InhibitorPrimary Target(s)IC50 (nM) for IFN-β Signaling (MHC Class I-HiBiT Assay)Reference(s)
Deucravacitinib TYK272[4][8]
Upadacitinib JAK1 > JAK2330[4][8]
Baricitinib JAK1/JAK2>3,600[4]
Tofacitinib Pan-JAK>3,600[4]
Filgotinib JAK1>3,600[4]

Note: IC50 values are highly dependent on the specific assay conditions and cell type used. Direct comparisons should be made with caution.[1]

Experimental Protocols

Accurate evaluation of JAK inhibitor efficacy requires robust and reproducible experimental methods. Below are protocols for key assays used to quantify the inhibition of the type I IFN pathway.

This assay provides a quantitative measure of STAT1 phosphorylation at a single-cell level, an early and critical step in the signaling cascade.[1]

  • Objective: To determine the IC50 of a JAK inhibitor by measuring its effect on IFN-α-induced STAT1 phosphorylation.

  • Materials:

    • Responsive cell line (e.g., U937, peripheral blood mononuclear cells)

    • JAK inhibitor of interest

    • Recombinant human IFN-α

    • Fixation buffer (e.g., 1.5% paraformaldehyde)

    • Permeabilization buffer (e.g., 90% methanol)

    • Fluorescently labeled antibody specific for phosphorylated STAT1 (pY701)

    • Flow cytometer

  • Procedure:

    • Cell Culture: Culture cells to a density not exceeding 1 x 10^6 cells/mL. Plate cells in a 96-well U-bottom plate.[1]

    • Inhibitor Treatment: Prepare serial dilutions of the JAK inhibitor. Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.[1]

    • IFN Stimulation: Add a pre-determined optimal concentration of IFN-α to the wells and incubate for 15-30 minutes at 37°C.[1]

    • Fixation: Fix the cells by adding fixation buffer for 10 minutes at room temperature.[1]

    • Permeabilization: Permeabilize the cells with ice-cold permeabilization buffer for 30 minutes on ice.[1]

    • Staining: Wash the cells and stain with the anti-phospho-STAT1 antibody.[1]

    • Data Acquisition: Acquire samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT1 signal.[1]

    • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the IFN-α-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.[1]

This assay measures the functional downstream consequence of pathway activation—the transcriptional upregulation of ISGs.[1]

  • Objective: To determine the IC50 of a JAK inhibitor by measuring its effect on IFN-α-induced ISG mRNA expression.

  • Materials:

    • Adherent cell line (e.g., HeLa, A549)

    • JAK inhibitor of interest

    • Recombinant human IFN-α

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix and primers for target ISGs (e.g., CXCL10, MX1) and a housekeeping gene (e.g., GAPDH, ACTB)

    • Real-time PCR instrument

  • Procedure:

    • Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere. Pre-treat cells with serial dilutions of the inhibitor, followed by IFN-α stimulation for 4-6 hours.[1]

    • RNA Extraction: Lyse the cells and extract total RNA according to the kit manufacturer's protocol.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

    • qPCR: Perform quantitative real-time PCR using primers for the target ISGs and the housekeeping gene.

    • Data Analysis: Calculate the relative expression of the ISGs using the ΔΔCt method, normalizing to the housekeeping gene. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value from a dose-response curve.[1]

Experimental and Data Analysis Workflow

The characterization of a JAK inhibitor typically follows a logical progression from initial biochemical assays to cell-based functional assays.

Experimental_Workflow cluster_assays 4. Cellular Assays A 1. Cell Culture (e.g., PBMCs, HeLa) B 2. Inhibitor Pre-treatment (Dose-response) A->B C 3. Type I IFN Stimulation (e.g., IFN-α or IFN-β) B->C D1 p-STAT Assay (Flow Cytometry) C->D1 D2 ISG Expression (qPCR) C->D2 D3 Functional Readout (e.g., MHC-I Expression, Antiviral Assay) C->D3 E 5. Data Analysis - Normalize to Controls - Dose-Response Curve Fitting D1->E D2->E D3->E F 6. IC50 Determination & Potency Comparison E->F

Caption: General workflow for evaluating JAK inhibitors.

Conclusion

The development of JAK inhibitors has provided powerful tools for dissecting and therapeutically targeting the type I interferon pathway.[2] Experimental data indicates that newer, more selective inhibitors like deucravacitinib (TYK2-specific) and upadacitinib (JAK1-selective) demonstrate superior potency in blocking type I IFN signaling in cellular assays compared to first-generation, less selective jakinibs such as tofacitinib.[4][8] This heightened selectivity may offer a mechanistic rationale for improved efficacy and safety profiles in the treatment of type I interferonopathies.[10][11] The choice of inhibitor for research or therapeutic development should be guided by its specific selectivity profile and potency, as determined by rigorous experimental evaluation using the methodologies outlined in this guide.

References

A Comparative Guide to Novel, Potent, and Selective Necroptosis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Necroptosis, a form of regulated cell death, has emerged as a critical pathway in the pathogenesis of a wide range of human diseases, including inflammatory disorders, neurodegenerative diseases, and ischemia-reperfusion injury. The core necroptosis signaling cascade is orchestrated by a series of protein kinases: Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-like (MLKL). The therapeutic potential of targeting this pathway has spurred the development of novel small molecule inhibitors with improved potency and selectivity.

This guide provides an objective comparison of several novel and potent inhibitors of necroptosis, benchmarked against established compounds. The data presented is compiled from publicly available research, and all quantitative data is summarized for ease of comparison. Detailed experimental protocols for key assays are also provided to support the interpretation of the presented data and to aid in the design of future experiments.

Key Players in Necroptosis Signaling

The canonical necroptosis pathway is initiated by death receptor activation, such as the tumor necrosis factor receptor 1 (TNFR1). In the absence of active caspase-8, RIPK1 and RIPK3 are recruited to form a multi-protein complex known as the necrosome. Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and cross-phosphorylation, leading to the activation of RIPK3. Activated RIPK3 then phosphorylates the terminal effector of the pathway, MLKL. This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, culminating in cell lysis.

Necroptosis Signaling Pathway Necroptosis Signaling Pathway TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 Binding Complex_I Complex I (Pro-survival) TNFR1->Complex_I Recruitment RIPK1 RIPK1 Complex_I->RIPK1 Caspase8_inactive Caspase-8 (inactive) Necrosome Necrosome (RIPK1-RIPK3 complex) Caspase8_inactive->Necrosome Inhibition of Caspase-8 allows necrosome formation RIPK1->Necrosome Activation RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane Plasma Membrane Disruption pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis

Figure 1: Simplified Necroptosis Signaling Pathway.

Comparison of Novel RIPK1 Inhibitors

RIPK1 is a key upstream regulator of necroptosis, making it an attractive target for therapeutic intervention. Here, we compare several novel RIPK1 inhibitors against the well-established, albeit less selective, inhibitor Necrostatin-1.

InhibitorTargetIC50 / EC50 (nM)Cell Line / Assay TypeSelectivity Highlights
Necrostatin-1 RIPK1EC50: 182Jurkat cellsAlso inhibits indoleamine 2,3-dioxygenase (IDO)[1]
ZB-R-55 RIPK1IC50: 0.34U937 cells (cellular assay)Highly selective; <30% inhibition of 466 other kinases at 1 µM[2]
RIPA-56 RIPK1IC50: 13Enzymatic AssayPotent in both human (HT-29) and murine (L929) cells; no inhibition of RIPK3[3][4][5][6]
UAMC-3861 RIPK1IC50: single-digit nMMouse and human cellsPotent in both mouse and human cells, offering an advantage for translational studies.

Comparison of Novel RIPK3 Inhibitors

RIPK3 is the direct upstream kinase of MLKL and a central executioner of necroptosis. Its inhibition offers a more targeted approach compared to RIPK1, potentially avoiding off-target effects related to the diverse functions of RIPK1.

InhibitorTargetIC50 / EC50 (nM)Cell Line / Assay TypeSelectivity Highlights
GSK'872 RIPK3IC50: 1.3ADP-Glo (biochemical assay)>1000-fold selectivity for RIPK3 over 291 other kinases[5][7][8][9][10][11]
Zharp-99 RIPK3Kd: 1.35Recombinant human RIPK3Directly blocks RIPK3 kinase activity without affecting RIPK1 kinase activity.[4][10][12][13]

Comparison of Novel MLKL Inhibitors

MLKL is the most downstream effector in the necroptosis pathway, and its inhibition represents a highly specific strategy to block necroptotic cell death.

InhibitorTargetIC50 / EC50 (nM)Cell Line / Assay TypeSelectivity Highlights
Necrosulfonamide MLKLIC50: 124HT-29 cellsHuman-specific due to targeting Cys86, which is not conserved in murine MLKL.[14][15][16][17][18][19][20]
TC13172 MLKLEC50: 2.0HT-29 cellsCovalently binds to Cys86 of human MLKL; no inhibitory effect on RIPK1 or RIPK3 at 10 µM.[4][7][17][21][22][23]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of necroptosis inhibitors. Below are generalized protocols for key assays cited in this guide.

In Vitro Necroptosis Induction and Inhibition Assay

This protocol describes a common method for inducing necroptosis in cell culture and assessing the efficacy of inhibitors.

Experimental Workflow General Workflow for Evaluating Necroptosis Inhibitors Cell_Seeding 1. Seed Cells (e.g., HT-29, L929) Inhibitor_Pretreatment 2. Pre-treat with Inhibitor (1-2 hours) Cell_Seeding->Inhibitor_Pretreatment Necroptosis_Induction 3. Induce Necroptosis (TNF-α + SMAC mimetic + z-VAD-fmk) Inhibitor_Pretreatment->Necroptosis_Induction Incubation 4. Incubate (6-24 hours) Necroptosis_Induction->Incubation Assessment Cell Viability Assays CellTiter-Glo (ATP) LDH Release Incubation->Assessment Data_Analysis 6. Data Analysis (IC50/EC50 determination) Assessment->Data_Analysis

Figure 2: Generalized Experimental Workflow.

1. Cell Culture:

  • Culture human colorectal adenocarcinoma (HT-29) cells or other suitable cell lines (e.g., L929, U937) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seed cells in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate overnight.

2. Inhibitor Treatment:

  • Prepare a serial dilution of the test inhibitor in cell culture medium.

  • Pre-incubate the cells with varying concentrations of the inhibitor for 1-2 hours.

3. Necroptosis Induction:

  • Prepare a necroptosis-inducing cocktail containing Tumor Necrosis Factor-alpha (TNF-α; e.g., 20-100 ng/mL), a SMAC mimetic (e.g., 100-200 nM), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk).[6][24]

  • Add the induction cocktail to the inhibitor-treated cells.

4. Incubation and Assessment:

  • Incubate the plates for a predetermined time (typically 6-24 hours).

  • Assess cell viability using one of the following methods:

    a. CellTiter-Glo® Luminescent Cell Viability Assay:

    • This assay quantifies ATP, an indicator of metabolically active cells.[3][16][17][25][26]

    • Allow the plate to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well at a 1:1 ratio with the culture medium.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    b. Lactate Dehydrogenase (LDH) Release Assay:

    • This assay measures the release of LDH from damaged cells into the culture supernatant.[8][9][27][28]

    • Centrifuge the 96-well plate to pellet the cells.

    • Carefully transfer the supernatant to a new plate.

    • Add the LDH reaction mixture to the supernatant and incubate at room temperature, protected from light.

    • Measure the absorbance at 490 nm.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to untreated controls.

  • Determine the IC50 or EC50 value of the inhibitor by plotting the dose-response curve.

Kinase Selectivity Profiling (KINOMEscan®)

To assess the selectivity of the inhibitors, a common method is the KINOMEscan® platform, which is a competition-based binding assay.[2][14][21][29][30]

1. Principle:

  • The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a large panel of kinases.

2. Methodology:

  • The kinase of interest is fused to a DNA tag.

  • The test compound is incubated with the tagged kinase and the immobilized ligand.

  • The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag.

  • A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

3. Data Interpretation:

  • Results are often expressed as a percentage of the control (vehicle-treated). A lower percentage signifies higher binding affinity.

  • A selectivity score can be calculated based on the number of kinases inhibited above a certain threshold at a given compound concentration.

Inhibitor Comparison Logic Logical Framework for Inhibitor Evaluation Evaluation Evaluation of Novel Necroptosis Inhibitors Potency Potency IC50 / EC50 Evaluation->Potency Selectivity Selectivity Kinase Profiling Evaluation->Selectivity Target Target RIPK1 RIPK3 MLKL Evaluation->Target Comparison Comparative Analysis Potency->Comparison Selectivity->Comparison Target->Comparison Conclusion Identification of Superior Candidates Comparison->Conclusion

Figure 3: Logical Framework for Inhibitor Comparison.

Conclusion

The field of necroptosis research is rapidly advancing, with a continuous stream of novel inhibitors being developed. The compounds highlighted in this guide represent significant progress in achieving high potency and selectivity for their respective targets. For researchers, the choice of inhibitor will depend on the specific experimental context, including the target of interest, the cell type or animal model being used, and the desired level of selectivity. The data and protocols provided herein are intended to serve as a valuable resource for making informed decisions in the selection and application of these powerful research tools and potential therapeutic agents. It is crucial to consider the specific experimental conditions under which the comparative data was generated and to perform appropriate validation experiments in the context of new studies.

References

Safety Operating Guide

Safe Disposal of 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides detailed procedures for the safe and compliant disposal of 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one. Given the absence of a specific Safety Data Sheet (SDS) in initial searches, this compound should be handled as a hazardous chemical waste. The following guidelines are based on general best practices for laboratory chemical waste management and are intended to ensure the safety of personnel and protection of the environment.

I. Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure all appropriate personal protective equipment is worn. Based on hazard information for structurally similar compounds, which indicates risks of skin, eye, and respiratory irritation, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and contact with eyes.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact and irritation.[1]
Body Protection Standard laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.Minimizes inhalation of any dust or vapors.[1]

II. Waste Characterization and Segregation

Proper characterization and segregation are the first steps in compliant chemical waste disposal.

  • Waste Determination : Any unused or unwanted this compound, including residues in containers and contaminated materials (e.g., pipette tips, weighing paper), must be treated as hazardous waste.

  • Segregation : Store waste this compound separately from other chemical waste streams to prevent inadvertent reactions. Specifically, adhere to the following segregation protocols:

    • Store separately from acids and bases.[2]

    • Keep away from oxidizing and reducing agents.[2]

    • Ensure it is not stored with water-reactive materials.[2]

III. Step-by-Step Disposal Protocol

Follow this protocol for the collection and short-term storage of this compound waste pending collection by your institution's Environmental Health & Safety (EHS) department.

Step 1: Container Selection and Preparation

  • Select a waste container that is in good condition, free of cracks or rust, and constructed of a material compatible with this compound.

  • The container must have a leak-proof, screw-on cap.[3] Do not use containers with corks or parafilm as a primary seal.[3]

  • If disposing of the original manufacturer's container, ensure it is securely closed. For other solid waste, use a designated "Dry Chemicals" waste container.[3]

Step 2: Labeling the Waste Container

  • Affix a "Hazardous Waste" label to the container immediately upon starting waste accumulation.

  • Clearly write the full chemical name: "this compound". Avoid abbreviations or chemical formulas.

  • Indicate the date when waste was first added to the container.

Step 3: Waste Accumulation

  • Solid Waste : Place solid this compound directly into the labeled hazardous waste container. Contaminated lab supplies like gloves and wipes should be double-bagged in clear plastic bags and then can be placed in a designated solid waste container.[3]

  • Empty Containers : The original container of this compound must be triple-rinsed with a suitable solvent before being disposed of as regular trash. The rinsate from this process is considered hazardous waste and must be collected in a designated liquid waste container.[4]

  • Keep the waste container securely capped at all times, except when adding waste.[3][4]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the prepared waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Utilize secondary containment, such as a lab tray or dishpan, to capture any potential leaks.[3] The secondary container must be chemically compatible and capable of holding 110% of the volume of the primary container.[3]

Step 5: Arranging for Final Disposal

  • Do not dispose of this compound down the drain or in regular trash.[5]

  • Once the waste container is full, or within one year of the initial accumulation date (whichever comes first), arrange for a pickup from your institution's EHS or hazardous waste management department.[2]

  • Follow your institution's specific procedures for requesting a hazardous waste collection.

IV. Emergency Procedures for Spills

In the event of a spill, adhere to the following procedures:

  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Use an appropriate absorbent material (e.g., universal binders) to contain the spill. Do not use water.

  • Clean-up : Wearing appropriate PPE, carefully sweep up the solid material and place it in a labeled hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department.

V. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize as Hazardous Waste ppe->characterize container Select & Label Compatible Waste Container characterize->container accumulate Accumulate Waste in Sealed Container container->accumulate saa Store in Secondary Containment in Satellite Accumulation Area (SAA) accumulate->saa ehs_pickup Request Pickup by EHS for Final Disposal saa->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one in a laboratory setting. The following procedures are based on available safety data for structurally related compounds and are intended to ensure the safe handling, use, and disposal of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and structurally similar compounds are classified as hazardous. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE) Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and irritation.[1]
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.To protect eyes from splashes and dust, preventing serious eye irritation.[1][2]
Skin and Body Protection Laboratory coat. Additional protective clothing may be necessary based on the scale of work.To protect personal clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.To prevent respiratory tract irritation.[1][2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.[2]

    • Don all required personal protective equipment as specified in the table above.

  • Handling :

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Minimize the generation of dust and aerosols.

    • Do not eat, drink, or smoke in the handling area.[2]

    • Keep the container tightly closed when not in use.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]

    • Decontaminate all work surfaces and equipment used.

    • Remove and properly store or dispose of contaminated PPE.

Emergency Procedures

In the event of an exposure or spill, follow these emergency procedures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[1][2]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill : Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a suitable container for disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all chemical waste, including contaminated materials and disposable PPE, in a designated and properly labeled hazardous waste container.

  • Disposal : Dispose of the waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.[1] Do not allow the product to enter drains or waterways.[1]

Workflow for Safe Handling

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Prepare Work Area check_safety Check Safety Equipment prep_area->check_safety don_ppe Don PPE check_safety->don_ppe handle_chem Handle Chemical in Ventilated Area don_ppe->handle_chem avoid_contact Avoid Contact handle_chem->avoid_contact minimize_dust Minimize Dust/Aerosols handle_chem->minimize_dust no_eat_drink No Eating/Drinking/Smoking handle_chem->no_eat_drink wash_hands Wash Hands & Skin handle_chem->wash_hands decontaminate Decontaminate Surfaces wash_hands->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe collect_waste Collect Hazardous Waste dispose_ppe->collect_waste dispose_waste Dispose via Licensed Company collect_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.